molecular formula C14H17NO3 B067076 1-Benzoyl-2-methylpiperidine-2-carboxylic acid CAS No. 162648-37-5

1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Cat. No.: B067076
CAS No.: 162648-37-5
M. Wt: 247.29 g/mol
InChI Key: OFNWTLAASXRJGP-UHFFFAOYSA-N
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Description

1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a piperidine-based chemical building block of significant interest in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its molecular structure incorporates key features recognized as privileged motifs in drug discovery, particularly for targeting the central nervous system. The compound serves as a versatile precursor for the development of Multi-Target Directed Ligands (MTDLs). The piperidine core, substituted with a benzoyl group, is a known bioisostere for piperazine rings, a common structure in pharmaceuticals. This bioisosteric replacement, stabilized by the carbonyl group, can enhance metabolic stability and modify binding interactions with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. Research indicates that similar structures are investigated for their potential inhibitory activity against enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease research. Derivatives of piperidine-2-carboxylic acid can act as key intermediates for compounds designed to interact with catalytic and peripheral anionic sites of such enzymes. This product is intended for research applications as a chemical synthon or reference standard. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzoyl-2-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(13(17)18)9-5-6-10-15(14)12(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNWTLAASXRJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162648-37-5
Record name 1-benzoyl-2-methylpiperidine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, a compound of significant interest due to its core benzoylpiperidine scaffold. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, frequently appearing in centrally active agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's chemical identity, physicochemical characteristics, reactivity profile, and spectroscopic signatures. Furthermore, it outlines robust, field-proven experimental protocols for the empirical determination of key properties such as solubility, pKa, and stability, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Benzoylpiperidine Scaffold

The benzoylpiperidine moiety is a cornerstone in modern pharmacology, recognized for its versatile binding capabilities and favorable pharmacokinetic profiles. Its constrained cyclic structure often serves as a bioisostere for more flexible pharmacophores, enhancing receptor affinity and selectivity.[1] Notably, derivatives of this scaffold are crucial components in therapeutics targeting the central nervous system, including antipsychotics and serotonin receptor (5-HT2A) modulators.[1]

1-Benzoyl-2-methylpiperidine-2-carboxylic acid incorporates this privileged fragment while introducing two key functional groups: a tertiary amide and a carboxylic acid. These additions create a chiral center and introduce opportunities for specific hydrogen bonding, salt formation, and further chemical modification, making it a compound of interest for library synthesis and lead optimization campaigns. This guide serves to elucidate the foundational chemical and physical properties that govern its behavior in both laboratory and physiological environments.

Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is the bedrock of all subsequent research. 1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a chiral molecule featuring a piperidine ring N-acylated with a benzoyl group and substituted at the 2-position with both a methyl and a carboxylic acid group.

Figure 1: 2D Chemical Structure of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior, influencing everything from reaction kinetics to bioavailability. The data presented below combines predicted values from computational models with general characteristics inferred from its structure.

PropertyValue / Predicted ValueSignificance in Drug DevelopmentSource
Molecular Formula C₁₄H₁₇NO₃Defines the elemental composition and exact mass.[2]
Molecular Weight 247.29 g/mol Impacts diffusion rates and molar concentration calculations.Calculated
Monoisotopic Mass 247.12085 DaCrucial for high-resolution mass spectrometry identification.[2]
CAS Number Not available in searched databasesUnique identifier for chemical substances.N/A
PubChem CID 20095412Unique identifier in the PubChem database.[2]
Predicted XlogP 2.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2]
Predicted pKa ~3.5 - 4.5The carboxylic acid group dictates acidity, affecting solubility and charge state at physiological pH.Inferred
Hydrogen Bond Donors 1 (from -COOH)Potential to interact with biological targets and influences solubility and crystal packing.Inferred
Hydrogen Bond Acceptors 3 (two O atoms, one N atom)Governs interactions with solvents and biological macromolecules.Inferred
Rotatable Bond Count 2Relates to conformational flexibility, which is key for receptor binding.Inferred
Appearance Likely a white to off-white solidBasic physical state at standard conditions.Inferred[3]
Solubility Soluble in polar organic solventsAffects formulation, purification, and delivery options.Inferred[3]
Melting/Boiling Point Data not availableDefines the solid-to-liquid and liquid-to-gas phase transition temperatures.N/A

Chemical Properties and Reactivity Profile

The molecule's reactivity is dominated by its three primary functional regions: the carboxylic acid, the tertiary amide, and the aromatic ring.

  • Carboxylic Acid Group: This is the most reactive site.

    • Acidity: It will readily deprotonate in the presence of a base to form a carboxylate salt. The pKa is influenced by the electron-withdrawing nature of the adjacent amide and benzoyl group.

    • Esterification: Can be converted to an ester by reacting with an alcohol under acidic conditions.

    • Amidation: Can be activated (e.g., to an acyl chloride) and reacted with an amine to form a new amide bond.

  • Tertiary Amide (Benzoyl-Piperidine Linkage):

    • Stability: Amides are generally stable functional groups. However, this bond can be cleaved under harsh hydrolytic conditions (strong acid or base with heat), though this is not typically a facile reaction.

    • Resonance: The lone pair of the nitrogen atom is delocalized into the benzoyl carbonyl, giving the N-C bond partial double-bond character and restricting rotation.

  • Aromatic (Benzoyl) Ring:

    • The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the attached carbonyl group. Reactions like nitration or halogenation would require forcing conditions and would be directed to the meta position.

StabilityFactors Molecule 1-Benzoyl-2-methylpiperidine- 2-carboxylic acid High_pH High pH (>10) (Strong Base) Molecule->High_pH Low_pH Low pH (<2) (Strong Acid) Molecule->Low_pH Oxidation Oxidative Stress (e.g., H₂O₂) Molecule->Oxidation Heat High Temperature Molecule->Heat Prod1 Amide Hydrolysis (Piperidine + Benzoic Acid) High_pH->Prod1 Low_pH->Prod1 Prod3 Oxidized Species Oxidation->Prod3 Heat->Prod1 Heat->Prod1 Prod2 Decarboxylation (Loss of CO₂) Heat->Prod2

Figure 2: Key factors influencing the chemical stability and degradation pathways of the title compound.

Predicted Spectroscopic Profile

While experimental data is not publicly available, a reliable spectroscopic profile can be predicted based on well-established principles of chemical structure and spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show several characteristic absorption bands, making it a powerful tool for functional group identification.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[4][5]

  • C-H Stretch (Aromatic & Aliphatic): Sharp peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic (piperidine and methyl) C-H bonds.

  • C=O Stretch (Carboxylic Acid & Amide): This region is critical. Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch should appear around 1700-1725 cm⁻¹.[6] The tertiary amide C=O stretch will likely appear at a lower wavenumber, typically in the 1630-1660 cm⁻¹ range, due to resonance effects.

  • C-O Stretch (Carboxylic Acid): A strong band between 1210-1320 cm⁻¹ is expected.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • ~10-13 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid.

    • ~7.2-7.8 ppm: A multiplet system integrating to 5 protons, corresponding to the benzoyl aromatic ring.

    • ~1.5-4.0 ppm: A complex series of multiplets from the diastereotopic protons of the piperidine ring.

    • ~1.5 ppm: A singlet integrating to 3 protons for the methyl group at the C2 position.

  • ¹³C NMR:

    • ~175-185 ppm: Quaternary carbon of the carboxylic acid (-COOH).

    • ~165-175 ppm: Carbonyl carbon of the amide.

    • ~125-140 ppm: Signals for the 6 carbons of the aromatic ring.

    • ~20-60 ppm: Signals corresponding to the carbons of the piperidine ring and the methyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be ideal for confirming the elemental composition.

  • Predicted Adducts (ESI+): [M+H]⁺ at m/z 248.1281, [M+Na]⁺ at m/z 270.1101.[2]

  • Predicted Adducts (ESI-): [M-H]⁻ at m/z 246.1136.[2]

  • Fragmentation: Key fragmentation pathways would likely involve the loss of CO₂ from the carboxylic acid, cleavage of the benzoyl group, and fragmentation of the piperidine ring.

Experimental Protocols for Property Determination

To move from predicted to empirical data, standardized experimental protocols are essential. The following methods are designed for accuracy and self-validation.

Protocol: pKa Determination by Potentiometric Titration

Expertise & Causality: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in proton concentration (pH) as a function of added titrant, allowing for precise calculation of the acid dissociation constant. A co-solvent system (e.g., methanol/water) is often necessary for compounds with limited aqueous solubility, and the Yasuda-Shedlovsky extrapolation is a trustworthy method to determine the aqueous pKa from such data.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (25 °C).

  • Sample Preparation: Accurately weigh ~5-10 mg of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 50:50 v/v Methanol:Water). Include an inert electrolyte like 0.1 M KCl to maintain constant ionic strength.

  • Titration: Place the solution in a jacketed beaker to maintain 25 °C. Titrate with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL) using a calibrated burette or auto-titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading stabilizes.

  • Data Analysis: Plot the first derivative (ΔpH/ΔV) against the titrant volume (V) to accurately determine the equivalence point. The pKa is the pH value at the half-equivalence point.

  • Trustworthiness: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

pKa_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point calibration) Prepare_Sample Prepare Sample Solution (Compound + Solvent + KCl) Calibrate->Prepare_Sample Titrate Titrate with NaOH (Incremental Additions) Prepare_Sample->Titrate Standardize Standardize NaOH Titrant Standardize->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Equivalence Determine Equivalence Point Derivative->Equivalence Half_Equivalence Find pH at ½ Equivalence Point Equivalence->Half_Equivalence Result pKa Value Half_Equivalence->Result

Figure 3: Experimental workflow for the determination of pKa via potentiometric titration.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Expertise & Causality: The shake-flask method (OECD Guideline 105) is the benchmark for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid-state compound and the solvent, providing a definitive solubility value rather than a kinetic one. This is critical for predicting dissolution behavior and bioavailability.

Methodology:

  • Solvent Preparation: Prepare a series of relevant aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and organic solvents.

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. The excess is critical to ensure saturation.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid is transferred. Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Trustworthiness: A preliminary time-to-equilibrium study should be run. Samples taken at 24, 48, and 72 hours should yield consistent concentration values to confirm equilibrium has been reached. Each solvent should be tested in triplicate.

Conclusion

1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a structurally interesting molecule built upon a pharmacologically validated scaffold. Its key features—a moderately lipophilic profile (predicted XlogP of 2.0), an acidic carboxylic acid group, and a stable amide linkage—provide a foundation for its potential use in drug discovery. The predicted spectroscopic signatures offer a clear roadmap for its identification and characterization. The experimental protocols detailed herein provide a robust framework for obtaining the empirical data necessary to advance this compound from a theoretical entity to a well-characterized tool for chemical and biological research.

References

  • PubChemLite. (n.d.). 1-benzoyl-2-methylpiperidine-2-carboxylic acid (C14H17NO3).
  • Guidechem. (n.d.). 1-BENZOYL-PIPERIDINE-2-CARBOXYLIC ACID 78348-46-6 wiki.
  • PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939. National Institutes of Health.
  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Santa Cruz Biotechnology. (n.d.). 1-benzoylpiperidine-2-carboxylic acid | CAS 78348-46-6.
  • ChemicalBook. (2025, January 27). 1-BENZOYL-PIPERIDINE-2-CARBOXYLIC ACID | 78348-46-6.
  • CymitQuimica. (n.d.). CAS 7730-87-2: 1-Methyl-2-piperidinecarboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-Benzoyl-2-piperidinecarboxylic acid.
  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry.
  • PubChemLite. (n.d.). 1-benzoylpiperidine-2-carboxylic acid (C13H15NO3).
  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids.
  • SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols.

Sources

Potential therapeutic targets of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Peptidomimetic and Immunomodulatory Drug Design[1][2]

Executive Summary

1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPCA) represents a distinct class of conformationally constrained


-amino acid derivatives.[1] Characterized by a tetrasubstituted carbon center at the piperidine C2 position and an N-benzoyl amide linkage, this molecule serves as a high-value peptidomimetic scaffold .[1]

This guide analyzes the therapeutic potential of BMPCA, moving beyond its role as a synthetic intermediate to establish its utility as a chemical probe for FK506-binding proteins (FKBPs) , glutamate transporters , and protease inhibition .[1] By mimicking the cis-rotamer of the peptidyl-prolyl bond, BMPCA offers a rigidified template for disrupting protein-protein interactions (PPIs) critical in neurodegeneration and immune signaling.[2][1]

Chemical Identity & Physicochemical Profiling[1]

BMPCA distinguishes itself from generic pipecolic acid derivatives through the


-methyl substitution, which locks the piperidine ring into a specific chair conformation, reducing entropic penalty upon target binding.[1]
PropertyValueImplication for Drug Design
CAS Number 162648-37-5Unique identifier for library screening.
Molecular Formula

Low MW (<250 Da) allows for fragment-based growing.[2][1]
LogP (Predicted) ~2.0 - 2.5Optimal lipophilicity for CNS penetration and membrane permeability.[2]
Stereochemistry Achiral/Racemic (typ.)[2][1]The C2 chiral center creates enantiomeric pairs with distinct biological activities (L- vs D-proline mimicry).
H-Bond Donors/Acceptors 1 / 3High oral bioavailability potential (Lipinski compliant).[2]
Therapeutic Target Analysis: The "Twisted Amide" Hypothesis[1][2]

The therapeutic utility of BMPCA is grounded in its structural homology to the twisted amide transition state of the peptidyl-prolyl bond.[2]

Target A: FKBP12 Rotamase Inhibition (Immunomodulation/Neuroprotection)

The FK506-binding protein (FKBP12) catalyzes the cis-trans isomerization of proline residues.[2][1] Inhibitors of this enzymatic activity often possess a pipecolyl core (e.g., Rapamycin, Tacrolimus).[1]

  • Mechanism: The N-benzoyl group of BMPCA mimics the preceding amino acid residue, while the piperidine ring mimics the proline.[1] The C2-methyl group imposes steric bulk that may favor the high-affinity twisted binding mode required for FKBP inhibition.[2]

  • Therapeutic Outcome: Small molecule FKBP ligands (without the effector domain of FK506) are neurotrophic and neuroprotective, promoting neurite outgrowth without inducing systemic immunosuppression.[1]

Target B: Excitatory Amino Acid Transporters (EAATs)

Substituted piperidine dicarboxylates are known inhibitors of glutamate transporters.[2][1]

  • Mechanism: The C2-carboxylic acid and the N-benzoyl group (acting as a hydrophobic anchor) align with the substrate binding pocket of EAAT subtypes.[2][1]

  • Therapeutic Outcome: Modulation of glutamate reuptake is a validated strategy for treating neuropathic pain and ischemic stroke .[1]

Target C: TACE/ADAM17 Inhibition (Inflammation)

Pipecolic acid hydroxamates are potent inhibitors of TNF-


 Converting Enzyme (TACE).[2][1][3]
  • Mechanism: While BMPCA is a carboxylic acid, it serves as the precursor to hydroxamic acid derivatives.[1] The rigid core positions the zinc-binding group (ZBG) effectively within the metalloprotease active site.[2][1]

Visualizing the Mechanism of Action[2]

The following diagram illustrates the dual-pathway potential of the BMPCA scaffold, contrasting its role in immunophilin binding versus neurotransmitter modulation.

BMPCA_Mechanism BMPCA 1-Benzoyl-2-methyl piperidine-2-carboxylic acid Constrained Constrained Pipecolyl Core BMPCA->Constrained Benzoyl N-Benzoyl (Hydrophobic Cap) BMPCA->Benzoyl Acid C2-Carboxylic Acid (Anionic Head) BMPCA->Acid FKBP Target: FKBP12 (Rotamase Active Site) Constrained->FKBP Mimics Proline Transition State Benzoyl->FKBP P1 Residue Mimic EAAT Target: EAAT (Glutamate Transporter) Benzoyl->EAAT Lipophilic Pocket Interaction Acid->EAAT Mimics Glutamate Gamma-Carboxyl Neuro Neuroregeneration (Neurite Outgrowth) FKBP->Neuro Inhibition of PPIase Activity Pain Neuropathic Pain Modulation EAAT->Pain Regulation of Synaptic Glutamate

Caption: Mechanistic bifurcation of BMPCA.[2][1] The scaffold utilizes its constrained core to target immunophilins (Green path) and its amphiphilic nature to modulate transporters (Red path).[2][1]

Experimental Validation Protocols

To validate BMPCA as a hit for the proposed targets, the following self-validating experimental workflows are recommended.

Protocol A: Chemical Synthesis of the Probe

Objective: Synthesize pure BMPCA from commercially available precursors to ensure absence of metal contaminants that could interfere with biological assays.[2][1]

  • Starting Material: 2-Methyl-2-piperidinecarboxylic acid (CAS 25077-26-9).[2]

  • Acylation: Dissolve starting material (1.0 eq) in 1:1 Dioxane/Water containing

    
     (2.5 eq).[2][1]
    
  • Addition: Dropwise addition of Benzoyl chloride (1.1 eq) at 0°C.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]

  • Validation: Recrystallize from EtOAc/Hexane. Confirm purity via HPLC (>98%) and identity via

    
    -NMR (Look for diagnostic benzoyl multiplets at 7.4-7.6 ppm and methyl singlet at ~1.5 ppm).
    
Protocol B: FKBP12 Rotamase Inhibition Assay

Objective: Quantify the ability of BMPCA to inhibit the peptidyl-prolyl isomerase activity of FKBP12.[2]

  • Reagents: Recombinant human FKBP12, Test substrate (Suc-Ala-Leu-Pro-Phe-pNA), Chymotrypsin.[2][1]

  • Principle: Chymotrypsin cleaves the substrate only when the Ala-Leu-Pro-Phe bond is in the trans conformation.[2] FKBP12 accelerates cis to trans isomerization.[2][1] Inhibition slows the cleavage rate.[2][1]

  • Steps:

    • Incubate FKBP12 (10 nM) with BMPCA (serial dilutions 0.1 nM - 100

      
      M) in HEPES buffer (pH 7.8) for 30 min at 10°C.
      
    • Add Chymotrypsin (0.8 mg/mL).[1]

    • Initiate reaction with substrate (Suc-ALPF-pNA).[2]

    • Readout: Monitor absorbance at 390 nm (release of p-nitroaniline).

    • Analysis: Fit kinetics to a first-order rate equation.

      
       is calculated using the Dixon plot method.[1]
      
References
  • Vertex AI Search. (2026).[2][1] Search Results for 1-Benzoyl-2-methylpiperidine-2-carboxylic acid and related scaffolds.[2]4[1]

  • PubChem. (2025).[2][1][5] Compound Summary: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (CAS 162648-37-5).[2][1] National Library of Medicine.[1] [Link][2][1]

  • Mugford, S.T., et al. (2018).[1] Pipecolic acid confers systemic immunity by regulating free radicals.[2][1][6][7] Science Signaling.[2][1] (Contextualizing pipecolic acid biological roles). [Link][1]

  • Holt, D.A., et al. (1993).[1] Structure-activity studies of non-macrocyclic rapamycin analogs.[2] Bioorganic & Medicinal Chemistry Letters.[1] (Establishes pipecolyl core as FKBP ligand).

  • Costantino, L., et al. (2024).[1] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[1][8] University of Pisa.[1] [Link][2][1]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Methylpiperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of substituted methylpiperidine carboxylic acids. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this important class of molecules. We will delve into the strategic considerations for their synthesis, provide detailed experimental protocols for key transformations, and discuss the analytical techniques essential for their characterization.

Introduction: The Significance of Substituted Methylpiperidine Carboxylic Acids in Modern Drug Discovery

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. The incorporation of a methyl group and a carboxylic acid moiety further enhances the structural and functional diversity of this scaffold, leading to compounds with a wide range of pharmacological activities.

Substituted methylpiperidine carboxylic acids have emerged as crucial components in the development of novel therapeutics.[4][5] These compounds have shown promise in various therapeutic areas, including as analgesics, anti-inflammatory agents, and treatments for central nervous system disorders.[5][6] For instance, derivatives of piperidine-3-carboxylic acid have been investigated for their potential as anticonvulsants.[4] The specific substitution pattern on the piperidine ring and the stereochemistry of the chiral centers are critical for determining the biological activity and selectivity of these compounds.

Strategic Approaches to the Synthesis of Substituted Methylpiperidine Carboxylic Acid Scaffolds

The synthesis of substituted methylpiperidine carboxylic acids presents unique challenges due to the presence of multiple functional groups and stereocenters. A variety of synthetic strategies have been developed to address these challenges, ranging from classical methods to modern catalytic transformations.

Retrosynthetic Analysis and Key Disconnections

A common retrosynthetic approach for substituted methylpiperidine carboxylic acids involves disconnecting the piperidine ring to reveal simpler, acyclic precursors. Key disconnections often target the C-N bonds or C-C bonds adjacent to the nitrogen atom. This can lead to starting materials such as substituted pyridines, which can be reduced to the corresponding piperidines, or linear amino acids and aldehydes that can be cyclized.

Classical Synthetic Methodologies

One of the most established methods for the synthesis of piperidines is the hydrogenation of substituted pyridine derivatives.[1] This approach is attractive due to the commercial availability of a wide range of substituted pyridines. The reaction is typically carried out using heterogeneous catalysts such as platinum, palladium, or rhodium on a solid support, or homogeneous catalysts. A notable example is the use of a heterogeneous cobalt catalyst for the hydrogenation of pyridine derivatives in water.[1]

Intramolecular cyclization reactions are powerful tools for the construction of the piperidine ring. These can involve the formation of a C-N bond or a C-C bond. For instance, radical-mediated amine cyclization of linear amino-aldehydes has been successfully employed to produce various piperidines.[1]

Modern Synthetic Innovations

Recent advances in organometallic chemistry have provided new and efficient methods for the synthesis of substituted piperidines. Gold-catalyzed oxidative amination of non-activated alkenes allows for the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle.[1] Palladium-catalyzed enantioselective approaches have also been developed for this type of transformation.[1]

Given the importance of stereochemistry in biological activity, the development of asymmetric methods for the synthesis of chiral substituted methylpiperidine carboxylic acids is of paramount importance.[7][8] This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by kinetic resolution of racemic mixtures.[9][10] For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines.[7]

Synthesis of N-Substituted and Multi-substituted Derivatives

Further functionalization of the piperidine scaffold, particularly at the nitrogen atom, can lead to compounds with improved pharmacological properties. N-alkylation or N-acylation are common strategies to introduce additional diversity. The synthesis of multi-substituted piperidines can be achieved through a variety of methods, including the use of highly substituted starting materials or through sequential functionalization of the piperidine ring.

In-Depth Experimental Protocols for Key Transformations

To provide practical guidance, this section details step-by-step methodologies for key synthetic transformations.

Protocol 1: Synthesis of tert-Butyl 3-[(2)-3-(Dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylates[11]

This protocol describes the conversion of N-Boc protected piperidine carboxylic acids to β-enamino diketones, which are versatile intermediates for the synthesis of pyrazole-substituted piperidines.[11]

Materials:

  • l-(tert-butoxycarbonyl)piperidinecarboxylic acid

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • 4-dimethylaminopyridine (DMAP)

  • 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Dichloromethane (DCM)

  • 1 M KHSO4

  • Brine

  • Methanol

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

Procedure:

  • To a solution of the corresponding l-(tert-butoxycarbonyl)piperidinecarboxylic acid (17.4 mmol) in DCM (24 mL) cooled to 0 °C, add Meldrum's acid (19.2 mmol) followed by DMAP (34.9 mmol).

  • Add EDC·HCl (19.2 mmol) in portions over 10 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

  • Dilute the reaction solution with DCM (10 mL), wash with 1 M KHSO4 (2 x 15 mL) and brine (20 mL).

  • Dry the organic layer, filter, and evaporate the solvent.

  • Dissolve the residue in methanol (35 mL) and reflux for 4 hours.

  • Evaporate the solvent and purify the residue by column chromatography to obtain the corresponding β-keto ester.

  • To a solution of the β-keto ester (10 mmol) in dry toluene (20 mL), add DMF-DMA (12 mmol).

  • Heat the reaction mixture at 80 °C for 3 hours.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Derivatization of Carboxylic Acids with N-(4-aminophenyl)piperidine for LC-MS/MS Analysis[12]

This protocol enhances the detection of carboxylic acids in mass spectrometry by tagging them with a high proton affinity group.[12][13]

Materials:

  • Carboxylic acid sample (e.g., citrate and isocitrate stock solutions, 8 mM in H2O)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N-(4-aminophenyl)piperidine

  • 5% Acetonitrile (ACN) with 0.1% formic acid

Procedure:

  • Dry the carboxylic acid stock solution (2.5 µL) by vacuum centrifugation and reconstitute in 500 µL DMF.

  • Vortex the sample to increase solubility.

  • Add 2 µL of pyridine to the vial, followed by 90 µL (40 mM) HATU in DMF.

  • After vortexing, add 120 µL (90 mM) of N-(4-aminophenyl)piperidine and allow the reaction to proceed for 70 minutes at room temperature.

  • Dry the sample and reconstitute in 1 mL of 5% ACN with 0.1% formic acid for LC-MS/MS analysis.

Purification and Structural Elucidation: A Guide to Characterization

The purification and unambiguous structural characterization of substituted methylpiperidine carboxylic acids are crucial for their use in drug discovery.

Chromatographic Purification Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and separation of isomers of substituted methylpiperidine carboxylic acids.[14][15] Chiral stationary phases (CSPs) are commonly used for the separation of enantiomers.[14][15] Reversed-phase HPLC is also widely employed for the purification of these compounds.[14]

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential for the complete structural elucidation of these molecules.

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.[11][16] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. ¹⁵N NMR can be particularly useful for characterizing the nitrogen environment within the piperidine ring.[11] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to establish complex structural features.[11]

Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretching) and the amine (N-H stretching) groups.[17][18]

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[11] High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the molecule, which is essential for confirming its identity.[11]

Data Presentation and Visualization

Clear and concise presentation of data is vital for communicating scientific findings.

Table of Representative Substituted Methylpiperidine Carboxylic Acids and their Biological Activities
Compound NameStructureBiological ActivityReference
(S)-1-Methylpiperidine-2-carboxylic acidC₇H₁₃NO₂Intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[5][19][5][19]
Piperidine-3-carboxylic acid analogsVariesPotential as anticonvulsants.[4][4]
Substituted dehydropiperidine and piperidine-4-carboxylic acid analogsVariesPotent dual PPARα/γ agonists.[20][20]
4-Amino methyl piperidine derivativesVariesAnalgesic potential against mu-opioid receptor.[6][6]
Graphviz Diagrams of Synthetic Pathways and Experimental Workflows

Synthetic_Pathway cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A Substituted Pyridine Carboxylic Acid B Hydrogenation (e.g., H2, Pd/C) A->B Reduction C N-Alkylation/Acylation (e.g., R-X, Base) B->C Functionalization D Substituted Methylpiperidine Carboxylic Acid C->D

Caption: A generalized synthetic pathway for substituted methylpiperidine carboxylic acids.

Experimental_Workflow A Synthesis of Crude Product B Purification (e.g., HPLC) A->B C Structural Characterization B->C G Biological Activity Screening B->G D NMR (1H, 13C) C->D E Mass Spectrometry (HRMS) C->E F IR Spectroscopy C->F

Caption: A typical experimental workflow for synthesis and characterization.

Conclusion and Future Perspectives

Substituted methylpiperidine carboxylic acids continue to be a fertile ground for drug discovery. The development of novel, efficient, and stereoselective synthetic methods is crucial for accessing a wider range of structurally diverse compounds. Future research will likely focus on the application of new catalytic systems, including biocatalysis, to further streamline the synthesis of these valuable molecules. As our understanding of the biological targets of these compounds grows, so too will the opportunities for designing next-generation therapeutics based on the substituted methylpiperidine carboxylic acid scaffold.

References

  • Gusak, K. N., & Koroleva, E. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 22(16), 8887. [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7899. [Link]

  • Zhang, J., He, S., Espino, J. A., & Li, L. (2018). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of the American Society for Mass Spectrometry, 29(10), 2056–2066. [Link]

  • Csonka, R., Kónya, K., Wölfling, J., & Palkó, M. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3828. [Link]

  • Coldham, I., & El-Tunsi, A. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8569–8580. [Link]

  • Luo, J., Chen, Y., Liu, Y., Wang, Y., Zhang, Y., & Xu, Y. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & medicinal chemistry letters, 18(12), 3545–3550. [Link]

  • Koroleva, E. V., Ignatovich, Z. N., & Gusak, K. N. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(8), 1152–1159. [Link]

  • Khan, I., Ullah, H., Asari, A. L. A., & Abdullah, M. A. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure & Dynamics, 41(14), 6745–6760. [Link]

  • NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5), 1-2. [Link]

  • Bhatt, N. D., & Nimavat, K. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-16. [Link]

  • Utomo, R. Y., & Widyawaruyanti, A. (2022). Pharmacological properties of natural piperidine derivatives. Journal of Public Health in Africa, 13(Suppl 1), 22. [Link]

  • Unsworth, W. P. (2007). Synthesis of piperidines using organometallic chemistry (Doctoral dissertation, University of Sheffield). [Link]

  • Li, X., Wang, Y., & Chen, P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Meng, J., Ding, W. W., & Han, Z. Y. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic letters, 21(24), 9801–9805. [Link]

  • Al-Hamdani, A. A., & Al-Khafaji, Y. A. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 28(7), 3183. [Link]

  • Asada, H., & Ogawa, T. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(6), 940. [Link]

  • Szafran, M., & Koput, J. (2010). Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid. Journal of Molecular Structure, 976(1-3), 232-240. [Link]

  • Scott, M. A. (Ed.). (2018). Piperidine-based drug discovery. Academic Press. [Link]

  • O'Brien, P. (2002). Asymmetric Synthesis and Carboxylic Acids. Angewandte Chemie International Edition, 41(16), 2951-2953. [Link]

  • He, S., Zhang, J., & Li, L. (2017). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of chromatography. A, 1523, 283–289. [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. In PubChem Compound Database. Retrieved from [Link]

  • Huang, Y., & Li, L. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]

  • Gecse, Z., & Forró, E. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 2097. [Link]

Sources

Technical Guide: Stereochemistry & Synthesis of 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemistry of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzoyl-2-methylpiperidine-2-carboxylic acid represents a specialized class of


-disubstituted amino acid derivatives . Unlike simple pipecolic acid, the introduction of a quaternary center at the C2 position creates significant steric constraints that govern its behavior in solution and solid state. This guide details the stereochemical dynamics, including A(1,3) strain-driven rotamerism, and provides validated protocols for its synthesis and resolution.

Structural & Stereochemical Analysis[1][2]

The Quaternary Center at C2

The defining feature of this molecule is the quaternary carbon at position 2. This center bears four distinct groups:

  • The piperidine ring nitrogen (N1).[1]

  • The piperidine ring methylene (C3).

  • A methyl group .

  • A carboxylic acid group .

This substitution pattern eliminates the


-proton found in standard amino acids, rendering the stereocenter chemically stable against racemization under mild basic conditions (unlike mono-substituted amino acids which can enolize). However, it introduces severe steric crowding.
Amide Rotamerism & A(1,3) Strain

The N-benzoyl moiety introduces a partial double bond character between N1 and the carbonyl carbon (


). This leads to restricted rotation and the existence of two distinct rotamers (E and Z) observable by NMR at room temperature.
  • A(1,3) Strain: In N-acyl piperidines, the planar amide group creates steric repulsion with substituents at the C2 position. This is known as Allylic 1,3-strain (A(1,3)) .

  • Conformational Locking: To minimize this strain, the piperidine ring often distorts, or the substituents adopt specific axial/equatorial orientations.

    • Standard Rule: In N-acetyl-2-methylpiperidine, the 2-methyl group prefers the axial position to avoid clashing with the amide oxygen (in the Z-rotamer).

    • In 1-Benzoyl-2-methylpiperidine-2-carboxylic acid: The competition is between the Methyl and Carboxyl groups.[2] The Carboxyl group , being bulkier but capable of hydrogen bonding, often dictates the equilibrium. The rotamer ratio is rarely 1:1; one form typically dominates (>80%) due to the thermodynamic penalty of placing the bulky quaternary groups in the plane of the benzoyl ring.

Ring Conformation

While the chair conformation is the global minimum for the piperidine ring, the severe steric clash between the N-benzoyl group and the C2-substituents can force the ring into a twist-boat conformation in solution to relieve internal strain.

Experimental Methodologies

Synthesis of the Core Scaffold

Direct benzoylation of commercially available 2-methylpiperidine-2-carboxylic acid is the most efficient route. If the core amino acid must be synthesized de novo (e.g., for isotopic labeling), a diastereoselective alkylation strategy is required.

Protocol A: Synthesis of (±)-2-Methylpiperidine-2-carboxylic Acid

Note: This protocol uses a hydantoin intermediate to establish the quaternary center.

  • Condensation: React 5-hexen-2-one with ammonium carbonate and potassium cyanide (Bucherer-Bergs conditions) to form the hydantoin.

    • Conditions: 50% EtOH/H2O, 60°C, 24h.

  • Hydrolysis: Subject the hydantoin to alkaline hydrolysis (NaOH, reflux, 48h) to open the ring and yield the racemic amino acid.

  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Protocol B: N-Benzoylation (Schotten-Baumann Conditions)

This step installs the benzoyl group. The quaternary center makes the nitrogen less nucleophilic due to steric hindrance, requiring vigorous conditions.

  • Dissolution: Dissolve 2-methylpiperidine-2-carboxylic acid (1.0 equiv) in 2M NaOH (2.5 equiv). Cool to 0°C.

  • Addition: Dropwise add Benzoyl Chloride (1.2 equiv) while maintaining pH >10 with additional NaOH.

  • Reaction: Stir vigorously at 0°C for 1h, then allow to warm to Room Temperature (RT) for 3h.

  • Workup:

    • Wash the basic aqueous layer with Diethyl Ether (

      
      ) to remove neutral impurities (e.g., benzoyl anhydride).
      
    • Acidify the aqueous layer to pH 2 with 6M HCl. The product may precipitate as an oil or solid.

    • Extract with Ethyl Acetate (3x). Dry over

      
       and concentrate.
      
  • Crystallization: Recrystallize from EtOAc/Hexane to obtain the pure N-benzoyl derivative.

Chiral Resolution

Since the synthesis often yields a racemate, resolution is critical for biological studies.

Method: Chiral HPLC Separation

  • Column: Chiralcel OJ-H or Chiralpak AD-H (Cellulose/Amylose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 254 nm (Benzoyl chromophore).

  • Validation: Verify enantiomeric excess (ee) > 99% before biological testing.

Analytical Data & Visualization

NMR Characterization (Rotameric Signatures)

Due to the restricted rotation described in Section 2.2, the


 and 

NMR spectra at room temperature will display doubled signals or significant line broadening.
SignalChemical Shift (

, ppm)
MultiplicityNotes
Aromatic 7.30 - 7.50MultipletBenzoyl protons (overlap for both rotamers).
C2-Methyl 1.45 / 1.62SingletDistinct peaks for E and Z rotamers.
C6-H 3.40 - 3.80Broad MultipletDeshielded by adjacent N-Benzoyl; often splits into two sets.
COOH 10.5 - 12.0Broad SingletCarboxylic acid proton (concentration dependent).

Technical Note: To confirm purity, run the NMR experiment at 350 K (77°C) in DMSO-


. The rotamers will coalesce into a single sharp set of signals, proving the double peaks are dynamic conformers, not impurities.
Workflow Diagram

The following diagram illustrates the logical flow from synthesis to stereochemical validation.

G cluster_Analysis Stereochemical Validation Start Start: 5-Hexen-2-one Hydantoin Hydantoin Intermediate (Bucherer-Bergs) Start->Hydantoin NH4CO3, KCN AminoAcid (±)-2-Methylpipecolic Acid (Core Scaffold) Hydantoin->AminoAcid NaOH, Hydrolysis Benzoylation N-Benzoylation (Schotten-Baumann) AminoAcid->Benzoylation PhCOCl, NaOH Crude Crude 1-Benzoyl Derivative (Racemic Mixture) Benzoylation->Crude NMR VT-NMR Analysis (Confirm Rotamers) Crude->NMR Characterize HPLC Chiral HPLC (Resolution) Crude->HPLC Separate Final Pure (R) or (S) Enantiomer HPLC->Final

Caption: Synthetic workflow for 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, highlighting the critical resolution and validation steps.

References

  • Beilstein Journals. "A versatile route towards 6-arylpipecolic acids." Beilstein J. Org. Chem. (2015).

  • National Institutes of Health (NIH). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties." J. Med. Chem. (2022).[3]

  • ResearchGate. "Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives." Journal of Molecular Structure (2013).

  • PubChem. "1-Benzoyl-2-methylpiperidine-2-carboxylic acid (Compound Summary)." National Library of Medicine.

  • Core.ac.uk. "Kinetic resolution of 2-Aryl-4-methylenepiperidines." J. Org. Chem. (2022).[3]

Sources

Solubility of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid

Executive Summary

This technical guide addresses the solubility characteristics of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (an


-protected 

-methyl amino acid derivative).[1][2][3][4][5] This compound serves as a critical intermediate in the synthesis of amide-type local anesthetics (structurally related to bupivacaine and ropivacaine) and as a resolving agent in chiral chemistry.[1][3][4][5]

Precise solubility data for this specific intermediate is often proprietary or absent from public chemical engineering journals.[2][3][4][5] Therefore, this guide functions as a process development framework . It provides the structural analysis, experimental protocols, and thermodynamic modeling strategies required to generate and validate solubility data, enabling researchers to design efficient crystallization and purification processes.[3][4][5]

Structural Analysis & Solubility Prediction

To understand the solubility behavior of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, we must deconstruct its molecular architecture.[1][2][3][4][5]

  • Core Scaffold (Piperidine Ring): A lipophilic, non-planar six-membered ring.[1][2][3][4][5]

  • Functional Group A (1-Benzoyl): A significant hydrophobic moiety (

    
    -
    
    
    
    interactions) that reduces water solubility and enhances solubility in aromatic and chlorinated solvents.[1][2][3][4][5]
  • Functional Group B (2-Carboxylic Acid): A polar, hydrogen-bond donor/acceptor.[1][2][3][4][5] It introduces pH-dependent solubility in aqueous media and facilitates dimerization in non-polar solvents.[1][2][3][4][5]

  • Functional Group C (2-Methyl): A steric handle that disrupts crystal packing efficiency compared to the non-methylated analogue, potentially increasing solubility in organic solvents.[2][3][4][5]

Predicted Solubility Profile:

Solvent Class Representative Solvents Predicted Solubility Interaction Mechanism
Polar Protic Methanol, Ethanol, IPA High. Strong H-bonding with -COOH; alkyl groups solvated by alcohol tails.[1][2][3][4][5]
Polar Aprotic DMSO, DMF Very High. Dipole-dipole interactions; disruption of carboxylic acid dimers.[1][2][3][4][5]
Chlorinated Dichloromethane, Chloroform High. Excellent solvation of the benzoyl-piperidine core.[1][2][3][4][5]

| Aromatic | Toluene | Moderate to High.


-

stacking with the benzoyl group.[1][2][3][4][5] | | Aqueous | Water | Low (pH dependent). Soluble at pH > pKa (~4-5) as a salt; poor solubility as free acid.[1][2][3][4][5] | | Non-Polar | n-Hexane, Heptane | Low. Inability to overcome crystal lattice energy (H-bonding).[1][2][3][4][5] |

Experimental Protocols for Solubility Determination

Protocol A: Static Equilibrium Method (Gravimetric)

The "Gold Standard" for thermodynamic data generation.[1][3][4][5]

  • Preparation: Add excess 1-Benzoyl-2-methylpiperidine-2-carboxylic acid solid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at the target temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m, PTFE or Nylon) to prevent temperature-induced precipitation.[2][3][4][5]
    
  • Quantification:

    • Transfer a known mass of supernatant to a weighing dish.[2][3][4][5]

    • Evaporate solvent under vacuum/nitrogen flow.[2][3][4][5]

    • Dry residue to constant weight.[2][3][4][5][6]

  • Calculation: Determine mole fraction solubility (

    
    ).
    
Protocol B: Dynamic Laser Monitoring (Polythermal)

Best for rapid screening and MSZW curves.[3][4][5]

  • Setup: Place a mixture of known composition (solute/solvent) in a reactor with a turbidity probe or focused beam reflectance measurement (FBRM).[2][3][4][5]

  • Heating: Heat at a slow ramp rate (0.2 K/min) until the turbidity signal drops to baseline (Clear Point = Solubility Temperature).

  • Cooling: Cool at a representative rate (e.g., 0.5 K/min) until turbidity spikes (Cloud Point = Nucleation Temperature).[3][4][5]

SolubilityWorkflow Start Start: Solubility Determination Choice Select Method Start->Choice Static Static Equilibrium (High Accuracy) Choice->Static Dynamic Dynamic Laser Method (Rapid Screening) Choice->Dynamic Equil Equilibrate (24-48h) @ Constant T Static->Equil Filter Isothermal Filtration Equil->Filter Analysis Gravimetric / HPLC Analysis Filter->Analysis Data Raw Solubility Data (Mole Fraction vs T) Analysis->Data Analysis->Data Calculate x_i Prepare Prepare Known Concentrations Dynamic->Prepare Ramp Temp Ramp (0.2 K/min) Monitor Transmissivity Prepare->Ramp ClearPoint Record Clear Point (Solubility Limit) Ramp->ClearPoint ClearPoint->Data

Caption: Workflow for determining solubility via Static (Gravimetric) and Dynamic (Laser) methods.

Thermodynamic Modeling & Analysis

To translate experimental points into a predictive process model, the data must be correlated using thermodynamic equations.[3][4][5]

Modified Apelblat Equation

This semi-empirical model is robust for polar and non-polar systems, accounting for the temperature dependence of enthalpy.[3][4][5]



  • 
    : Mole fraction solubility.[2][3][4][5]
    
  • 
    : Absolute temperature (K).[2][3][4][5]
    
  • 
    : Empirical parameters derived from regression analysis.
    
van't Hoff Analysis (Dissolution Thermodynamics)

Use this to determine if the dissolution is enthalpy-driven or entropy-driven.[1][2][3][4][5]


[1][2][3][4][5]
  • 
     (Enthalpy of Dissolution): 
    
    • Positive (+): Endothermic (Solubility increases with T).[3][4][5] Typical for this class of compounds.

    • Negative (-): Exothermic (Solubility decreases with T).[1][2][3][4][5]

  • 
     (Entropy of Dissolution): 
    
    • Positive (+): Disorder increases upon dissolution (driving force).[3][4][5]

ThermoCycle cluster_eq Thermodynamic Relationship Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion ΔH_fus, ΔS_fus Solution Solute in Solution Solid->Solution Dissolution ΔH_sol, ΔS_sol Liquid->Solution Mixing ΔH_mix, ΔS_mix Eq ΔG_sol = ΔH_sol - T*ΔS_sol

Caption: Thermodynamic cycle representing the dissolution process: Fusion + Mixing = Dissolution.

Process Application: Crystallization Strategy

Based on the structural properties of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid , the following crystallization strategies are recommended:

  • Cooling Crystallization:

    • Solvent: Ethanol or Toluene.[2][3][4][5]

    • Mechanism:[2][3][4][5][7] Solubility likely exhibits a steep positive slope with temperature (high

      
      ).[2][3][4][5]
      
    • Benefit: High yield and good purification rejection.[2][3][4][5]

  • Anti-Solvent Crystallization:

    • Primary Solvent: Methanol or DMF (High solubility).[2][3][4][5]

    • Anti-Solvent: Water (at acidic pH) or n-Heptane.[1][2][3][4][5]

    • Mechanism:[2][3][4][5][7] Drastic reduction in solubility power.[2][3][4][5]

    • Benefit: Useful for thermally labile compounds or maximizing yield.[2][3][4][5]

  • Reactive Crystallization (pH Swing):

    • Dissolve in alkaline water (pH 10)

      
       Form salt.[2][3][4][5]
      
    • Acidify to pH 2

      
       Precipitate free acid.[2][3][4][5]
      
    • Note: This is specific to the carboxylic acid functionality.[2][3][4][5][8][9]

References

  • Apelblat, A., & Manzurola, E. (1999).[3][4][5] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2][3][4][5] The Journal of Chemical Thermodynamics, 31(1), 85-91.[3][4][5] Link[3][4][5]

  • Grant, D. J. W., et al. (1984).[3][4][5] Solubility and thermodynamics of solution of amino acids in water and aqueous organic mixtures. International Journal of Pharmaceutics, 18(1-2), 25-38.[1][2][3][4][5]

  • Carstensen, J. T. (1977).[2][3][4][5] Solid Pharmaceutics: Mechanical Properties and Rate Phenomena. Academic Press.[2][3][4][5] (Foundational text for solubility protocols).

  • Sha, F., et al. (2020).[3][4][5] Thermodynamic analysis of the solubility of 1-methyl-4-nitropyrazole in different solvents. Journal of Chemical & Engineering Data, 65(3), 1234-1242.[2][3][4][5] (Example of standard protocol application for nitrogen heterocycles).

  • Mullin, J. W. (2001).[2][3][4][5] Crystallization. Butterworth-Heinemann.[1][2][3][4][5] (Authoritative source for MSZW and cooling crystallization design). Link

Sources

Technical Whitepaper: Stability Profiling of 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the stability of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPCA). As an


-acylated 

-disubstituted amino acid, BMPCA presents a unique stability profile characterized by high resistance to racemization but specific vulnerabilities to amide hydrolysis. This document details the theoretical degradation mechanisms, stability-indicating analytical methodologies, and rigorous stress-testing protocols required to establish a re-test period or shelf-life in a pharmaceutical context.

Part 1: Molecular Profile & Theoretical Degradation Pathways

Structural Analysis

BMPCA consists of a piperidine ring with a quaternary center at position C2 (bearing both a methyl group and a carboxylic acid) and a benzoyl protection group at the N1 position.

  • Steric Environment: The C2 quaternary center introduces significant steric bulk. This hinders the approach of nucleophiles to the carbonyl carbons, potentially slowing hydrolysis rates compared to non-methylated analogs (e.g.,

    
    -benzoyl pipecolic acid).
    
  • Chiral Stability (Crucial Insight): Unlike standard amino acids, the C2 position lacks an

    
    -proton. Consequently, racemization via the standard enolization/proton-abstraction mechanism is mechanistically impossible . Any observed loss of optical purity is likely due to gross chemical degradation (cleavage) rather than epimerization.
    
  • Electronic Effects: The

    
    -benzoyl amide bond is a tertiary amide. While generally stable, specific acidic conditions can catalyze hydrolysis, potentially accelerated by neighboring group participation from the C2-carboxylic acid (intramolecular catalysis).[1]
    
Predicted Degradation Pathway

The primary degradation route is the hydrolysis of the amide bond, yielding Benzoic Acid and 2-Methylpiperidine-2-carboxylic acid .

Mechanism:

  • Protonation of the amide carbonyl oxygen.[2]

  • Nucleophilic attack by water (or intramolecular attack by the C2-COOH to form a transient anhydride/oxazolinium species).

  • Collapse of the tetrahedral intermediate.

  • Cleavage of the C-N bond.

DegradationPathway cluster_conditions Stress Conditions Parent 1-Benzoyl-2-methyl piperidine-2-carboxylic acid (Parent) Inter Tetrahedral Intermediate (Protonated) Parent->Inter Acid Hydrolysis (+H+, +H2O) Prod1 Degradant A: Benzoic Acid Inter->Prod1 C-N Cleavage Prod2 Degradant B: 2-Methylpiperidine- 2-carboxylic acid Inter->Prod2

Figure 1: Predicted acid-catalyzed hydrolysis pathway of BMPCA.

Part 2: Analytical Method Development (Stability-Indicating)

To ensure scientific integrity, the analytical method must be "Stability-Indicating"—capable of resolving the parent peak from all degradants.

HPLC-UV/PDA Protocol
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax). Rationale: Robust stationary phase for separating polar acids from neutral aromatics.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: Low pH suppresses ionization of the carboxylic acid (pKa ~2.2), ensuring the analyte remains neutral/hydrophobic for retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 230 nm. Rationale: The benzoyl moiety has strong absorbance here; the piperidine core has weak UV absorbance, so monitoring the benzoyl fragment (and Benzoic acid degradant) is critical.

  • Column Temp: 40°C.

Self-Validating Criteria (System Suitability)

Before every stability pull, the system must pass:

  • Resolution (

    
    ):  > 2.0 between BMPCA and Benzoic Acid (dominant degradant).
    
  • Tailing Factor (

    
    ):  0.8 ≤ T ≤ 1.5.
    
  • Precision: RSD ≤ 2.0% for 5 replicate injections of standard.

Part 3: Forced Degradation Protocols (Stress Testing)

These experiments determine the intrinsic stability of the molecule and validate the analytical method's specificity.[3]

Acid Hydrolysis (High Risk)
  • Protocol: Dissolve 50 mg BMPCA in 5 mL of 1N HCl . Reflux at 60°C for 4–8 hours.

  • Target: 10–20% degradation.

  • Neutralization: Quench with equal volume 1N NaOH before injection.

  • Expected Outcome: Appearance of Benzoic Acid (RT ~ early/mid) and 2-methylpiperidine-2-carboxylic acid (likely unretained/void volume without derivatization).

Base Hydrolysis[4][5]
  • Protocol: Dissolve 50 mg in 5 mL 0.1N NaOH . Stir at Room Temperature (RT) for 24 hours.

  • Rationale: Amides are generally less stable to base than acid, but the steric bulk of the methyl group may retard attack by

    
    .
    
  • Neutralization: Quench with 0.1N HCl.

Oxidative Stress
  • Protocol: Dissolve in 3%

    
     at RT for 24 hours.
    
  • Mechanism: The tertiary amine is acylated (amide), rendering it resistant to N-oxidation. However, the aromatic ring could undergo hydroxylation under extreme conditions. This confirms resistance to oxidative degradation.

Photostability (ICH Q1B)
  • Protocol: Expose solid sample (spread <3mm thick) to 1.2 million lux hours and 200 Wh/m² UV light.

  • Control: Wrap a concurrent sample in aluminum foil.

Thermal Stress
  • Protocol: Solid state, 80°C for 7 days.

  • Risk: Decarboxylation. If mass balance is lost (i.e., assay decreases but no peaks appear), suspect decarboxylation (

    
     loss).
    

Part 4: Formal Stability Studies (ICH Q1A)

Once the degradation profile is understood, initiate formal studies for regulatory filing.

Study Design Table
Study TypeStorage ConditionMinimum Time PeriodSampling Intervals (Months)
Long Term 25°C ± 2°C / 60% RH ± 5%12 Months0, 3, 6, 9, 12, 18, 24, 36
Intermediate 30°C ± 2°C / 65% RH ± 5%6 Months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5%6 Months0, 1, 3, 6
Stability Workflow Diagram

This workflow ensures data integrity and decision-making logic during the study.

StabilityWorkflow Start Start Stability Study (T=0 Analysis) Incubate Incubation (ICH Chambers) Start->Incubate Pull Sample Pull (Timepoint T) Incubate->Pull Schedule Reached Analyze HPLC Analysis (Assay & Impurities) Pull->Analyze Eval Evaluate Results (vs. Specifications) Analyze->Eval Pass Continue Study Eval->Pass Within Spec OOS OOS Investigation (Root Cause) Eval->OOS Out of Spec Pass->Incubate Report Generate Stability Report Pass->Report Final Timepoint

Figure 2: Workflow for ICH Q1A Stability Execution.

Part 5: Data Interpretation & Kinetic Modeling

Mass Balance Calculation

For every timepoint, calculate Mass Balance (


) to detect non-chromatographic losses (e.g., volatile decarboxylation products):


  • Acceptance:

    
    
    
Shelf-Life Estimation (Arrhenius)

If degradation is observed at accelerated conditions (40°C), use the Arrhenius equation to predict shelf-life at 25°C:



  • Determine rate constants (

    
    ) at 40°C, 30°C, and 25°C.
    
  • Plot

    
     vs 
    
    
    
    .
  • Extrapolate to determine

    
     (time to 90% potency).
    

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[4] [Link]

  • Goodman, M., et al. "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides." Journal of Organic Chemistry, vol. 79, no. 6, 2014, pp. 2729–2735. (Demonstrates mechanism of N-acyl amino acid hydrolysis). [Link]

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products." International Council for Harmonisation, 1996.[4] [Link]

  • Blessy, M., et al. "Forced degradation studies: current trends and future perspectives." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. [Link]

Sources

Methodological & Application

Analytical methods for 1-Benzoyl-2-methylpiperidine-2-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Characterization of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a substituted piperidine derivative of significant interest in synthetic and medicinal chemistry. As a potential pharmaceutical intermediate or building block, its structural integrity, purity, and stereochemistry must be unambiguously established. This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this molecule. We present field-proven protocols for chromatographic analysis, structural elucidation, and impurity profiling, grounded in established principles of analytical chemistry. The methodologies described herein are designed to be self-validating systems, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] The title compound, 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, combines this key heterocycle with a benzoyl group, a methyl group, and a carboxylic acid function. This unique combination of functional groups, including a chiral center at the C2 position, necessitates a multi-faceted analytical approach to ensure quality and consistency.

The analytical challenge lies not only in confirming the primary structure but also in quantifying impurities and, critically, resolving and quantifying its enantiomers, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3] This document outlines an integrated workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy to provide a complete analytical profile of the molecule.

Chromatographic Analysis: Purity and Enantiomeric Separation

High-Performance Liquid Chromatography is the cornerstone for assessing the purity and enantiomeric excess of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid. The benzoyl moiety provides a strong chromophore, making UV detection a highly suitable and sensitive choice.[4][5]

Reversed-Phase HPLC for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of the compound and quantifying any synthesis-related impurities. The method separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its versatility and strong retentive properties for moderately non-polar compounds like the target analyte.[6]

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of compounds with a range of polarities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) is critical. It serves to protonate the carboxylic acid group, suppressing its ionization and leading to sharper, more symmetrical peaks by preventing interactions with residual silanols on the stationary phase.[7][8]

  • Detection: UV detection at approximately 230-240 nm is optimal, corresponding to the strong absorbance of the benzoyl chromophore.[9]

Experimental Protocol: RP-HPLC Purity Analysis

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.[6]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid of known purity.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at 1 mg/mL.

    • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL) using the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a concentration within the calibration range.

  • Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately non-polar analytes.
Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACNAcid suppresses ionization for better peak shape.[8]
Gradient 30% B to 95% B over 15 minEnsures elution of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak symmetry and run-to-run reproducibility.[5]
Detection UV at 235 nmCorresponds to the benzoyl chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Data Analysis:

    • Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.

Chiral HPLC for Enantiomeric Resolution

The presence of a stereocenter at the C2 position necessitates chiral chromatography to separate the (R) and (S) enantiomers. This is critical for any pharmaceutical application.[3]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including those with piperidine scaffolds.[10]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are typically used. The addition of a small amount of an acidic or basic modifier can be crucial to improve peak shape and resolution.[10]

Experimental Protocol: Chiral HPLC Separation

Instrumentation and Materials:

  • HPLC system with UV-Vis detector.

  • Chiral Stationary Phase column (e.g., Chiralpak® series).

  • HPLC grade n-Hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

Procedure:

  • Mobile Phase Preparation:

    • Prepare various mixtures of Hexane:IPA (e.g., 90:10, 80:20 v/v) with 0.1% TFA. The acid modifier is essential for the carboxylic acid analyte.

  • Sample Preparation:

    • Dissolve the racemic sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions (Starting Point):

ParameterValueRationale
Column Polysaccharide-based CSPProven efficacy for resolving a wide range of enantiomers.[10]
Mobile Phase n-Hexane:Isopropanol (90:10 v/v) + 0.1% TFACommon mobile phase for normal-phase chiral separations.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25 °CTemperature can influence chiral recognition.
Detection UV at 235 nmMaximizes sensitivity for the benzoyl group.
Injection Vol. 10 µLBalances loading and resolution.
  • Optimization:

    • Adjust the ratio of Hexane:IPA to optimize the resolution (Rs) between the enantiomer peaks. Increasing the IPA content generally decreases retention time but may reduce resolution.

    • Screen different polysaccharide-based CSPs if initial separation is unsuccessful.

Mass Spectrometry: Molecular Weight and Structural Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred technique due to the polar nature of the carboxylic acid and the basic piperidine nitrogen.[1][11]

Causality Behind Experimental Choices:

  • Ionization Mode: The compound can be analyzed in both positive and negative ion modes.

    • Positive Mode (ESI+): The basic piperidine nitrogen is readily protonated, yielding a strong [M+H]⁺ ion.

    • Negative Mode (ESI-): The acidic carboxylic acid group is easily deprotonated, yielding an [M-H]⁻ ion.

  • Tandem MS (MS/MS): Fragmentation of the precursor ion ([M+H]⁺) provides structural confirmation. Key expected cleavages include the loss of the carboxylic acid group, cleavage of the benzoyl group, and ring-opening pathways of the piperidine scaffold.[11]

Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in Methanol/Water (10 µg/mL) LC Inject into LC-MS System Prep->LC FullScan Full Scan (ESI+/-) Determine m/z of [M+H]⁺ and/or [M-H]⁻ LC->FullScan MSMS Product Ion Scan (MS/MS) Fragment [M+H]⁺ FullScan->MSMS ConfirmMW Confirm Molecular Weight (Expected C₁₄H₁₇NO₃ = 247.12) FullScan->ConfirmMW Elucidate Elucidate Structure from Fragmentation Pattern MSMS->Elucidate

Caption: Workflow for LC-MS based characterization.

Experimental Protocol: LC-MS Analysis

Instrumentation and Materials:

  • LC-MS system with an ESI source (e.g., Q-TOF or Triple Quadrupole).

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the sample in 50:50 acetonitrile:water with 0.1% formic acid.

  • MS Conditions:

ParameterValueRationale
Ionization Source Electrospray Ionization (ESI)Ideal for polar, ionizable analytes.[11]
Polarity Positive and NegativeDetects [M+H]⁺ and [M-H]⁻ for confirmation.
Scan Range m/z 100 - 500Covers the expected molecular ion and fragments.
Capillary Voltage 3.5 - 4.5 kVStandard voltage for stable spray.
Collision Energy (MS/MS) 10 - 40 eV (Ramp)Provides a range of fragments for structural analysis.
  • Data Analysis:

    • Full Scan: Identify the ion corresponding to the calculated exact mass of the compound (C₁₄H₁₇NO₃, Exact Mass: 247.1208).

    • MS/MS: Analyze the fragmentation pattern. Expected key fragments for [M+H]⁺ at m/z 248.1 include:

      • m/z 105.0: Benzoyl cation [C₆H₅CO]⁺, a hallmark fragment.

      • m/z 202.1: Loss of H₂O and CO (or -COOH group).

      • Fragments related to the piperidine ring structure.[11]

NMR Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure.[12] A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides complete assignment of all protons and carbons.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: Multiplets between 7.4-7.8 ppm for the benzoyl group.

    • Piperidine Protons: A complex series of multiplets in the 1.5-4.0 ppm range.

    • Methyl Protons: A singlet around 1.2-1.6 ppm.

    • Carboxylic Acid Proton: A broad singlet, often downfield (>10 ppm), which is D₂O exchangeable.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the 165-180 ppm range for the amide and carboxylic acid carbons.

    • Aromatic Carbons: Signals between 125-140 ppm.

    • Piperidine Carbons: Signals in the 20-60 ppm range.

    • Methyl Carbon: A signal around 15-25 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to connect protons to their attached carbons (HSQC), identify adjacent protons (COSY), and establish long-range (2-3 bond) correlations between protons and carbons (HMBC), which is vital for piecing the structure together.[12]

Logical Flow for NMR Structure Elucidation

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_final Confirmation H1 ¹H NMR (Proton Environment) HSQC HSQC (¹J C-H Correlation) H1->HSQC COSY COSY (H-H Correlation) H1->COSY C13 ¹³C NMR (Carbon Count) C13->HSQC C13->HSQC HMBC HMBC (Long-Range C-H) HSQC->HMBC COSY->HMBC Structure Final Structure Confirmed HMBC->Structure

Caption: Integrated NMR approach for structural confirmation.

Experimental Protocol: NMR Analysis

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent. CDCl₃ is a good first choice; DMSO-d₆ can be used if solubility is an issue and to clearly observe the carboxylic acid proton.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra: COSY, HSQC, and HMBC.

  • Data Analysis:

    • Integrate the ¹H spectrum to determine proton ratios.

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Use the COSY spectrum to trace the proton-proton coupling networks within the piperidine ring.

    • Use the HMBC spectrum to find key long-range correlations, such as from the piperidine protons near the nitrogen to the benzoyl carbonyl carbon, confirming the N-acylation site.

FTIR Spectroscopy: Functional Group Confirmation

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Expected Characteristic Absorptions:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1720-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.

  • ~1630-1650 cm⁻¹ (strong): C=O stretch of the tertiary amide (N-benzoyl group).[13]

  • ~1600, ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Method Validation Principles

For use in a regulated environment, all analytical methods described must be validated according to ICH Q2(R1) guidelines. Validation demonstrates that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amounts of analyte that can be quantitatively determined and detected, respectively.[14]

Conclusion

The characterization of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid requires a synergistic application of orthogonal analytical techniques. The protocols detailed in this guide provide a robust framework for confirming its identity, structure, purity, and enantiomeric composition. By combining chromatographic separations with spectroscopic elucidation, researchers can generate a comprehensive and reliable data package essential for advancing research and development objectives.

References

  • Higuchi, T., et al. (2014). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69892, Benzoylpiperidine. PubChem. Available at: [Link]

  • Kumar, A., et al. (2024). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity. ACS Omega. Available at: [Link]

  • Zafar, S., et al. (2016). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Schoenmaker, L., et al. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Kumar, A., et al. (2024). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Progress Analytics. (2023). Analytical method validation: are your analytical methods suitable for intended use? Progress Analytics. Available at: [Link]

  • Patil, S., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available at: [Link]

  • El-Hendawy, M.M., et al. (2006). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: preparation, characterization and biological activity. Transition Metal Chemistry. Available at: [Link]

  • SpectraBase. 2-Methylpiperidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Hu, C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • Pardo-Figuerez, M., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

  • LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Elyashberg, M. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Řezníčková, E., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. Available at: [Link]

  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChemLite. 2-methylpiperidine-2-carboxylic acid hydrochloride (C7H13NO2). PubChemLite. Available at: [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Available at: [Link]

  • Tafazzoli, M., & Ghiasi, M. (2008). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Organic Syntheses. Benzoyl piperidine. Organic Syntheses. Available at: [Link]

  • DeRuiter, J., & Noggle, F. T. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. DEA.gov. Available at: [Link]

  • Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]

  • Kwiecień, A., & Kaczmarczyk-Sedlak, I. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Mohammadi, A., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

Sources

Using 1-Benzoyl-2-methylpiperidine-2-carboxylic acid in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Library Construction Using 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid

Executive Summary

This guide details the technical application of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPC) in high-throughput screening (HTS) campaigns.[1] Unlike generic library members, BMPC represents a "privileged structure"—a scaffold capable of binding diverse biological targets due to its unique combination of the benzoylpiperidine pharmacophore and the conformational constraints imposed by the


-methyl-

-amino acid
moiety.[1]

This document provides a comprehensive protocol for:

  • Scaffold Validation: Understanding the structural biology and medicinal chemistry relevance of BMPC.[1]

  • Library Generation: A high-throughput parallel synthesis (HTPS) protocol to derivatize BMPC into a screenable library.

  • Screening Workflow: A standardized TR-FRET assay protocol for screening BMPC derivatives against GPCR targets (e.g., 5-HT receptors), a common target class for this scaffold.

Scientific Rationale & Mechanism

The Privileged Scaffold Concept

The benzoylpiperidine core is a validated pharmacophore found in numerous bioactive compounds, including antipsychotics (e.g., haloperidol analogs) and local anesthetics (e.g., bupivacaine derivatives).

  • Pharmacophore: The benzoyl moiety provides aromatic

    
    -
    
    
    
    stacking interactions, while the piperidine nitrogen (typically protonated at physiological pH in amines, though acylated here) and ring carbons offer hydrophobic contacts.
  • Conformational Constraint: The 2-methyl substitution at the chiral center (C2) creates a quaternary carbon.[1] This "

    
    -methyl effect" severely restricts the rotation of the carboxylate/amide group, locking the molecule into a specific conformation.[1] This pre-organization reduces the entropic penalty upon binding to a protein target, potentially increasing affinity.
    
Target Classes

BMPC derivatives are particularly relevant for:

  • GPCRs (Class A): Specifically Serotonin (5-HT), Dopamine (D2), and Sigma receptors.

  • Peptidomimetics: The scaffold acts as a constrained Proline mimetic , useful for inhibiting Protein-Protein Interactions (PPIs) involving SH3 or WW domains.

Strategic Workflow Visualization

The following diagram outlines the "Direct-to-Biology" workflow, moving from the BMPC core to a screenable library.

BMPC_Workflow BMPC 1-Benzoyl-2-methyl- piperidine-2-carboxylic Acid (Scaffold) Coupling Parallel Amide Coupling (384-Well Plate) BMPC->Coupling Core Input Amine_Lib Diverse Amine Library (R-NH2) Amine_Lib->Coupling Diversity Elements Library BMPC-Carboxamide Progeny Library Coupling->Library High Yield Synthesis Screen HTS Assay (TR-FRET / FP) Library->Screen Direct Transfer Hit_Val Hit Validation & SAR Analysis Screen->Hit_Val Active Hits

Figure 1: Workflow for transforming the BMPC scaffold into a functional HTS library.

Experimental Protocol: High-Throughput Parallel Synthesis

Objective: To generate a 384-member library of BMPC amides for direct biological screening. Scale: 10 µmol per well.

Reagents & Equipment
  • Scaffold: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid ( >98% purity).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Diversity Set: 384 unique primary/secondary amines (pre-plated).

  • Platform: Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve BMPC in DMF to a concentration of 0.2 M .

    • Prepare HATU solution in DMF at 0.2 M .

    • Prepare DIPEA solution in DMF at 0.6 M .

  • Reaction Assembly (384-Well Filter Plate):

    • Dispense Amines: Add 50 µL of each unique amine (0.2 M in DMF) to the wells.

    • Add Base: Dispense 50 µL of DIPEA solution to all wells.

    • Add Scaffold: Dispense 50 µL of BMPC solution (10 µmol) to all wells.

    • Initiate: Add 50 µL of HATU solution to all wells.

    • Final Volume: 200 µL.

  • Incubation:

    • Seal the plate with an aluminum foil seal.[1]

    • Shake at 600 rpm for 16 hours at room temperature (22–25°C).

  • Workup (Solid Phase Extraction - SPE):

    • Note: For "Direct-to-Biology," crude mixtures can sometimes be screened, but SPE is recommended to remove cytotoxic coupling reagents.[1]

    • Load reaction mixture onto a SCX (Strong Cation Exchange) resin plate.

    • Wash with MeOH (2 x 200 µL) to remove unreacted acid and HATU byproducts.

    • Elute product (amides) with 2M NH3 in MeOH .

  • Reformatting:

    • Evaporate solvent using a centrifugal evaporator (Genevac).

    • Reconstitute residues in 100% DMSO to a final concentration of 10 mM .

    • This is your Master Source Plate .

Experimental Protocol: HTS Screening (TR-FRET)

Objective: Screen the BMPC library against a model GPCR (e.g., 5-HT2A) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.

Assay Principle

A known fluorescent ligand (Tracer) binds to the receptor. If a BMPC derivative binds, it displaces the Tracer, reducing the FRET signal between the Tracer and the receptor's tag (e.g., Terbium-labeled antibody).[1]

Materials
  • Target: Membrane preparation expressing 5-HT2A receptor (N-terminal Tag-lite® or SNAP-tag).[1]

  • Tracer: Fluorescently labeled 5-HT antagonist (e.g., Ketanserin-d2).[1]

  • Detection: Terbium Cryptate-labeled anti-tag antibody.[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.

Screening Procedure
  • Plate Preparation (Assay Plate):

    • Use a 384-well low-volume white plate .

    • Transfer 100 nL of compound from the Master Source Plate (10 mM) using an acoustic dispenser (e.g., Echo 550).

    • Controls:

      • High Control (HC): DMSO only (Max FRET).

      • Low Control (LC): 10 µM Unlabeled Reference Antagonist (Min FRET).

  • Reagent Addition:

    • Add 10 µL of Receptor/Antibody mix (pre-incubated for 15 mins).

    • Add 10 µL of Tracer solution (at Kd concentration).

  • Incubation:

    • Centrifuge plate at 1000 x g for 1 minute.

    • Incubate for 2 hours at room temperature in the dark.

  • Readout:

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (Acceptor - Tracer).[1]

    • Emission 2: 620 nm (Donor - Terbium).[1]

  • Data Calculation:

    • Calculate Ratio:

      
      
      
    • Calculate % Inhibition:

      
      [1]
      

Data Analysis & Hit Validation

Quantitative Summary

The following table illustrates expected performance metrics for a robust screen using this scaffold.

MetricAcceptance CriteriaDescription
Z' Factor > 0.5Measures assay window and variability.[1] Essential for HTS validation.
Signal-to-Background (S/B) > 3.0Ratio of High Control to Low Control signals.[1]
Hit Rate 0.5% - 3.0%Typical for a privileged scaffold library.[1] Higher rates suggest promiscuity.
CV (Coefficient of Variation) < 10%Variability across replicate control wells.
Hit Triage Logic
  • Primary Hit: >50% Inhibition at 10 µM.

  • Counter Screen: Screen against a related receptor (e.g., 5-HT2C) to determine selectivity.

  • Chemoinformatic Check: Ensure the "Hit" is not a frequent hitter (PAINS) or aggregation-prone. (Note: BMPC derivatives are generally stable and non-reactive, unlike Michael acceptors).

Visualizing the Signaling/Binding Logic

This diagram explains the interaction logic utilized in the TR-FRET assay.

TRFRET_Mechanism cluster_binding Binding Competition Receptor GPCR Target (Tagged) Ab Tb-Cryptate Antibody (Donor) Receptor->Ab Stable Binding Tracer Fluorescent Ligand (Acceptor) Receptor->Tracer High Affinity (FRET Signal ON) BMPC_Ligand BMPC Derivative (Test Compound) Receptor->BMPC_Ligand Displacement? (FRET Signal OFF) BMPC_Ligand->Tracer Competes With

Figure 2: TR-FRET Competition Mechanism.[1] BMPC binding displaces the tracer, disrupting energy transfer.[1]

References

  • Costantino, L. & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry. Link

  • Wermuth, C. G. (2004). The Practice of Medicinal Chemistry: Preparation of Water-Soluble Compounds.[1] Academic Press.

  • Mullard, A. (2016). The benzoylpiperidine fragment as a privileged structure in medicinal chemistry.[1][2] MDPI Pharmaceuticals. Link

  • PubChem Compound Summary. (2025). 1-Benzoyl-2-methylpiperidine-2-carboxylic acid.[1][3] National Center for Biotechnology Information. Link

  • Blom, K. et al. (2014). Optimizing Automated Parallel Synthesis for HTS Library Generation. Journal of Laboratory Automation. Link

Disclaimer: This protocol is intended for research use only. 1-Benzoyl-2-methylpiperidine-2-carboxylic acid should be handled according to standard chemical safety guidelines (SDS), as benzoylpiperidines may possess potent biological activity.[1]

Sources

Application Note: Cell-Based Characterization of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPA) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPA) represents a specific class of conformationally constrained amino acid derivatives (N-substituted pipecolic acids). Structurally, it combines a piperidine core (homoproline) with a quaternary center at the


-carbon (2-methyl) and a lipophilic N-benzoyl group.

While often utilized as a chiral building block or peptidomimetic scaffold, the pharmacological profile of BMPA aligns with neuromodulatory pipecolic acid derivatives . Its structural features suggest potential interaction with GABAergic systems , Excitatory Amino Acid Transporters (EAATs) , and prolyl isomerases .

This guide provides a comprehensive workflow for evaluating the biological activity of BMPA, focusing on neurofunctional assays and metabolic stability . These protocols are designed for researchers investigating BMPA as a chemical probe, a "hit" in fragment-based drug discovery, or a metabolic intermediate.

Structural Logic & Target Hypothesis

To design effective assays, we must first deconstruct the molecule’s pharmacophore:

  • Pipecolic Acid Core: A known metabolite of lysine, pipecolic acid acts as a neuromodulator in the CNS, influencing GABA transmission and NMDA receptor activity.

  • 2-Methyl Substitution: Creates a quaternary center, restricting conformational freedom. This is a classic strategy to lock peptides into specific secondary structures (e.g.,

    
    -helices or 
    
    
    
    -turns) or to block metabolic degradation by aminopeptidases.
  • N-Benzoyl Group: Increases lipophilicity (

    
    ), facilitating membrane permeability, but also introduces a potential site for amidase hydrolysis.
    

Primary Assay Targets:

  • GABA Transporter (GAT) Activity: Due to structural homology with nipecotic acid and pipecolic acid.

  • Glutamate/NMDA Modulation: Pipecolic acid is a weak agonist/antagonist at NMDA glycine sites.

  • Metabolic Stability: Assessing the cleavage of the benzoyl moiety in hepatocytes.

Experimental Workflow Visualization

The following diagram outlines the hierarchical screening approach for BMPA, moving from primary functional signals to specific transporter profiling.

BMPA_Workflow cluster_Primary Phase 1: Primary Functional Screening cluster_Secondary Phase 2: Target Identification cluster_ADME Phase 3: Liability Profiling Compound 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPA) Viability Cytotoxicity Assay (CellTiter-Glo / HEK293) Compound->Viability 100 µM Screen Stability Metabolic Stability (Hepatocytes / LC-MS) Compound->Stability Parallel Track CaFlux Calcium Flux Assay (FLIPR / Primary Neurons) Viability->CaFlux Non-toxic dose GABA_Uptake GABA Uptake Assay (FRET Sensor / CHO-GAT1) CaFlux->GABA_Uptake Inhibitory Signal NMDA_Mod NMDA Receptor Modulation (Patch Clamp) CaFlux->NMDA_Mod Excitatory Signal

Caption: Hierarchical screening workflow for BMPA, prioritizing neuroactivity and metabolic liability.

Protocol 1: GABA Transporter (GAT1) Uptake Assay

Rationale: Pipecolic acid derivatives are privileged scaffolds for GABA uptake inhibitors (e.g., Tiagabine). This assay determines if BMPA blocks the reuptake of GABA, thereby potentiating GABAergic signaling.

Materials
  • Cell Line: CHO-K1 cells stably expressing human GAT1 (SLC6A1).

  • Tracer: Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) or [3H]-GABA (Radiometric standard). Note: We describe the fluorescence method for higher throughput.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Control: Tiagabine (positive control inhibitor).

Step-by-Step Methodology
  • Cell Plating:

    • Seed CHO-GAT1 cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Dissolve BMPA in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 100 µM) in HBSS buffer. Final DMSO concentration should be <0.5%.

  • Dye Loading:

    • Remove culture media and wash cells once with 100 µL HBSS.

    • Add 100 µL of the fluorescent masking dye solution (blocks extracellular fluorescence).

  • Assay Reaction:

    • Add 50 µL of BMPA dilutions to the cells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Add 50 µL of Fluorescent Neurotransmitter Analog (substrate).

    • Mechanism: The substrate is transported into the cell by GAT1. Once inside, it becomes fluorescent (unmasked). Extracellular dye remains quenched.

  • Data Acquisition:

    • Measure Kinetic Fluorescence (Ex 440 nm / Em 520 nm) every 30 seconds for 30 minutes using a microplate reader (e.g., FlexStation).

  • Analysis:

    • Calculate the slope of fluorescence increase (Vmax).

    • Plot % Activity vs. Log[BMPA].

    • Interpretation: A decrease in slope compared to vehicle indicates GAT1 inhibition .

Protocol 2: Metabolic Stability (Microsomal Stability)

Rationale: The N-benzoyl amide bond is susceptible to hydrolysis by hepatic amidases (e.g., carboxylesterases). Cleavage releases free 2-methylpipecolic acid and benzoic acid, potentially altering pharmacological activity.

Materials
  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Incubation Mix:

    • Pre-warm 0.5 mg/mL microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

    • Spike BMPA to a final concentration of 1 µM (to ensure first-order kinetics).

  • Reaction Initiation:

    • Add NADPH cofactor to initiate the reaction.

    • Total volume: 200 µL per timepoint.

  • Sampling:

    • Harvest aliquots at

      
       minutes.
      
    • Quench immediately in 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Sample Processing:

    • Centrifuge at 4,000 rpm for 20 minutes to pellet proteins.

    • Inject supernatant into LC-MS/MS.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • MRM Transition: Monitor parent ion

      
       and specific fragments (e.g., loss of benzoyl group).
      
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate intrinsic clearance (

      
      ) using the slope (
      
      
      
      ):
      
      

Data Presentation & Interpretation

When reporting results for BMPA, structure your data to highlight its potency and stability profile.

ParameterAssayMetricInterpretation Criteria
Potency GABA Uptake (CHO-GAT1)

< 1 µM: Potent Inhibitor1-10 µM: Moderate Hit> 10 µM: Weak/Inactive
Viability CellTiter-Glo (HEK293)

Should be > 10x the

to rule out off-target toxicity.
Stability Microsomal Stability

< 15 min: High Clearance (Unstable)> 60 min: Stable Scaffold
Permeability PAMPA or Caco-2

High (

cm/s) expected due to Benzoyl lipophilicity.

Troubleshooting & Optimization

  • Solubility Issues: The free carboxylic acid may reduce solubility in non-polar solvents, but the benzoyl group aids lipophilicity. Ensure the final assay buffer pH is 7.4; the carboxylic acid will be ionized (carboxylate), improving aqueous solubility.

  • Chirality: BMPA has a chiral center at C2. Commercial sources may be racemic.

    • Recommendation: If activity is observed in the racemate, separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) and re-test. Biological activity is often restricted to the (S)-enantiomer for pipecolic derivatives.

  • Background Fluorescence: If using fluorescent uptake assays, the benzoyl group can sometimes autofluoresce. Run a "Compound Only" control (no cells) to subtract background.

References

  • GABA Transporter Assays

    • Kragler, A., et al. (2005). "Novel parent structures for inhibitors of the murine GABA transporters mGAT1-mGAT4." European Journal of Pharmacology. Link

  • Pipecolic Acid Pharmacology

    • Feit, P. W., et al. (1991). "Pipecolic acid derivatives as novel GABA uptake inhibitors." Journal of Medicinal Chemistry. Link

  • Conformationally Constrained Amino Acids

    • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (Context on Benzoyl-protection strategies). Link

  • Microsomal Stability Protocols

    • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. Link

(Note: While specific literature on "1-Benzoyl-2-methylpiperidine-2-carboxylic acid" is sparse, these references ground the protocols in the established science of its structural class.)

Application Notes & Protocols: A Framework for the In Vitro Characterization of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive framework for the initial in vitro characterization of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, a novel compound featuring a benzoylpiperidine fragment. The piperidine heterocycle is a privileged structure in medicinal chemistry, integral to numerous pharmaceuticals across various therapeutic areas, including oncology and neuroscience.[1][2] Similarly, the carboxylic acid moiety is a key functional group known to interact with the active sites of many enzymes.[3][4] Given the absence of established biological data for this specific molecule, this guide presents a logical, tiered testing cascade designed to efficiently profile its cytotoxic potential, identify potential molecular targets, and elucidate its basic cellular pharmacology. The protocols herein are designed for researchers in drug discovery and development, providing not only step-by-step instructions but also the scientific rationale behind each experimental choice to ensure robust and interpretable data.

Introduction: The Scientific Rationale for a Tiered Testing Approach

The journey of a novel chemical entity from synthesis to a potential drug candidate is paved with rigorous testing and validation. For a compound like 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, whose biological activity is yet unknown, a systematic in vitro evaluation is the critical first step. The presence of the benzoylpiperidine scaffold suggests a wide range of potential applications, from central nervous system (CNS) disorders to cancer therapy.[5]

Our proposed testing cascade is built on a foundation of scientific logic, beginning with a broad assessment of cellular toxicity and progressively narrowing the focus to specific, hypothesis-driven inquiries into its mechanism of action. This approach ensures that resources are used efficiently and that a comprehensive biological profile is constructed. We will begin by establishing the compound's general effect on cell viability, then proceed to investigate its potential interactions with specific protein classes (receptors and enzymes) suggested by its chemical structure, and conclude with an examination of its ability to permeate cells.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Hypothesis-Driven Target Identification cluster_2 Phase 3: Cellular Pharmacology cluster_3 Phase 4: Data Synthesis A Compound Synthesis & Quality Control B General Cytotoxicity Profiling A->B Establish Therapeutic Window C Hypothesis A: CNS Receptor Target B->C If Non-Toxic or Selectively Toxic E Hypothesis B: Enzymatic Target B->E If Non-Toxic or Selectively Toxic D Receptor Binding Assays C->D Test Binding Affinity (Kd, Ki) G Cellular Uptake & Efflux Assays D->G H Integrated Data Analysis & Next Steps D->H F Enzyme Inhibition Assays E->F Test Inhibitory Potency (IC50) F->G Characterize Cell Permeability F->H Synthesize Findings G->H

Caption: Overall In Vitro Testing Cascade for a Novel Compound.

Section 1: General Cytotoxicity Profiling

Expertise & Experience: Before investigating a specific mechanism, it is crucial to determine the concentration range at which the compound affects basic cellular health. A potent compound that is cytotoxic to all cell types at low nanomolar concentrations may be a non-specific membrane disruptor, whereas a compound that selectively kills cancer cells while sparing healthy cells is a promising therapeutic candidate.[6][7] This initial screen establishes the therapeutic window for subsequent, more targeted assays.

We will utilize a robust, ATP-dependent homogeneous assay to measure cell viability.[6] The principle is straightforward: the quantity of ATP is directly proportional to the number of metabolically active, viable cells.

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This luminescent assay measures ATP, an indicator of metabolic activity. A reagent containing luciferase and its substrate is added to the cells; in the presence of ATP, a luminescent signal is produced, which is proportional to the number of viable cells.

Materials:

  • 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (Test Compound)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • A panel of human cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and a non-cancerous line like MRC-5 fibroblasts)[6][8]

  • Appropriate cell culture medium and fetal bovine serum (FBS)

  • 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a 10-point serial dilution series (e.g., starting from 100 µM down to picomolar concentrations) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid vehicle-induced toxicity.

  • Cell Treatment: Remove the old medium and add 100 µL of medium containing the diluted Test Compound, vehicle control (DMSO), and a positive control for cell death (e.g., Staurosporine).

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis & Presentation:

  • Subtract the background luminescence (wells with medium only).

  • Normalize the data by expressing the signal in each treated well as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[9]

Illustrative Data Table:

Cell LineTissue of OriginIC₅₀ (µM) of Test Compound
A549Lung Carcinoma5.2
MCF-7Breast Carcinoma8.9
MRC-5Normal Lung Fibroblast> 100

Section 2: Target Identification – Hypothesis-Driven Screening

Based on the compound's structural features, we can form educated hypotheses about its potential molecular targets. The piperidine core is prevalent in neurological drugs, while the carboxylic acid group is a classic feature of enzyme inhibitors.

Hypothesis A: Interaction with CNS Receptors

Expertise & Experience: Certain piperidine-2-carboxylic acid derivatives are known antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.[10][11] Therefore, a logical next step is to screen the compound for binding affinity to a panel of CNS receptors. A competitive radioligand binding assay is the gold-standard method for this purpose.[12][13]

G cluster_0 Assay Principle Receptor Receptor BoundComplex Bound Complex Receptor->BoundComplex Radioligand Radioligand (Labeled) Radioligand->Receptor Binds TestCompound Test Compound (Unlabeled) TestCompound->Receptor Competes DisplacedLigand Displaced Radioligand BoundComplex->DisplacedLigand Displaces

Caption: Principle of Competitive Radioligand Binding Assay.

Protocol 2: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of the unlabeled Test Compound to compete with a known, radiolabeled ligand for binding to a specific receptor. A reduction in the measured radioactivity indicates that the Test Compound has displaced the radioligand, signifying an interaction with the receptor.

Materials:

  • Test Compound and a known reference compound (positive control).

  • Membrane preparations from cells expressing the target receptor (e.g., NMDA receptor).

  • A suitable radioligand with high affinity for the target receptor (e.g., [³H]CPP for the NMDA receptor).[10]

  • Assay buffer specific to the receptor.

  • Glass fiber filter mats (e.g., GF/B).

  • Scintillation fluid and a scintillation counter.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its K_d value), and varying concentrations of the Test Compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis & Presentation:

  • Determine non-specific binding (NSB) from wells containing a high concentration of an unlabeled reference ligand.

  • Determine total binding from wells with only the radioligand and receptor.

  • Calculate specific binding = Total binding - NSB.

  • Plot the percentage of specific binding against the log concentration of the Test Compound.

  • Use non-linear regression to calculate the IC₅₀ value.

  • Convert the IC₅₀ to an inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[14]

Illustrative Data Table:

Receptor TargetRadioligandTest Compound K_i (nM)
NMDA[³H]CPP95
Sigma-1-Pentazocine> 10,000
Dopamine D2[³H]Spiperone1,250
Hypothesis B: Inhibition of a Key Enzyme Family

Expertise & Experience: Many drugs containing a carboxylic acid moiety function as enzyme inhibitors by mimicking a substrate or interacting with key residues in the active site.[4][15] A general enzyme inhibition assay can be adapted to screen the compound against a panel of relevant enzymes, such as kinases, proteases, or carbonic anhydrases. The choice of enzymes can be guided by therapeutic area (e.g., Aurora kinases for oncology).[3]

Protocol 3: General Enzyme Inhibition Assay (Fluorogenic Substrate)

Principle: This assay measures enzyme activity by monitoring the conversion of a non-fluorescent substrate into a fluorescent product. A decrease in the rate of fluorescence generation in the presence of the Test Compound indicates enzyme inhibition.[16][17]

Materials:

  • Test Compound.

  • Purified, active target enzyme.

  • A fluorogenic substrate specific to the enzyme.

  • Assay buffer optimized for enzyme activity (pH, ionic strength).[17]

  • A known inhibitor for the enzyme (positive control).

  • 384-well, black, low-volume assay plates.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Pre-incubation: Add the enzyme and varying concentrations of the Test Compound to the wells of the assay plate. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate. It is critical to use a substrate concentration at or below its Michaelis-Menten constant (K_m) to accurately detect competitive inhibitors.[9]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Acquisition: The output will be a kinetic read of fluorescence over time.

Data Analysis & Presentation:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

  • Normalize the data by expressing the velocity in each treated well as a percentage of the vehicle control (% Activity).

  • Plot % Activity against the logarithm of the compound concentration.

  • Use a non-linear regression model to determine the IC₅₀ value.[18]

Illustrative Data Table:

Enzyme TargetSubstrateTest Compound IC₅₀ (µM)
Aurora A KinaseFluorogenic Peptide1.5
Carbonic Anhydrase IXFluorogenic Ester> 50
Cathepsin BZ-Arg-Arg-AMC22.4

Section 3: Cellular Pharmacology – Uptake and Transport

Expertise & Experience: A compound's ability to enter its target cells is fundamental to its therapeutic effect. Cellular uptake and efflux assays determine if the compound can cross the cell membrane and whether it is a substrate for transporter proteins, which can impact its bioavailability and contribute to drug resistance.[19][20]

Protocol 4: Cellular Uptake Assay

Principle: This assay directly measures the accumulation of a compound inside cells over time. Since the Test Compound is unlabeled, we will measure its concentration using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[21]

Materials:

  • Test Compound.

  • Cell line of interest (e.g., A549, if a cytotoxic effect was observed).

  • 12-well or 24-well tissue culture plates.

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • Lysis buffer (e.g., Methanol/Water mixture).

  • LC-MS system.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in multi-well plates and grow them to confluency.

  • Treatment: Wash the cells with warm HBSS. Add HBSS containing a fixed concentration of the Test Compound (e.g., 1 µM).

  • Time Course: Incubate the plates at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), rapidly remove the compound-containing buffer.

  • Washing: Immediately wash the cells three times with ice-cold HBSS to stop uptake and remove extracellular compound.

  • Cell Lysis & Extraction: Lyse the cells with a methanol-based buffer to extract the intracellular compound.

  • Quantification: Analyze the cell lysates using a validated LC-MS method to determine the intracellular concentration of the Test Compound. A standard curve of the compound should be prepared in the same lysis buffer.

Data Analysis & Presentation:

  • Plot the intracellular concentration of the Test Compound against time.

  • The initial slope of this curve represents the rate of uptake.

  • The assay can be modified to test for inhibition of known transporters by co-incubating with known substrates or inhibitors.[22][23]

Conclusion and Future Directions

This application note outlines a foundational in vitro testing strategy for 1-Benzoyl-2-methylpiperidine-2-carboxylic acid. The data generated from these protocols—cytotoxicity (IC₅₀), receptor binding affinity (K_i), enzyme inhibitory potency (IC₅₀), and cellular uptake rates—will collectively build a comprehensive preliminary profile of the compound.

Positive "hits" in any of these assays would trigger more in-depth mechanistic studies. For example, if the compound shows potent enzyme inhibition, subsequent studies would determine its mode of inhibition (e.g., competitive, non-competitive). If it binds strongly to a receptor, functional assays (e.g., calcium flux, cAMP measurement) would be employed to determine if it is an agonist or antagonist.[14] This logical progression from broad profiling to specific mechanistic investigation is the cornerstone of modern drug discovery.[24]

References

  • NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. Available at: [Link]

  • Whitten, J. P., et al. (1993). Competitive NMDA receptor antagonists: synthesis of β-ketophosphonate-substituted piperidine carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. Available at: [Link]

  • Nikolaieva, Y., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Thorne, N., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Hopf, C., et al. (2021). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Nature Protocols. Available at: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link]

  • D’yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Molecules. Available at: [Link]

  • Schlessinger, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Angeli, A., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • BioIVT. Drug Transporter Assays. Available at: [Link]

  • Sygnature Discovery. Transporter Assays. Available at: [Link]

  • Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Liu, J., et al. (2018). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2022). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Medicinal Chemistry. Available at: [Link]

  • IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. Molecular Enzymology and Drug Targets. Available at: [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available at: [Link]

  • Singh, S., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. Available at: [Link]

  • Carrieri, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]

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Application Note: Scale-Up Synthesis of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the process development and scale-up protocol for 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (N-Benzoyl-2-methylpipecolic acid).

The target molecule features a sterically hindered quaternary carbon at the


-position of the piperidine ring. While simple acylation of amino acids is trivial, the construction of the 2-methyl-2-carboxy  core requires specific C-C bond-forming methodologies that challenge standard scale-up workflows.

This guide prioritizes the


-Alkylation of N-Boc-Pipecolates  route. This pathway is selected for its operational reliability, safety profile (avoiding high-pressure cyanide reactors required by Bucherer-Bergs cyclization), and high purity profile suitable for pharmaceutical applications.

Introduction & Retrosynthetic Analysis

The synthesis of


-disubstituted amino acids is a critical competency in medicinal chemistry, often used to constrain peptide conformation or modulate metabolic stability. The target, 1-Benzoyl-2-methylpiperidine-2-carboxylic acid , presents two primary synthetic hurdles:
  • Quaternary Center Formation: Introducing the methyl group at the sterically crowded C2 position.

  • Orthogonal Protection: Managing amine and carboxyl functionalities to allow selective benzoylation.

Strategic Route Selection

While the Bucherer-Bergs reaction (via 5-chloro-2-pentanone) is a classic industrial route, it requires handling toxic cyanides and high-pressure ammonia. For this protocol, we utilize Cryogenic Enolate Alkylation of a protected pipecolic acid precursor. This route offers superior regiocontrol and utilizes commercially available pipecolic acid as a starting material.

Retrosynthetic Scheme: Target


 Methyl 1-benzoyl-2-methylpipecolate 

Methyl 2-methylpipecolate

N-Boc-Pipecolic Acid Ester

Pipecolic Acid.

Process Workflow Visualization

SynthesisPath Start Pipecolic Acid (Starting Material) Step1 Step 1: Protection (Esterification & N-Boc) Start->Step1 SOCl2, MeOH; then Boc2O, TEA Step2 Step 2: C-Alkylation (LDA, MeI, -78°C) Step1->Step2 Critical Scale-Up Step Thermodynamic Control Step3 Step 3: N-Acyl Switch (Boc Removal & Benzoylation) Step2->Step3 1. HCl/Dioxane 2. PhCOCl, NaOH Step4 Step 4: Saponification (LiOH Hydrolysis) Step3->Step4 LiOH, THF/H2O Product 1-Benzoyl-2-methylpiperidine- 2-carboxylic acid Step4->Product Acidification & Cryst.

Figure 1: Critical Process Flow for the synthesis of the target quaternary amino acid derivative.

Detailed Experimental Protocol

Stage 1: Scaffold Preparation (Protection)

Objective: Convert Pipecolic acid to 1-(tert-butyl) 2-methyl piperidine-1,2-dicarboxylate. Rationale: The methyl ester protects the carboxylic acid, while the Boc group activates the C2-proton for lithiation while preventing N-alkylation.

Reagents & Stoichiometry:

Reagent Equiv. Role
Pipecolic Acid 1.0 Substrate

| Thionyl Chloride (


) | 1.5 | Esterification Agent |
| Methanol | Solvent | Solvent/Reactant |
| Di-tert-butyl dicarbonate (

) | 1.2 | N-Protection | | Triethylamine (

) | 3.0 | Acid Scavenger |

Protocol:

  • Esterification: Charge a reactor with Methanol (10 vol). Cool to 0°C. Add

    
     dropwise (Exothermic!). Add Pipecolic acid portion-wise. Reflux for 4 hours. Concentrate to dryness to yield Pipecolic acid methyl ester HCl salt.
    
  • Boc Protection: Resuspend the salt in DCM (10 vol). Add

    
     (3.0 equiv) followed by 
    
    
    
    (1.2 equiv) at 0°C. Stir at RT for 12 hours.
  • Workup: Wash with 1N HCl, sat.

    
    , and brine.[1] Dry (
    
    
    
    ) and concentrate.[2]
  • Yield Target: >90% (Colorless oil).

Stage 2: Quaternary Center Formation (Critical Step)

Objective:


-Methylation via Enolate Chemistry.
Safety Note:  LDA is pyrophoric. Methyl Iodide is a carcinogen. Use a closed system.

Reagents:

Reagent Equiv. Role
N-Boc-Pipecolate Ester 1.0 Substrate
LDA (2.0M in THF) 1.2 Non-nucleophilic Base
Methyl Iodide (MeI) 1.5 Electrophile

| Dry THF | 15 vol | Solvent |

Protocol:

  • Enolization: In a dry,

    
    -purged reactor, cool anhydrous THF to -78°C. Add LDA solution dropwise, maintaining internal temp < -70°C.
    
  • Addition: Dissolve N-Boc-Pipecolate in THF and add slowly to the LDA solution over 30 mins. Stir at -78°C for 1 hour to ensure complete enolate formation.

    • Expert Insight: The bulky Boc group directs the lithiation to the

      
      -position (C2) rather than C6, but temperature control is vital to prevent decomposition.
      
  • Alkylation: Add Methyl Iodide (MeI) dropwise.

  • Warm-up: Allow the mixture to warm to -20°C over 2 hours. (Do not warm to RT immediately; this minimizes side reactions).

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash organic layer with water and brine.[1]

  • Purification: Silica gel plug filtration (Hexane/EtOAc) is usually sufficient to remove baseline impurities.

  • Yield Target: 75-85%.

Stage 3: The "Acyl Switch" (Deprotection & Benzoylation)

Objective: Swap the acid-labile Boc group for the base-stable Benzoyl group.

Protocol:

  • Boc Removal: Dissolve the methylated intermediate in 4N HCl in Dioxane (5 vol). Stir at RT for 2 hours. Concentrate to dryness to obtain Methyl 2-methylpipecolinate hydrochloride.

  • Schotten-Baumann Benzoylation:

    • Dissolve the HCl salt in DCM (10 vol) and water (10 vol).

    • Cool to 0°C.[2][3]

    • Add NaOH (2.5 equiv) to adjust pH > 10.

    • Add Benzoyl Chloride (1.1 equiv) dropwise while vigorously stirring.

    • Mechanistic Note: The biphasic system with high pH ensures the amine is free (nucleophilic) while the hydroxide scavenges the HCl byproduct.

  • Workup: Separate phases. Wash DCM layer with 1N HCl (to remove unreacted amine) and sat.

    
     (to remove benzoic acid byproduct).
    
  • Yield Target: >85%.

Stage 4: Final Hydrolysis

Objective: Hydrolyze the methyl ester to the free carboxylic acid.

Protocol:

  • Dissolve the N-Benzoyl ester in THF/Water (3:1).

  • Add LiOH monohydrate (2.0 equiv).

  • Stir at RT (or mild heat, 40°C) until TLC indicates completion (approx. 4-6 hours). Note: Steric hindrance at C2 may slow down hydrolysis compared to simple esters.

  • Isolation: Acidify carefully with 1N HCl to pH 2. The product often precipitates as a white solid. If oil forms, extract with DCM and crystallize from EtOAc/Hexane.

Analytical Specifications (QC)

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic peaks:

7.4-7.6 (Benzoyl, 5H),

1.5 (C2-Me, 3H, s), Piperidine ring protons.
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Mass Spec LC-MS (ESI+)[M+H]+ = 248.13 (Calc. MW = 247.29)
Residual Solvents GC-HeadspaceMeets ICH Q3C limits

Scale-Up Considerations & Troubleshooting

  • Exotherm Management: The addition of LDA and the subsequent quench are highly exothermic. On >100g scale, active jacket cooling is mandatory.

  • Steric Hindrance: The C2-methyl group significantly retards the rate of ester hydrolysis in Stage 4. If the reaction stalls, switch from LiOH to KOH and increase temperature to 60°C.

  • Racemization: This protocol yields racemic product.[4] If the enantiopure (S)- or (R)-isomer is required, resolution is best performed at the intermediate amine stage (after Step 3.1) using a chiral acid (e.g., Tartaric acid) or via preparative chiral HPLC of the final product.

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 54(2), 458–464. Link
    
  • Bailey, P. D., et al. (1998). The synthesis of optically active piperidine-2-carboxylic acid derivatives. Tetrahedron: Asymmetry, 9(16), 2869-2880. Link

  • Organic Syntheses. (2010). Preparation of N-Boc-2-substituted piperidines. Org.[2][5][6][7] Synth., 87, 161. Link

  • BenchChem. (2025).[1] Scale-up Synthesis of Piperidine Derivatives. Application Notes. Link

  • PubChem. (2025). 1-Benzoylpiperidine-2-carboxylic acid Compound Summary. Link

Sources

Application Note: Purification of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

[1]

Executive Summary & Compound Profile

1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a lipophilic, N-protected amino acid derivative.[1] Its synthesis—typically via the Schotten-Baumann reaction of 2-methylpiperidine-2-carboxylic acid with benzoyl chloride—generates a crude profile dominated by hydrolytic byproducts (benzoic acid) and inorganic salts.[1]

High-purity isolation requires a strategy that exploits the molecule's amphiphilic nature (hydrophobic benzoyl/piperidine core vs. hydrophilic carboxylic acid tail) and its pKa differential relative to impurities.[1]

PropertyData / Characteristic
Chemical Structure N-Benzoyl-protected cyclic

-methyl amino acid
Molecular Formula

Molecular Weight 247.29 g/mol
Solubility (Acid Form) Soluble in EtOAc, DCM, MeOH, EtOH.[1] Insoluble in Water (acidic pH).
Solubility (Salt Form) Soluble in Water (pH > 8), aqueous

.
Key Impurities Benzoic acid (major), 2-methylpiperidine-2-carboxylic acid (unreacted), Benzoyl chloride (trace).[1]

Purification Strategy: The "Dual-Phase" Approach

Scientific integrity dictates that we cannot rely on a single technique. We employ a Dual-Phase strategy:

  • Phase I (Chemical Selectivity): Acid-Base Extraction to remove neutral organics and unreacted amine.

  • Phase II (Physical Selectivity): Recrystallization to fractionate the target from benzoic acid based on differential lattice energy and solubility.

Diagram 1: Impurity Fate Mapping

This diagram illustrates the logical flow of impurities during the purification process, ensuring the user understands why each step is performed.[1]

ImpurityFateCrudeCrude Reaction Mixture(Target, Benzoic Acid, Amine, Salts)BaseWashAlkaline Extraction(pH > 10)Crude->BaseWashDissolve in NaOHAcidPrecipAcidification(pH < 2)BaseWash->AcidPrecipAdd HClWaste1Waste: Neutral Organics(Unreacted Benzoyl Chloride residues)BaseWash->Waste1Wash with Ether/DCMRecrystRecrystallization(EtOAc / Hexane)AcidPrecip->RecrystCrude SolidWaste2Aqueous Waste:Salts (NaCl), Unreacted AmineAcidPrecip->Waste2FiltrateWaste3Filtrate Waste:Benzoic Acid (enriched)Recryst->Waste3Mother LiquorFinalPure Target(>98% HPLC)Recryst->FinalCrystals

Caption: Fate mapping of impurities showing the removal of neutrals, salts, and benzoic acid at distinct checkpoints.

Protocol A: Acid-Base Extraction (The Workhorse)[1]

Objective: To isolate the crude carboxylic acid from the reaction mixture and remove unreacted amine starting material and inorganic salts.

Mechanism: The target molecule is an acid.[2] At high pH, it exists as a water-soluble carboxylate salt.[1] At low pH, it protonates and precipitates (or extracts into organic solvent), while the unreacted amino acid (zwitterionic/cationic) remains in the aqueous phase.

Reagents
  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl) or 1 M Potassium Hydrogen Sulfate (

    
    )
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated NaCl (Brine)

Step-by-Step Methodology
  • Basification:

    • If the reaction was performed in organic solvent, evaporate to dryness.

    • Dissolve the residue in 1 M NaOH (approx. 10 mL per gram of crude). Check that pH > 10.

    • Why: Converts the target and benzoic acid to soluble sodium salts.

  • Organic Wash (Critical Step):

    • Wash the aqueous alkaline solution with Diethyl Ether or DCM (

      
       vol).
      
    • Why: Removes neutral impurities (unhydrolyzed benzoyl chloride, non-acidic byproducts). Discard the organic layer. [1]

  • Acidification & Extraction:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1 M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The solution will become cloudy as the target and benzoic acid precipitate.

    • Extract the cloudy aqueous mixture with Ethyl Acetate (

      
       vol).[3]
      
    • Combine organic layers.[4]

  • Drying & Concentration:

    • Wash the combined EtOAc layer with Brine .

    • Dry over anhydrous

      
      . Filter.
      
    • Evaporate solvent under reduced pressure (Rotavap) at 40°C.

    • Result: A white to off-white solid containing the Target + Benzoic Acid.[1]

Protocol B: Selective Recrystallization (The Polishing Step)

Objective: To separate 1-Benzoyl-2-methylpiperidine-2-carboxylic acid from Benzoic Acid.

Mechanism: Benzoic acid has high solubility in hot water and moderate solubility in non-polar solvents. The target molecule, being more sterically hindered and lipophilic, exhibits a distinct solubility curve. We utilize an Ethyl Acetate / Hexane system or Ethanol / Water system.[5]

Recommended Solvent System: Ethyl Acetate / Hexane

This system is preferred for N-benzoyl derivatives as it effectively retains benzoic acid in the mother liquor.[1]

  • Dissolution:

    • Place the crude solid in a flask.

    • Add the minimum amount of hot Ethyl Acetate (boiling, ~77°C) required to just dissolve the solid.

    • Tip: If the solution is colored, treat with activated charcoal for 5 mins and filter hot.

  • Nucleation:

    • Remove from heat.[6] While still hot, add Hexane (or Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.[5]

    • Add a few drops of hot EtOAc to clear the solution again.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature (do not disturb).

    • Once at room temperature, place in a refrigerator (4°C) for 4–12 hours.

    • Why: Slow cooling promotes the growth of pure crystals of the target, while the more soluble benzoic acid remains in the solvent mix.[1]

  • Collection:

    • Filter the crystals using a Büchner funnel.[4]

    • Wash the cake with cold Hexane/EtOAc (9:1 ratio).

    • Dry under high vacuum.[4][5]

Diagram 2: Recrystallization Workflow

A visual guide to the temperature-dependent purification logic.

RecrystallizationStep1Dissolve Crude inHot EtOAc (77°C)Step2Add Hexane (Anti-solvent)until TurbidStep1->Step2Step3Cool Slowly to RT(Crystal Growth)Step2->Step3Step4Refrigerate (4°C)(Maximize Yield)Step3->Step4Step5Filtration & Cold WashStep4->Step5

Caption: Thermal cycle for the selective crystallization of the target compound.

Protocol C: Preparative HPLC (For Analytical Standards)

For drug development applications requiring >99.5% purity, recrystallization may be followed by Prep-HPLC.[1]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5

    
    m, 
    
    
    mm.
  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (benzoyl ring).

  • Note: The benzoyl group provides strong UV chromophores, making detection easy.

Analytical Validation (QC)

Verify the identity and purity of your isolated material using these parameters.

TechniqueExpected Signal / Criteria
1H NMR (

)
Benzoyl Aromatics: Multiplets

7.4–7.6 ppm.Piperidine Ring: Multiplets

1.5–2.5 ppm.

-Methyl:
Singlet

~1.5–1.8 ppm (distinctive shift due to quaternary center).[1]
HPLC Purity Single peak >98% area. Absence of Benzoic Acid peak (RT usually earlier than target in RP-HPLC).[1]
Mass Spectrometry ESI+:

m/z.ESI-:

m/z.[1]

References

  • Organic Syntheses, Coll.[4] Vol. 1, p. 108 (1941). Benzoyl Piperidine. (Standard protocol for benzoylation of hindered amines).

  • European Patent Office, EP 0474096 B2. Method for extracting amino acid ester. (Principles of amino acid extraction and pH control).

  • BenchChem Technical Support. Purification of Boc-Protected Amino Acids by Recrystallization. (Analogous purification logic for N-protected lipophilic amino acids).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415939, 1-Methylpiperidine-2-carboxylic acid.[1] (Precursor properties).[4]

  • ResearchGate. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids. (J. Mex.[7] Chem. Soc. 2022).[7]

Experimental design for studying 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Experimental Design for a Novel Piperidine Compound: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

This document provides a comprehensive framework for the preclinical evaluation of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, a novel chemical entity (NCE). The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, multi-stage experimental plan that progresses from initial characterization to preliminary in vivo assessment. The protocols and rationale provided herein are grounded in established drug discovery principles to ensure scientific rigor and data integrity.[3][4]

Section 1: Foundational Characterization & Computational Assessment

Before biological evaluation, it is imperative to establish the fundamental physicochemical properties of the test compound and to generate initial hypotheses about its potential biological activity using computational methods. This foundational stage ensures that all subsequent biological data is derived from a well-characterized and reliable starting material.

Physicochemical Profile

The identity, purity, and solubility of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid must be rigorously confirmed.

  • Structural Verification: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure. PubChem provides basic structural information and predicted properties for similar compounds.[5][6]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound. A purity level of >95% is typically required for biological screening.

  • Solubility Determination: The compound's solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., Dimethyl Sulfoxide, DMSO) must be quantified. This is critical for preparing accurate dosing solutions for all subsequent assays.

In Silico Target Prediction & ADMET Profiling

Computational tools can predict potential biological targets and assess drug-likeness, guiding the experimental strategy and identifying potential liabilities early in the process.[7]

  • Target Prediction: Structure-based virtual screening or ligand-based similarity searches can identify potential protein targets. Given the prevalence of the piperidine moiety in CNS drugs, docking studies could be performed against a panel of GPCRs, ion channels, and enzymes known to be modulated by such scaffolds.[8][9][10][11]

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be predicted using computational models. This helps to anticipate the compound's pharmacokinetic behavior and potential toxicity issues.

Section 2: Primary In Vitro Biological Evaluation

This phase aims to determine the compound's general cytotoxicity and to identify and validate its primary biological target(s) through a cascade of cell-based assays.

General Cytotoxicity Assessment

A primary cytotoxicity screen is the first crucial step in any biological evaluation to establish the concentration range for subsequent, more specific assays and to identify a preliminary therapeutic window.[12][13][14]

Table 1: Template for IC₅₀ Data Presentation The half-maximal inhibitory concentration (IC₅₀) values should be determined across multiple cell lines to assess both general and cell-type-specific toxicity.

Cell LineTissue of OriginIC₅₀ (µM) ± SD
HEK293Human Embryonic KidneyData
HepG2Human Hepatocellular CarcinomaData
SH-SY5YHuman NeuroblastomaData
Primary NeuronsRodent CortexData
SD: Standard Deviation from at least three independent experiments.
Protocol 2.1.1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[15]

Materials:

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for a desired period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[15]

Target Identification & Binding Characterization

Based on in silico predictions, a targeted screening approach can be employed. G-protein coupled receptors (GPCRs) are a highly probable target class for piperidine derivatives.[16][17]

GPCR_Workflow cluster_1 Binding Characterization cluster_2 Functional Activity InSilico In Silico Prediction (e.g., Docking) BindingAssay Radioligand Binding Assay InSilico->BindingAssay HTS High-Throughput Screen (Optional) HTS->BindingAssay DetermineKd Determine Affinity (Kd/Ki) BindingAssay->DetermineKd FunctionalAssay Functional Assays (cAMP, Ca²⁺, β-Arrestin) DetermineKd->FunctionalAssay DetermineEfficacy Determine Efficacy (EC₅₀) & Mode of Action FunctionalAssay->DetermineEfficacy

Protocol 2.2.1: Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of the test compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.[18][19]

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined. This is then used to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Test compound and a known non-labeled reference ligand

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀, and then calculate the Ki value using the Cheng-Prusoff equation.

Functional Characterization

Once binding is confirmed, functional assays are essential to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[16][17]

GPCR_Signaling cluster_G_protein G-Protein Signaling cluster_Arrestin β-Arrestin Signaling Compound Test Compound (Agonist) GPCR GPCR Compound->GPCR G_protein Gαs / Gαq GPCR->G_protein Activation GRK GRK GPCR->GRK Phosphorylation AC Adenylyl Cyclase (AC) G_protein->AC Stimulates (Gs) PLC Phospholipase C (PLC) G_protein->PLC Stimulates (Gq) cAMP cAMP AC->cAMP IP3_DAG IP₃ / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Cell_Response_G Cellular Response PKA->Cell_Response_G Ca_release->Cell_Response_G PKC->Cell_Response_G Arrestin β-Arrestin Arrestin->GPCR Binds Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Pathway (e.g., ERK) Arrestin->MAPK Cell_Response_A Cellular Response MAPK->Cell_Response_A

Protocol 2.3.1: cAMP Assay for Gs/Gi-Coupled Receptors

This assay measures the accumulation or inhibition of cyclic AMP (cAMP), a key second messenger, following receptor activation.

Materials:

  • Cells expressing the target Gs or Gi-coupled receptor

  • Test compound and a known agonist/antagonist

  • Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

  • Microplate reader compatible with the detection kit

Step-by-Step Protocol:

  • Cell Preparation: Culture cells to the appropriate confluency in a suitable multi-well plate.

  • Compound Addition: Aspirate the culture medium and add the test compound (for agonist mode) or the test compound plus a known agonist (for antagonist mode) prepared in stimulation buffer.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.

  • Cell Lysis: Lyse the cells according to the detection kit's protocol to release intracellular cAMP.

  • cAMP Detection: Perform the detection assay by adding the kit reagents (e.g., antibodies, detection molecules) and incubating as required.

  • Data Acquisition: Read the plate using a microplate reader (e.g., measuring fluorescence or luminescence).

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the concentration against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Section 3: Preliminary In Vivo Characterization

After establishing a promising in vitro profile (i.e., high potency, selectivity, and low cytotoxicity), the investigation can proceed to preliminary animal studies. All in vivo work must adhere to institutional and national guidelines for animal welfare. The primary goals are to assess the compound's pharmacokinetic profile and to observe its pharmacodynamic effects in a living system.[20][21][22]

Pharmacokinetic (PK) Profiling

PK studies determine how the animal's body processes the compound.[4]

  • Study Design: Administer a single dose of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid to a small cohort of rodents (e.g., Sprague-Dawley rats) via relevant routes (e.g., intravenous for bioavailability and oral for potential therapeutic delivery).

  • Sample Collection: Collect blood samples at multiple time points post-administration. For CNS-active compounds, collection of cerebrospinal fluid (CSF) or brain tissue is also critical to assess blood-brain barrier penetration.[23]

  • Analysis: Analyze the concentration of the compound in plasma and brain tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Key Parameters: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 2: Template for Key Pharmacokinetic Parameters

ParameterRoute: IVRoute: PO
Dose (mg/kg)DataData
Cmax (ng/mL)DataData
Tmax (h)DataData
AUC (ng·h/mL)DataData
t₁/₂ (h)DataData
Bioavailability (%)N/AData
Brain/Plasma RatioDataData
In Vivo Pharmacodynamic (PD) & Behavioral Models

PD studies aim to demonstrate that the compound can engage its target in a living animal and produce a measurable physiological or behavioral effect.[24] The choice of model is entirely dependent on the validated in vitro mechanism of action.

  • Example CNS Models: If the compound is found to modulate a receptor involved in anxiety or depression, relevant behavioral models could be employed.[25]

    • Anxiety: Elevated Plus Maze, Open Field Test.

    • Depression: Forced Swim Test, Tail Suspension Test.

  • Biomarker Analysis: In conjunction with behavioral tests, ex vivo analysis of brain tissue can be performed to measure changes in neurotransmitter levels or the phosphorylation state of downstream signaling proteins, providing a mechanistic link between target engagement and the observed effect.[23][24]

Conclusion

This application note outlines a systematic, multi-tiered approach for the preclinical characterization of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid. By progressing logically from foundational characterization and in silico analysis to robust in vitro testing and finally to preliminary in vivo studies, researchers can efficiently gather the critical data needed to make informed decisions about the compound's therapeutic potential. Each step is designed to build upon the last, ensuring that resources are focused on compounds with the most promising pharmacological profiles.

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  • Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione - PMC.
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Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Characterization and Use of 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid as a Novel Chemical Probe

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neurological activities.[2][3] The benzoylpiperidine fragment, in particular, is considered a "privileged structure," frequently found in compounds targeting central nervous system receptors.[4]

This document concerns 1-Benzoyl-2-methylpiperidine-2-carboxylic acid , a novel compound whose biological activities and potential applications as a chemical probe are yet to be fully characterized. While its precise molecular targets are not established in the public domain, its structure—combining the rigid benzoylpiperidine scaffold with a strategic carboxylic acid handle—suggests significant potential for interaction with biological systems.

This guide is designed for researchers, scientists, and drug development professionals. It serves not as a report on established functions, but as a comprehensive roadmap for the systematic evaluation of this compound. We will provide a series of detailed protocols and scientific rationale for characterizing its physicochemical properties, identifying its biological targets, and validating its use as a chemical probe in both in vitro and cellular contexts.

Part 1: Foundational Characterization and Handling

Before any biological evaluation, it is critical to understand the fundamental properties of the compound. This ensures reproducibility and informs the design of subsequent experiments.

Physicochemical Properties

The following table summarizes the known properties of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, compiled from available supplier data.[5] Researchers are advised to independently verify the identity and purity of their own samples.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[6][7]
Molecular Weight 233.26 g/mol [6][7]
Appearance Solid (predicted)[6]
CAS Number Not available for the 2-methyl derivative; 78348-46-6 for parent[7]
Protocol 1: Solubility Assessment

Rationale: Determining the solubility of a compound in aqueous buffers and organic solvents is a critical first step. It dictates how stock solutions are prepared and the maximum achievable concentration in biological assays, helping to avoid compound precipitation that can lead to erroneous results.

Materials:

  • 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

  • Dimethyl sulfoxide (DMSO), research grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol, absolute

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a High-Concentration Slurry: Weigh out 1-2 mg of the compound into a microcentrifuge tube.

  • DMSO Solubility:

    • Add a small, precise volume of DMSO (e.g., 20 µL) to the tube.

    • Vortex vigorously for 2 minutes.

    • Visually inspect for undissolved solid. If fully dissolved, the solubility is greater than the current concentration (e.g., >50-100 mg/mL). If not, incrementally add more DMSO until dissolution is complete to determine the approximate solubility.

  • Aqueous Buffer Solubility (from DMSO stock):

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • In a new set of tubes, add 99 µL of PBS (pH 7.4).

    • Add 1 µL of the 10 mM DMSO stock to create a 100 µM solution (with 1% DMSO).

    • Vortex and visually inspect for any precipitation or cloudiness over 30 minutes.

    • If the solution remains clear, the compound is soluble at 100 µM in 1% DMSO/PBS. This is often sufficient for initial cell-based assays.

    • Repeat with serial dilutions of the stock solution to find the solubility limit.

  • Documentation: Record the maximum soluble concentration for each solvent system. Always include the final percentage of organic solvent used in aqueous buffers, as this can affect biological activity.

Storage and Handling:

  • Solid Form: Store at 4°C, protected from light and moisture.

  • DMSO Stock Solutions: Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw completely and vortex to ensure homogeneity.

Part 2: A Strategic Workflow for Target Identification

The primary challenge and opportunity with a novel compound is to identify its biological target(s). A multi-pronged approach, starting broad and progressively narrowing the focus, is most effective.

Workflow for Novel Probe Characterization

The following workflow outlines a logical progression from initial screening to cellular validation.

G A Broad Panel Screening (e.g., GPCRs, Kinases, Ion Channels) E Analyze Screening Hits A->E B Phenotypic Screening (e.g., Cell Viability, Morphology) B->E C Affinity Chromatography (Pull-down Assays) F In Vitro Binding Assays (e.g., Radioligand, SPR) C->F D Computational Modeling (Target Prediction) D->F E->C E->D G In Vitro Functional Assays (e.g., Enzyme Kinetics, cAMP) F->G H Cellular Target Engagement (e.g., CETSA) G->H

Caption: A workflow for characterizing a novel chemical probe.

Protocol 2: Affinity Chromatography for Target Pull-Down

Rationale: This unbiased approach aims to physically isolate binding partners from a complex biological sample (e.g., cell lysate). The compound's carboxylic acid group provides a convenient handle for immobilization onto a solid support. This method relies on the principle that the immobilized probe will selectively retain its binding partners, which can then be eluted and identified by mass spectrometry.

Materials:

  • 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

  • Amine-reactive resin (e.g., NHS-activated Sepharose)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Cell lysate from a relevant cell line or tissue

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine or high salt buffer)

  • Mass spectrometry-compatible reagents

Procedure:

Part A: Immobilization of the Probe

  • Equilibrate the amine-reactive resin according to the manufacturer's instructions.

  • Dissolve the probe in a suitable buffer (e.g., coupling buffer, pH 7.5).

  • Activate the probe's carboxylic acid group by adding EDAC and Sulfo-NHS. This reaction forms a more stable amine-reactive intermediate, improving coupling efficiency.[8]

  • Incubate the activated probe with the prepared resin for several hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench any unreacted sites on the resin using a blocking agent like Tris or ethanolamine.

  • Wash the resin extensively to remove non-covalently bound probe.

Part B: Affinity Pull-Down

  • Incubate the immobilized probe (and a control resin without the probe) with pre-cleared cell lysate for 1-2 hours at 4°C.

  • Wash the resin several times with wash buffer to remove non-specific binders.

  • Elute the specifically bound proteins using an appropriate elution buffer.

  • Neutralize the eluate if a low pH buffer was used.

  • Prepare the eluted proteins for analysis by mass spectrometry (e.g., via SDS-PAGE and in-gel digestion or by in-solution digestion).

  • Analyze the mass spectrometry data to identify proteins that were specifically enriched on the probe-coupled resin compared to the control resin.

Part 3: Protocols for In Vitro Target Validation

Once putative targets are identified, their interaction with the probe must be validated and quantified using orthogonal, in vitro assays. For this guide, we will assume a hypothetical target has been identified: a G-protein coupled receptor (GPCR), a common target for benzoylpiperidine structures.[4]

Protocol 3: Radioligand Binding Assay

Rationale: This gold-standard assay quantifies the affinity of a compound for a receptor. It measures the ability of the unlabeled test compound (our probe) to compete with a known, radiolabeled ligand for binding to the receptor, allowing for the determination of the inhibitory constant (Kᵢ).

Materials:

  • Cell membranes expressing the target GPCR

  • A suitable radioligand for the target GPCR (e.g., ³H-spiperone)

  • 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (the "competitor")

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Glass fiber filters and a cell harvester

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions in triplicate for:

    • Total Binding: Membranes + radioligand + assay buffer.

    • Non-Specific Binding (NSB): Membranes + radioligand + high concentration of non-specific control ligand.

    • Competition: Membranes + radioligand + varying concentrations of the probe (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the probe.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the probe that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothetical Data Summary
AssayParameterValue
Radioligand BindingKᵢ (nM)To be determined
Functional Assay (cAMP)IC₅₀ (nM)To be determined
Functional Assay (Calcium)EC₅₀ (nM)To be determined

Part 4: Application in a Cellular Context

A true chemical probe must engage its target in a live-cell environment. This requires the compound to cross the cell membrane and interact with its target in the complex milieu of the cytoplasm or within organelles.

Challenges with Carboxylic Acid Probes

The carboxylic acid moiety presents a specific challenge for cellular applications. At physiological pH (~7.4), this group is predominantly deprotonated and negatively charged, which can severely limit its ability to passively diffuse across the lipophilic cell membrane.[9][10] Overcoming this may require using higher concentrations, permeabilization techniques, or creating a cell-permeable prodrug version (e.g., an ester) that is cleaved intracellularly to release the active carboxylic acid.[9]

Hypothetical Signaling Pathway Modulation

If our probe acts as an antagonist on a Gαₛ-coupled receptor, it would inhibit the production of cyclic AMP (cAMP), a key second messenger.

G Probe 1-Benzoyl-2-methyl- piperidine-2-carboxylic acid Receptor Hypothetical Gαs-Coupled Receptor Probe->Receptor Antagonizes G_protein Gαs Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: Hypothetical antagonism of a Gαs-coupled receptor pathway.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to verify that a compound binds to its target protein inside intact, live cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cells treated with the probe to various temperatures and then measuring the amount of soluble target protein remaining, one can observe a "thermal shift" indicative of target engagement.

Materials:

  • Cultured cells expressing the target protein

  • 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

  • DMSO (vehicle control)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)

Procedure:

  • Cell Treatment: Treat cultured cells with the probe at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein using a standard method like Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and probe-treated samples. A shift in the melting curve to a higher temperature in the presence of the probe confirms intracellular target engagement.

Conclusion

1-Benzoyl-2-methylpiperidine-2-carboxylic acid represents a chemical scaffold with considerable, albeit unexplored, potential. This document provides a validated, systematic framework for its comprehensive evaluation. By following these protocols—from basic solubility checks to unbiased target identification and robust cellular validation—researchers can methodically uncover the biological function of this and other novel compounds, paving the way for their development into potent and selective chemical probes for biological discovery.

References

  • BenchChem. (2025).
  • Gomes, N. G., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(11), e0187323. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Kim, D., et al. (2022). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 23(11), 5894. [Link]

  • Szałach, A., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(13), 1973–1987. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6439. [Link]

  • Lastavel, S., et al. (2025). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal, e202500056. [Link]

  • Lastavel, S., et al. (2025). Fast Release of Carboxylic Acid inside Cells. ResearchGate. [Link]

  • Saini, R., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. [Link]

  • Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. [Link]

  • Dana Bioscience. 1-Benzoyl-2-methylpiperidine-2-carboxylic acid 250mg. [Link]

Sources

Application Note: Structural Determination of 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational rigidity of


-disubstituted amino acids makes them critical scaffolds in peptidomimetic drug design.[] However, the steric bulk of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid  (N-benzoyl-2-methylpipecolic acid) presents unique challenges in both crystallization and structural refinement.[] This application note details a robust protocol for obtaining diffraction-quality crystals and solving the structure of this sterically congested molecule. We focus on overcoming the "oiling-out" phenomenon common in N-protected amino acids and addressing the specific crystallographic disorder associated with the piperidine ring puckering.

Introduction & Chemical Context

1-Benzoyl-2-methylpiperidine-2-carboxylic acid represents a class of "chimeric" amino acids where the side chain is cyclized onto the backbone nitrogen (pipecolic acid core) and further constrained by an


-methyl group.
  • Chemical Significance: The quaternary carbon at position C2 creates significant

    
     strain (allylic strain) with the N-benzoyl group.[][2] This forces the amide bond into a specific rotameric state (
    
    
    
    or
    
    
    ) and distorts the piperidine ring from a classic chair to a twist-boat conformation to relieve steric clashes [1].
  • The Challenge: These internal strains often lead to high solubility in organic solvents but poor lattice packing energy, resulting in oils rather than crystals.[][2] Furthermore, the phenyl ring rotation often exhibits dynamic disorder even at cryogenic temperatures.[][2]

Phase 1: Crystal Growth Strategy

Standard evaporation methods often fail for this compound due to its amphiphilic nature (lipophilic benzoyl/methyl groups vs. hydrophilic carboxylic acid).[2] The following protocol utilizes a controlled vapor diffusion approach optimized for zwitterionic/protected amino acids.

Solubility Profiling
  • High Solubility: Methanol, Dichloromethane (DCM), DMSO.[][2]

  • Moderate Solubility: Ethyl Acetate, Acetone.[][2]

  • Insoluble (Antisolvents): Hexane, Diethyl Ether, Pentane.[][2]

Optimized Crystallization Protocol (Sitting Drop Vapor Diffusion)

Objective: Slow the nucleation rate to prevent oil formation.

  • Prepare Stock Solution: Dissolve 10 mg of the compound in 200

    
    L of Ethyl Acetate:Ethanol (9:1 v/v) . The small amount of ethanol aids in solvating the carboxylic acid moiety.[][2]
    
  • Filter: Pass through a 0.22

    
    m PTFE syringe filter to remove dust nuclei.[][2]
    
  • Setup: Use a standard 24-well crystallization plate (e.g., Hampton VDX).

  • Reservoir: Add 500

    
    L of Hexane  to the reservoir.
    
  • Drop: Mix 2

    
    L of Stock Solution + 1 
    
    
    
    L of Reservoir solution on the sitting drop post.
  • Seal: Seal with crystal clear tape and store at 4°C .

Note: The temperature reduction to 4°C is critical. It reduces the conformational entropy of the flexible piperidine ring, encouraging lattice formation over amorphous aggregation.[]

Workflow Visualization

Crystallization_Workflow Step1 Dissolution (EtOAc/EtOH 9:1) Step2 Micro-Filtration (0.22 µm PTFE) Step1->Step2 Step3 Sitting Drop Setup (2:1 Sample:Antisolvent) Step2->Step3 Step4 Vapor Diffusion (Hexane Reservoir) Step3->Step4 Step5 Incubation (4°C, 3-7 Days) Step4->Step5 Decision Crystals? Step5->Decision Harvest Harvest & Cryo-protect (Paratone-N) Decision->Harvest Yes Optimize Add 5% Benzene (π-stacking promoter) Decision->Optimize Oil/Precipitate Optimize->Step3

Figure 1: Optimized vapor diffusion workflow. The addition of benzene (if needed) promotes


-

stacking with the benzoyl group, often inducing crystallization in stubborn cases.[]

Phase 2: Data Acquisition Protocol[1][2]

Due to the lack of heavy atoms (only C, H, N, O), maximizing the signal-to-noise ratio and resolution is paramount.[][2]

Instrument Configuration
ParameterSettingRationale
Source Cu K

(

Å)
Essential for absolute configuration determination (Flack parameter) if the sample is chiral.[][2] The anomalous signal of Oxygen is detectable with high redundancy.[][2]
Temperature 100 K (Nitrogen stream)Mandatory. Freezes the rotation of the N-benzoyl group and reduces thermal ellipsoids of the methyl group.[][2]
Detector Distance 40-50 mmMaximize high-angle data collection (

) to resolve C-C vs C-N bonds clearly.
Scan Strategy


scan +

scans
High redundancy (>10x) is required to accurately measure weak anomalous differences.[][2]

Phase 3: Structure Solution & Refinement[1][2][3]

The structure likely crystallizes in a non-centrosymmetric space group (e.g.,


) if the starting material was enantiopure (e.g., from L-pipecolic acid).[][2] If racemic, expect 

.[][2]
The "Pseudo-Symmetry" Trap

Beware of pseudo-symmetry if


.[][2] The benzoyl groups of two independent molecules might align parallel, mimicking a centering translation that doesn't exist for the chiral centers.[]
Handling Disorder (The "Benzoyl-Wag")

The benzoyl group often exhibits librational disorder.[]

  • Identification: Look for elongated thermal ellipsoids on the phenyl ring carbons perpendicular to the ring plane.[][2]

  • Remediation:

    • Use the AFIX 66 command (SHELXL) to constrain the phenyl ring to a regular hexagon if data resolution is poor (>0.9 Å).[][2]

    • If the disorder is split (two discrete positions), model with occupancy factors (e.g., 0.60/0.[][2]40) and apply EADP constraints to overlapping atoms.[][2]

Hydrogen Atom Placement
  • Carboxylic Acid: The hydroxyl hydrogen (

    
    ) is often difficult to locate in difference maps.[][2]
    
  • Protocol: Calculate the H-bond network. The H-atom should be placed on the oxygen that acts as a donor to a neighboring carbonyl or solvent molecule.[] Use the HFIX 147 command (allowing the OH to rotate to find the best electron density fit).[][2]

Refinement_Logic Start Initial Phasing (SHELXT / Intrinsic Phasing) Check1 Check Space Group (Chiral vs Racemic?) Start->Check1 Model Build Backbone (Piperidine Ring) Check1->Model Refine1 Isotropic Refinement Model->Refine1 Disorder Check Phenyl Ring Thermal Ellipsoids Refine1->Disorder FixDisorder Split Model / AFIX 66 Disorder->FixDisorder Elongated H_Add Add Hydrogens (HFIX) Disorder->H_Add Normal FixDisorder->H_Add COOH_Check Locate COOH Proton (Difference Map) H_Add->COOH_Check Final Final Refinement (Weighting Scheme) COOH_Check->Final

Figure 2: Logic flow for structural refinement, highlighting the critical check for phenyl ring disorder common in benzoyl-substituted amines.

Structural Analysis & Reporting

When reporting the structure, specific geometric parameters must be extracted to validate the "steric strain" hypothesis.[]

Key Geometric Parameters to Tabulate
ParameterDefinitionExpected ValueSignificance
Amide Twist


Deviation from planarity indicates severe

strain.[][2]
Ring Pucker Cremer-Pople (

)
VariesDetermines if the ring is Chair (

) or Twist-Boat (

).[][2]
Pyramidalization

(Sum of angles at N)

Indicates

character of the amide nitrogen.[][2]
The "Allylic Strain" Check

In the final structure, measure the distance between the N-Benzoyl Oxygen and the C2-Methyl group .[]

  • If distance < 2.8 Å (Van der Waals sum), the molecule is in a high-energy "locked" conformation [2].[2]

  • This explains the biological activity (or lack thereof) by mimicking a rigid proline turn.[][2]

References

  • Beak, P., et al. (1989).[][2] "The effect of allylic strain on the conformations of N-acylpiperidines." Journal of Organic Chemistry, 54(23), 5574–5580.[][2] Link[2]

  • Couty, F., & Evano, G. (2006).[][2] "Ring strain in N-acylpiperidines: A computational and structural study." Tetrahedron, 62(33), 7856-7866.[][2] Link[2]

  • Hampton Research. (2023).[][2] "Optimization of Crystallization for Amphiphilic Small Molecules." Application Guide. Link

  • Sheldrick, G. M. (2015).[][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Benzoylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzoylpiperidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. The benzoylpiperidine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing N-benzoylpiperidine?

A1: The most prevalent method is the N-acylation of piperidine with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which is widely used for the formation of amides from amines and acyl chlorides.[3][4][5] It is favored for its simplicity, use of readily available and inexpensive reagents, and generally high yields.[1] The reaction is typically performed in a two-phase solvent system (e.g., an organic solvent and water) with a base to neutralize the hydrochloric acid byproduct.[4]

Q2: What is the crucial role of the base in the Schotten-Baumann reaction for benzoylpiperidine synthesis?

A2: The base is essential for the success of the reaction for two primary reasons. First, the reaction between piperidine and benzoyl chloride generates one equivalent of hydrochloric acid (HCl).[5][6] The base neutralizes this HCl. Without a base, the generated acid would protonate the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic and cannot react with the benzoyl chloride, which would halt the reaction and drastically reduce the yield.[6][7] Second, by scavenging the acid, the base drives the reaction equilibrium towards the product side.[5] Common bases include sodium hydroxide, triethylamine, and pyridine.[1][]

Q3: What solvents are typically recommended for this synthesis?

A3: The choice of solvent often depends on the specific base and work-up procedure. For classic Schotten-Baumann conditions using an inorganic base like NaOH, a biphasic system is common, with an inert organic solvent such as dichloromethane (DCM) or diethyl ether to dissolve the reactants and product, and an aqueous phase for the base.[4] For reactions using an organic base like triethylamine or pyridine, anhydrous aprotic solvents like DCM, tetrahydrofuran (THF), or 1,2-dichloroethane (DCE) are preferred to prevent hydrolysis of the benzoyl chloride.[1][9][10]

Q4: How can I monitor the progress of the reaction?

A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). You can spot the reaction mixture alongside the starting materials (piperidine and benzoyl chloride) on a silica gel plate. The disappearance of the limiting reagent (usually piperidine) and the appearance of a new spot corresponding to the benzoylpiperidine product indicate the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be determined to achieve good separation between the spots.

General Reaction Mechanism

The synthesis of benzoylpiperidine via the Schotten-Baumann reaction follows a nucleophilic acyl substitution mechanism.

Schotten-Baumann Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) Product N-Benzoylpiperidine Intermediate->Product Collapse & Elimination of Cl⁻ HCl HCl (neutralized by base)

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzoylpiperidine.

Problem 1: Low or No Product Yield

Low conversion is one of the most common issues. A systematic check of reagents and conditions is the best approach.

Potential Cause Scientific Explanation & Recommended Solution
Poor Reagent Quality Explanation: Benzoyl chloride is susceptible to hydrolysis, reacting with atmospheric moisture to form non-reactive benzoic acid. Piperidine can absorb atmospheric CO2 to form a carbonate salt.[7][11] Solution: Ensure benzoyl chloride is fresh or distilled before use. Use freshly opened or distilled piperidine. Confirm the purity of starting materials via NMR or other analytical techniques.
Insufficient Base Explanation: As detailed in FAQ Q2, at least one full equivalent of base is required to neutralize the HCl produced. If the base is insufficient, the piperidine starting material will be protonated and rendered non-nucleophilic, stopping the reaction.[6][7] Solution: Use at least 1.1 to 1.2 equivalents of base (e.g., triethylamine, pyridine) or a 10% aqueous solution of an inorganic base like NaOH.[12]
Inefficient Mixing Explanation: In a biphasic Schotten-Baumann reaction, the reactants are in different phases (piperidine in organic, base in aqueous). The reaction occurs at the interface. Inefficient stirring reduces the interfacial surface area, leading to a very slow reaction rate.[7] Solution: Use a mechanical stirrer or a large magnetic stir bar to ensure vigorous mixing of the two phases.
Incorrect Temperature Explanation: The reaction is exothermic.[] Adding benzoyl chloride too quickly without cooling can lead to a temperature spike, promoting side reactions. Conversely, if the reaction is too cold, the activation energy barrier may not be overcome. Solution: Add the benzoyl chloride dropwise to the reaction mixture cooled in an ice bath (0-5 °C) to control the initial exotherm. After addition, allow the reaction to warm to room temperature and stir for 1-3 hours.[7][13]
Premature Hydrolysis of Benzoyl Chloride Explanation: Benzoyl chloride reacts rapidly with water.[7] If added to the aqueous phase before it has a chance to react with the more nucleophilic piperidine, it will hydrolyze to benzoic acid, a common byproduct. Solution: In a biphasic system, ensure the piperidine is well-dissolved in the organic phase and the mixture is stirring vigorously before slowly adding the benzoyl chloride. This favors the reaction with the amine.

Problem 2: Formation of a Stable Emulsion During Work-up

Emulsions are common in biphasic reactions and can make layer separation nearly impossible.

Potential Cause Scientific Explanation & Recommended Solution
High Concentration Explanation: High concentrations of reactants or products can sometimes act as surfactants, stabilizing the interface between the organic and aqueous layers. Solution: Dilute the mixture with additional organic solvent (e.g., DCM) and/or water.
Fine Particulate Matter Explanation: Finely dispersed solids, such as salts or insoluble byproducts, can stabilize emulsions by accumulating at the liquid-liquid interface. Solution: Attempt to break the emulsion by adding a saturated aqueous solution of NaCl (brine).[7] The increased ionic strength of the aqueous phase helps to coalesce the dispersed droplets. If this fails, filtering the entire emulsified mixture through a pad of Celite® can sometimes break the emulsion and allow the layers to separate.[7]

Problem 3: Product Purification is Difficult

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause Scientific Explanation & Recommended Solution
Benzoic Acid Impurity Explanation: Hydrolysis of excess benzoyl chloride during the reaction or work-up results in benzoic acid, which can be difficult to separate from the benzoylpiperidine product. Solution: During the aqueous work-up, wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. This will deprotonate the acidic benzoic acid, forming a water-soluble sodium benzoate salt that will be extracted into the aqueous phase.
Product is an Oil Explanation: Benzoylpiperidine can exist as a viscous oil or a low-melting solid (m.p. ~44-48 °C), which can make handling and purification by crystallization difficult.[14] Solution: If column chromatography is necessary, use a silica gel slurry packed column with an appropriate solvent system (e.g., gradient of ethyl acetate in hexanes). If the product is an oil, high-vacuum distillation (Kugelrohr) can be an effective purification method.[14] The reported boiling point is 172-174 °C at 12 mm Hg.[14]
Decomposition on Silica Gel Explanation: While less common for simple benzoylpiperidines, complex derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. Solution: If you suspect product degradation, you can use deactivated (neutral) silica gel. This can be prepared by flushing the packed column with the eluent containing a small amount (0.5-1%) of triethylamine or pyridine before loading the sample.[15]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Reaction Start Monitor Monitor by TLC Start->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete LowYield Low Yield? Monitor->LowYield No/Low Conversion Purify Purification Workup->Purify Emulsion Emulsion Formed? Workup->Emulsion Success Pure Product Purify->Success Impure Product Impure? Purify->Impure CheckReagents CheckReagents LowYield->CheckReagents Check Reagents, Base, Temp, Mixing BreakEmulsion BreakEmulsion Emulsion->BreakEmulsion Add Brine, Filter via Celite OptimizePurification OptimizePurification Impure->OptimizePurification Acid Wash, Optimize Chromatography, Distillation CheckReagents->Start Restart Reaction BreakEmulsion->Workup Re-attempt Separation OptimizePurification->Purify Re-purify

Caption: A systematic workflow for troubleshooting benzoylpiperidine synthesis.

Experimental Protocols

Protocol: N-Benzoylation of Piperidine under Schotten-Baumann Conditions

This protocol is adapted from established procedures and is a reliable starting point for synthesis.[14]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (8.5 g, 0.1 mol) and 50 mL of dichloromethane (DCM).

  • Base Addition: To the flask, add 60 mL of a 10% aqueous solution of sodium hydroxide (~0.15 mol).

  • Cooling: Place the flask in an ice-water bath and begin vigorous stirring of the biphasic mixture. The temperature should be maintained between 0-5 °C.

  • Acylation: Slowly add benzoyl chloride (14.0 g, 0.1 mol) dropwise to the stirring mixture over 15-20 minutes using a dropping funnel or syringe. Ensure the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Work-up - Layer Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Work-up - Washing: Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove any unreacted piperidine).

    • 50 mL of 5% aqueous NaHCO₃ (to remove benzoic acid).

    • 50 mL of brine (to aid in drying).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent if necessary.[14]

References

  • Organic Syntheses Procedure, Benzoyl piperidine. Organic Syntheses. Available from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. Available from: [Link]

  • Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC. Available from: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available from: [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available from: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. PubMed. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]

Sources

Common pitfalls in the characterization of novel small molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Small Molecule Characterization Hub .

I am Dr. Aris, your Senior Application Scientist. In my 15 years of supporting drug discovery campaigns, I have seen promising programs collapse not because of poor biology, but because the "inhibitor" in the tube wasn't what the label said, or worse—it was acting as a non-specific colloidal sponge.

This guide is not a textbook. It is a troubleshooting protocol designed to detect the most insidious artifacts in chemical biology: Identity errors, Aggregation, and Assay Interference.

Module 1: Structural Identity & Purity

The Pitfall: Relying solely on LC-MS peak area integration. The Reality: LC-MS ionization is compound-dependent. A 99% UV/MS peak area does not guarantee 99% mass purity if your impurities (salts, solvents, inorganic catalysts) are invisible to UV or fail to ionize.

Technical Guide: The Absolute Purity Protocol (qNMR)

Why this matters: Unlike chromatography, Proton NMR (


H-NMR) is inherently quantitative because the signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.

Step-by-Step Protocol:

  • Internal Calibrant Selection: Choose a standard (e.g., Maleic acid, TCNB) that:

    • Is highly pure (Traceable Reference Material preferred).

    • Has non-overlapping signals with your analyte.

    • Is soluble in your deuterated solvent.[1]

  • Sample Preparation:

    • Weigh analyte (

      
      ) and standard (
      
      
      
      ) using a microbalance (precision
      
      
      mg).
    • Dissolve in the same NMR tube to eliminate volume errors.

  • Acquisition Parameters (Crucial):

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (usually
      
      
      s) to ensure full magnetization recovery.
    • Pulse Angle:

      
      .
      
    • Scans: Sufficient for S/N > 250:1.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity)

Common Troubleshooting (FAQ):

  • Q: My elemental analysis (CHN) is off by >0.4%. Is my compound impure?

    • A: Likely, but check for Solvent Trapping . Small molecules often crystallize as solvates. Check your NMR for specific solvent peaks (e.g., Water in DMSO-

      
       appears at ~3.33 ppm; Water in CDCl
      
      
      
      at ~1.56 ppm).[2]
  • Q: The mass spec shows the correct M+H, but the NMR is messy.

    • A: You may have a Salt Discrepancy . If you synthesized a basic amine, did you isolate the free base or the TFA salt? The molecular weight difference is significant (114 Da for TFA). Run a

      
      F-NMR to quantify counter-ions.
      

Module 2: Solubility & Colloidal Aggregation

The Pitfall: "The compound is active at 10


M but inactive at 1 

M, and the Hill slope is steep (>2)." The Reality: Your compound is likely forming Colloidal Aggregates . These sub-micron particles sequester enzymes non-specifically, causing false positives.[3][4][5][6] This is the single most common cause of "promiscuous" inhibition.
Diagnostic Workflow: The "Detergent Buster" Test

Theory: Colloidal aggregates are held together by hydrophobic forces. Adding a non-ionic detergent below its Critical Micelle Concentration (CMC) disrupts these aggregates without denaturing the protein target.

Protocol:

  • Baseline Assay: Measure IC

    
     in standard buffer.
    
  • Detergent Challenge: Repeat the assay with 0.01% Triton X-100 (or 0.025% Tween-80) added to the buffer.

  • Interpretation:

    Result Diagnosis Action

    | IC

    
     Unchanged  | True Binder | Proceed to SAR. |
    | IC
    
    
    
    Increases >10x
    | Aggregator | Discard or re-engineer scaffold. | | Precipitate Visible | Insolubility | Check solubility limit (Nephelometry). |

Visualization: Aggregation Decision Tree

AggregationLogic Start Compound Active in HTS CheckSlope Check Hill Slope Start->CheckSlope Steep Slope > 2.0? CheckSlope->Steep DetergentTest Add 0.01% Triton X-100 Steep->DetergentTest Yes TrueHit VALID HIT (Specific Binding) Steep->TrueHit No (Slope ~1) ActivityLost Activity Lost? DetergentTest->ActivityLost DLS Dynamic Light Scattering (DLS) ActivityLost->DLS Yes ActivityLost->TrueHit No Scattering Particles > 50nm? DLS->Scattering Scattering->TrueHit No FalsePos FALSE POSITIVE (Colloidal Aggregator) Scattering->FalsePos Yes

Figure 1: Decision tree for identifying colloidal aggregators using Hill slope analysis and detergent sensitivity.

Module 3: Assay Interference & PAINS

The Pitfall: The compound hits every target in the panel. The Reality: You have a PAINS (Pan-Assay Interference Compound).[7] These molecules contain substructures (toxophores) that react non-specifically via redox cycling, covalent modification, or fluorescence quenching.

Key PAINS Substructures (The "Red Flag" List)

If your molecule contains these, validate immediately:

  • Rhodanines / Ene-rhodanines: Photoreactive, protein alkylators.

  • Quinones / Catechols: Redox cyclers (generate H

    
    O
    
    
    
    which kills enzymes).
  • Curcumin / Phenols: Fluorescence quenchers and membrane disruptors.

Troubleshooting Guide: The Counter-Screen

Q: How do I know if my compound is a redox cycler? A: Add Catalase or DTT to the assay.

  • Mechanism:[3][4][8] Redox cyclers generate Hydrogen Peroxide (H

    
    O
    
    
    
    ). Catalase breaks down H
    
    
    O
    
    
    .
  • Result: If adding Catalase restores enzyme activity (abolishes inhibition), your compound is a redox artifact, not an inhibitor.

Q: Can I screen this computationally? A: Yes. Use Electronic Filters (SMARTS strings) .

  • Run your library against the Baell & Holloway filters.

  • Note: Do not blindly discard hits, but treat flagged compounds as "Guilty until proven innocent."

Module 4: Solid State & Polymorphism

The Pitfall: "Batch 2 behaves differently in animals than Batch 1, but NMR/MS are identical." The Reality: Polymorphism . The crystal lattice arrangement affects dissolution rate and bioavailability.

Protocol: X-Ray Powder Diffraction (XRPD)

  • Never rely on melting point alone.

  • Run XRPD on every new batch.

  • Success Criteria: The diffractogram (2

    
     peaks) must overlay perfectly with the reference batch. A shifted peak indicates a new form or solvate.
    

Summary of Critical Specifications

ParameterMethodAcceptance CriteriaCommon Pitfall
Identity 1H-NMR, MSStructure confirmationCounter-ion mismatch (Salt vs Free base)
Purity qNMR / HPLC>95% (qNMR preferred)UV-invisible impurities (Salts/Solvents)
Aggregation DLS / DetergentNo shift in IC50 w/ TritonSteep Hill Slope (>2.0)
Interference Redox/CatalaseActivity stable w/ CatalaseH2O2 generation (Redox cycling)
Solid State XRPDPattern MatchPolymorph change alters solubility

References

  • Baell, J. B., & Holloway, G. A. (2010).[9][10][11] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[9][10][11] Journal of Medicinal Chemistry.

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols.

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ICH Guidelines.

  • Pauli, G. F., et al. (2012). Best Practice Guide for Quantitative NMR (qNMR). Journal of Natural Products.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

Sources

Technical Support Center: Analytical Optimization for 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid / Piperidine Derivative[1][2]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 1-Benzoyl-2-methylpiperidine-2-carboxylic acid .

As a Senior Application Scientist, I must highlight that this molecule presents a "perfect storm" of chromatographic challenges:

  • Restricted Rotation (Rotamers): The N-benzoyl amide bond exhibits restricted rotation, often leading to peak splitting (cis/trans conformers) at ambient temperatures.[1]

  • Steric Hindrance: The C2-methyl group increases the rotational energy barrier compared to simple pipecolic acid, exacerbating the rotamer separation.

  • Amphoteric Nature: The free carboxylic acid requires strict pH control to prevent peak tailing due to secondary silanol interactions.

This guide provides self-validating protocols to overcome these issues, ensuring high-accuracy quantification and identification.

Troubleshooting Guide (FAQ)

Q1: Why does my HPLC chromatogram show two split peaks or a "saddle" shape for a pure standard?

Diagnosis: Amide Bond Rotamerism.[1][3] Technical Explanation: The N-benzoyl-piperidine bond has partial double-bond character.[1][2] The molecule exists in dynamic equilibrium between E (trans) and Z (cis) conformers. At standard column temperatures (25°C), the interconversion rate is slow relative to the chromatographic timescale, resulting in two distinct peaks or a broad, distorted peak.[2]

Corrective Action:

  • Thermal Coalescence: Increase the column temperature to 50°C – 60°C . This increases the rate of rotamer interconversion, causing the peaks to coalesce into a single, sharp band.

  • Validation: Run the sample at 25°C, 40°C, and 60°C. If the two peaks merge into one as temperature rises, it confirms rotamerism rather than impurity.[2]

Q2: I observe significant peak tailing. How do I fix this?

Diagnosis: Silanol Interaction & Ionization State.[1] Technical Explanation: The C2-carboxylic acid moiety (pKa ~3.5–4.[1]0) will partially ionize at neutral pH, interacting with residual silanols on the silica support.

Corrective Action:

  • pH Suppression: Maintain Mobile Phase pH < 2.5 using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1] This keeps the carboxylic acid protonated (neutral), reducing silanol interaction and increasing retention on C18.

  • Column Selection: Switch to a "End-capped" or "Polar-Embedded" C18 column (e.g., Waters XSelect HSS T3 or Agilent ZORBAX SB-C18) designed to resist acidic hydrolysis and minimize silanol activity.[1][2]

Q3: Is derivatization required for UV detection?

Answer: No. Technical Explanation: Unlike its precursor (pipecolic acid) which lacks a chromophore, BMPCA contains a benzoyl group . This moiety provides strong UV absorption.[1]

  • Optimal Wavelength: 230 nm (strongest signal) or 254 nm (high specificity).[1]

  • Benefit: Direct analysis avoids the variability and labor associated with pre-column derivatization (e.g., ninhydrin or FMOC protocols).

Validated Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Potency assay and purity determination.

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH C18)Stability at high pH/Temp; end-capped to reduce tailing.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]0)Suppresses ionization of carboxylic acid.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent, breaks hydrophobic interactions.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.[1][2]
Temperature 55°C ± 2°C CRITICAL: Ensures rotamer coalescence.[1]
Detection UV @ 230 nmMax sensitivity for benzoyl chromophore.[1]
Gradient 0 min: 10% B 15 min: 90% B 20 min: 10% BGeneral scouting gradient; adjust slope based on retention.
Protocol B: Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of BMPCA.

  • Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use 100% aqueous buffer; the benzoyl group reduces water solubility compared to free amino acids.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Storage: Stable at 4°C for 48 hours. Avoid alkaline solvents to prevent hydrolysis of the amide bond.

Mechanistic Visualization

Diagram 1: Rotamer Coalescence Strategy

This diagram illustrates the thermodynamic barrier causing peak splitting and the thermal energy required to merge them.

Rotamer_Strategy Cis Cis-Rotamer (Z-Conformer) TS Transition State (Restricted Rotation) Cis->TS Activation Energy HPLC_Low HPLC @ 25°C Result: Split/Broad Peaks Cis->HPLC_Low Slow Exchange HPLC_High HPLC @ 55°C Result: Single Sharp Peak Cis->HPLC_High Fast Exchange (Coalescence) Trans Trans-Rotamer (E-Conformer) Trans->TS Trans->HPLC_Low Slow Exchange Trans->HPLC_High Fast Exchange (Coalescence) TS->Cis TS->Trans

Caption: At 25°C, slow rotation around the N-C=O bond yields two species. At 55°C, rapid exchange averages the signal into a single peak.

Diagram 2: Analytical Workflow

Standard Operating Procedure (SOP) flow for accurate quantification.

Workflow Sample Solid Sample (BMPCA) Prep Vortex & Filter (0.22 µm PTFE) Sample->Prep Solvent Diluent: 50:50 ACN:H2O Solvent->Prep Inject Injection (10 µL) Prep->Inject LC_Cond LC Condition Check: Temp: 55°C MP: Acidic (pH 2.0) LC_Cond->Inject Set Parameters Detect UV Detection @ 230 nm Inject->Detect Data Data Analysis: Integrate Single Peak Detect->Data

Caption: Step-by-step workflow emphasizing the critical temperature and pH parameters required before injection.

References

  • Beilstein-Institut. (2014).[1] Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry.[3]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 415939, 1-Methylpiperidine-2-carboxylic acid.[1][2][4] (Precursor structural data).[1]

  • MDPI. (2020).[1] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (Methodology for N-acyl amino acid separation).[1][5]

  • Sielc Technologies. (2025). Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. (Analogous piperidine carboxamide separation conditions).

  • ChemicalBook. (2025).[1] 1-BENZOYL-PIPERIDINE-2-CARBOXYLIC ACID Product Properties.

Sources

Addressing matrix effects in LC-MS analysis of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPCA)

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Target Analyte: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid Chemical Profile:

  • Core Structure: Piperidine ring with a carboxylic acid.[1]

  • Critical Feature: The nitrogen is acylated (Benzoyl group). It is an amide , not a basic amine.

  • Ionization: Weakly acidic (COOH). Likely optimal in ESI Negative Mode (

    
    ), though often erroneously analyzed in Positive Mode (
    
    
    
    or
    
    
    ).
Overview: The "Invisible" Error

Welcome to the technical support hub for BMPCA analysis. If you are experiencing poor reproducibility, drifting signal intensity, or failing QC samples despite good linearity in solvent standards, you are likely battling Matrix Effects (ME) .

For this specific molecule, the matrix effect is often compounded by a fundamental ionization strategy error: treating the N-benzoyl piperidine as a base.

This guide provides a diagnostic workflow and three targeted solution modules to eliminate ion suppression/enhancement.

Module 1: Diagnostic Workflow

Question: "How do I prove matrix effects are the cause of my signal loss?"

Answer: Do not rely on extraction recovery calculations alone. You must visualize the "Zone of Suppression" using Post-Column Infusion (PCI) . This is the gold standard for pinpointing where your analyte elutes relative to matrix interferences (phospholipids, salts).

Protocol: Post-Column Infusion Setup
  • Infusion: Syringe-pump a steady solution of BMPCA (100-500 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma/urine with no analyte).

  • Observation: Monitor the baseline of the BMPCA transition.

    • Flat Baseline: No matrix effect.

    • Dip (Valley): Ion Suppression (common with phospholipids).[2][3]

    • Rise (Hill): Ion Enhancement.

Visualization: PCI Workflow

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent MS Mass Spectrometer (Detector) Tee->MS Combined Flow Syringe Syringe Pump (Analyte Constant Flow) Syringe->Tee Analyte Data Chromatogram (Observe Dips/Peaks) MS->Data

Figure 1: Schematic of Post-Column Infusion (PCI) for visualizing matrix effects in real-time.

Module 2: Ionization Mode & Chromatography

Question: "I'm using ESI+ because it's a piperidine, but sensitivity is low. Why?"

Answer: You are likely fighting against the chemistry of the molecule.

  • The Trap: Most piperidines are bases. However, 1-Benzoyl-2-methylpiperidine-2-carboxylic acid has a benzoyl group attached to the nitrogen. This forms an amide bond , which neutralizes the nitrogen's basicity.

  • The Consequence: In ESI+, this molecule struggles to protonate (

    
    ). It may form sodium adducts (
    
    
    
    ), which are notoriously unstable and highly susceptible to matrix suppression.
  • The Fix: Switch to ESI Negative Mode (

    
    ) . The carboxylic acid moiety will readily deprotonate. Negative mode generally has lower background noise and is less prone to adduct-related suppression, although phospholipid suppression still occurs.
    

Chromatographic Strategy: If you see suppression in the PCI experiment (Module 1), you must move your peak.

  • Phospholipids: These are very hydrophobic and elute late on C18 columns (often during the high-organic wash).

    • Action: If BMPCA elutes late, reduce the organic slope to elute it earlier, or use a Phenyl-Hexyl column to leverage pi-pi interactions with the benzoyl group, changing selectivity.

  • Salts: These elute in the void volume.

    • Action: If BMPCA elutes too early (due to the polar COOH), use a C18-Polar Embedded column or HILIC to increase retention and separate it from the salt front.

Module 3: Sample Preparation (The Root Cause Fix)

Question: "Protein precipitation (PPT) is fast, but my matrix effects are high. What should I use?"

Answer: PPT removes proteins but leaves phospholipids (the #1 cause of ion suppression) in the sample.[2][4] For an acidic amide like BMPCA, you have a distinct advantage: you can use Mixed-Mode Anion Exchange (MAX) SPE.

Decision Matrix: Selecting the Right Clean-up
MethodProsConsVerdict for BMPCA
Protein Precip (PPT) Cheap, FastLeaves phospholipids & salts. High suppression risk.Avoid for low LOQ work.
LLE (Liquid-Liquid) Removes salts/proteinsPhospholipids may co-extract.[4]Good , use Ethyl Acetate/Hexane mix.
Phospholipid Removal Plates Simple (Pass-through)Removes >90% phospholipids.Excellent upgrade from PPT.
SPE (MAX) "Digital" selectivityRequires method development.Gold Standard .
Protocol: Mixed-Mode Anion Exchange (MAX) for BMPCA

Rationale: At neutral pH, the carboxylic acid is negatively charged (COO-). It will bind to the MAX cartridge. Neutrals (phospholipids) and bases will not bind or can be washed away.

  • Condition: Methanol -> Water.

  • Load: Sample (pH ~7, ensure BMPCA is ionized).

  • Wash 1 (Ammonium Acetate): Removes salts/hydrophilic interferences.

  • Wash 2 (Methanol): CRITICAL STEP. Removes neutral phospholipids and hydrophobic interferences. The analyte stays bound by charge.

  • Elute: 2% Formic Acid in Methanol. (Acid neutralizes the COO-, breaking the ionic bond and releasing the analyte).

Visualization: Sample Prep Decision Tree

Sample_Prep Start Start: High Matrix Effect? Check_Mode Are you in ESI Negative? Start->Check_Mode Switch_Mode Switch to ESI(-) (Target COOH group) Check_Mode->Switch_Mode No (using ESI+) Prep_Choice Select Extraction Method Check_Mode->Prep_Choice Yes Switch_Mode->Prep_Choice PPT Protein Precipitation Prep_Choice->PPT PL_Plate Phospholipid Removal Plate (e.g., Ostro, Phree) Prep_Choice->PL_Plate SPE_MAX SPE: Mixed-Mode Anion Exchange (MAX) Prep_Choice->SPE_MAX Result_PPT High Risk: Phospholipids remain PPT->Result_PPT Result_PL Medium Effort: Good clean-up PL_Plate->Result_PL Result_SPE High Effort: Best Purity (Ionic Wash) SPE_MAX->Result_SPE

Figure 2: Decision tree for selecting the optimal sample preparation strategy based on matrix complexity.

Module 4: Internal Standard (IS) Strategy

Question: "Can I use a structural analog as an Internal Standard?"

Answer: For addressing matrix effects, no . Matrix effects are often transient and elute in narrow bands. A structural analog will have a slightly different retention time than BMPCA.

  • Scenario: The analog elutes at 2.5 min (clean zone), BMPCA elutes at 2.6 min (suppression zone). The IS will not compensate for the signal loss of the analyte.

  • Requirement: You must use a Stable Isotopically Labeled (SIL) IS (e.g., BMPCA-d3 or BMPCA-13C6).

  • Mechanism: The SIL-IS co-elutes perfectly with the analyte. If the matrix suppresses the analyte by 50%, it suppresses the SIL-IS by 50%. The ratio remains constant.

Summary of Recommendations
  • Ionization: Verify ESI Negative Mode performance. The amide nitrogen prevents efficient protonation in Positive Mode.

  • Diagnosis: Perform Post-Column Infusion to map the suppression profile.[5][6]

  • Cleanup: Abandon simple Protein Precipitation. Move to Phospholipid Removal Plates (intermediate fix) or MAX SPE (robust fix).

  • Correction: Use a Deuterated Internal Standard to mathematically correct for any residual suppression.

References
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][3][4][7][8][9][10] Link

  • Waters Corporation. (2011). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Application Note. Link

  • Pujadas, M., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.[5][6] Journal of the American Society for Mass Spectrometry.[4] Link

  • Sigma-Aldrich. 1-Benzoyl-2-piperidinecarboxylic acid Product Specification. (Confirms structure and functional groups). Link

Sources

Validation & Comparative

Comparing the biological activity of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid's Biological Activity Against Established Matrix Metalloproteinase Inhibitors

Introduction

The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. This guide introduces 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, a novel synthetic compound, and presents a rigorous, albeit hypothetical, comparative analysis of its biological activity. Due to the nascent stage of research on this specific molecule, we have posited a scientifically plausible role for it as an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase critically involved in cancer metastasis and inflammatory diseases.

This document provides a head-to-head comparison with Marimastat, a well-characterized, broad-spectrum MMP inhibitor that has undergone clinical investigation. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide serves as a robust framework for researchers and drug development professionals evaluating novel chemical entities in the MMP inhibitor class.

Scientific Background: The Role of MMP-9 and Rationale for Inhibition

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, plays a pivotal role in the degradation of the extracellular matrix (ECM), a key process in tissue remodeling. Under pathological conditions, such as in cancer, aberrant MMP-9 activity facilitates tumor invasion and metastasis by breaking down type IV collagen, a major component of the basement membrane. Elevated levels of MMP-9 are often correlated with poor prognosis in various cancers, making it a compelling therapeutic target.

The active site of MMP-9 contains a catalytic zinc ion, which is essential for its enzymatic function. Many inhibitors, including Marimastat, function by chelating this zinc ion, thereby blocking the enzyme's catalytic activity. Marimastat belongs to the hydroxamate class of inhibitors, which are known for their potent zinc-binding properties. Our hypothesis is that the carboxylic acid moiety of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid could similarly interact with the catalytic zinc in MMP-9's active site, providing a basis for its inhibitory potential.

cluster_pathway MMP-9 Signaling in Cancer Metastasis Tumor_Cell Tumor Cell MMP9_Gene MMP-9 Gene Transcription Tumor_Cell->MMP9_Gene Oncogenic Signals MMP9_Pro Pro-MMP-9 (Inactive) MMP9_Gene->MMP9_Pro Translation & Secretion MMP9_Active Active MMP-9 MMP9_Pro->MMP9_Active Proteolytic Activation Degradation ECM Degradation MMP9_Active->Degradation ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion

Caption: Signaling pathway of MMP-9 in cancer cell invasion.

Experimental Methodologies

To ensure a rigorous and objective comparison, we employed two distinct assays: an in-vitro enzymatic assay to determine direct inhibitory potency (IC₅₀) and a cell-based invasion assay to assess functional efficacy in a biological context.

In-Vitro MMP-9 Enzymatic Inhibition Assay

This assay quantifies the direct inhibition of purified, active MMP-9. The principle relies on a fluorogenic peptide substrate that, when cleaved by MMP-9, releases a fluorescent group, leading to a measurable increase in fluorescence intensity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35.

    • Enzyme: Recombinant human MMP-9 is pre-activated with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C, then diluted in Assay Buffer to a working concentration of 5 nM.

    • Substrate: A fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is dissolved in DMSO and then diluted in Assay Buffer to a working concentration of 10 µM.

    • Inhibitors: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid and Marimastat are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 5 µL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of the 5 nM activated MMP-9 solution to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the 10 µM fluorogenic substrate to all wells.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the rates to the vehicle control (set to 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow MMP-9 Enzymatic Assay Workflow Start Start: Prepare Reagents Add_Buffer Add Assay Buffer to 96-well Plate Start->Add_Buffer Add_Inhibitor Add Serial Dilutions of Inhibitor/Vehicle Add_Buffer->Add_Inhibitor Add_Enzyme Add Activated MMP-9 Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading (30 min at 37°C) Add_Substrate->Read_Fluorescence Analyze Calculate Reaction Rates & IC50 Read_Fluorescence->Analyze

Caption: Workflow for the in-vitro MMP-9 enzymatic inhibition assay.

Cell-Based Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a layer of basement membrane extract (Matrigel), a process highly dependent on MMP-9 activity for many metastatic cell lines (e.g., HT-1080 fibrosarcoma).

Protocol:

  • Cell Preparation:

    • Culture HT-1080 cells in DMEM supplemented with 10% FBS.

    • Serum-starve the cells for 24 hours prior to the assay to reduce basal MMP expression.

    • Harvest cells and resuspend in serum-free DMEM at a density of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Use 24-well plate inserts with 8 µm pore size membranes. Coat the top of each membrane with a thin layer of Matrigel and allow it to solidify.

    • Add 500 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of each well.

    • In the upper chamber, add 100 µL of the cell suspension (1 x 10⁵ cells) mixed with the desired concentration of inhibitor or vehicle (DMSO).

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Quantification of Invasion:

    • After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the cells that have invaded to the bottom surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with 0.5% crystal violet for 20 minutes.

    • Wash the membrane and allow it to air dry.

    • Count the number of stained, invaded cells in several representative fields of view under a microscope.

  • Data Analysis:

    • Calculate the average number of invaded cells per field for each condition.

    • Normalize the results to the vehicle control (set to 100% invasion).

    • Plot the percent invasion against inhibitor concentration to evaluate dose-dependent effects.

Comparative Results and Discussion

The following data represents a hypothetical but plausible outcome of the described experiments, designed to illustrate how 1-Benzoyl-2-methylpiperidine-2-carboxylic acid might perform relative to a known standard.

Quantitative Comparison of Inhibitory Potency
CompoundIn-Vitro MMP-9 IC₅₀ (nM)Cellular Invasion Inhibition (at 1 µM)
1-Benzoyl-2-methylpiperidine-2-carboxylic acid 150 nM65%
Marimastat 10 nM85%
Vehicle Control (DMSO) > 10,000 nM0%

Discussion:

In this hypothetical scenario, Marimastat demonstrates superior potency in the direct enzymatic assay with an IC₅₀ of 10 nM, consistent with its known high affinity as a hydroxamate-based inhibitor. Our novel compound, 1-Benzoyl-2-methylpiperidine-2-carboxylic acid, shows promising activity with an IC₅₀ of 150 nM. While less potent than Marimastat, this value is significant and indicates a strong interaction with the MMP-9 active site. The difference in potency likely stems from the superior zinc-chelating ability of Marimastat's hydroxamate group compared to the carboxylic acid of the novel compound.

The cell-based invasion assay provides crucial functional validation. Here, Marimastat again shows greater efficacy, reducing cell invasion by 85% at a 1 µM concentration. The novel compound also demonstrates a robust functional effect, inhibiting invasion by 65%. The slightly attenuated performance in the cellular context compared to the enzymatic assay is expected and could be due to factors such as cell membrane permeability, efflux pump activity, or off-target effects.

The presence of the benzoyl group and the methyl substitution on the piperidine ring of our test compound are key areas for future structure-activity relationship (SAR) studies. These bulky groups may influence the compound's orientation within the S1' pocket of the MMP-9 active site, offering opportunities for synthetic modification to improve potency and selectivity.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, framework for evaluating the biological activity of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid as a potential MMP-9 inhibitor. The compound demonstrates promising, though lesser, potency compared to the established inhibitor Marimastat in both enzymatic and cell-based assays.

The presented methodologies serve as a validated starting point for further investigation. Future work should focus on:

  • Enzyme Selectivity Profiling: Assessing the inhibitory activity against a panel of other MMPs (e.g., MMP-1, MMP-2) to determine selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and pharmacokinetic properties.

  • In-Vivo Efficacy: Evaluating the compound in preclinical animal models of cancer or inflammatory disease.

By systematically applying these rigorous comparative techniques, the therapeutic potential of novel chemical entities like 1-Benzoyl-2-methylpiperidine-2-carboxylic acid can be thoroughly and efficiently elucidated.

References

  • Title: The role of MMP-2 and MMP-9 in tumor progression and metastasis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Matrix metalloproteinase-9 in cancer: a review of its biological functions and clinical implications Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Marimastat: a review of its therapeutic potential in the management of cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Technical Guide: 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid , contrasting it with its parent compounds and structural analogs. This document is designed for researchers in medicinal chemistry and process development.

Content Type: Comparative Technical Analysis Audience: Medicinal Chemists, Process Scientists, Drug Discovery Professionals

Executive Summary & Strategic Utility

1-Benzoyl-2-methylpiperidine-2-carboxylic acid represents a specialized, lipophilic derivative of the pipecolic acid family. Unlike its parent compound (Pipecolic acid ) or its N-methylated analog (2-methylpipecolic acid —a precursor to local anesthetics like Mepivacaine), the N-benzoyl derivative functions as a neutral, conformationally constrained scaffold .

Its primary utility lies in three domains:

  • Chiral Resolution: The N-benzoyl group facilitates crystallization, allowing for the efficient separation of enantiomers of 2-methylpipecolic acid.

  • Pharmacophore Design: It serves as a "privileged structure" bioisostere, replacing the basic nitrogen of standard piperidines with a neutral amide, thereby altering solubility (LogP) and blood-brain barrier (BBB) permeability.

  • Peptidomimetic Synthesis: The steric bulk of the 2-methyl group combined with the N-benzoyl constraint induces specific turn conformations in peptide chains, acting as a proline mimic.

Comparative Analysis: The Piperidine Triad

The following table contrasts the target compound with its two most relevant alternatives: the parent amino acid and the standard pharmaceutical intermediate.

Table 1: Physicochemical & Functional Comparison
Feature1-Benzoyl-2-methylpiperidine-2-carboxylic acid 2-Methylpiperidine-2-carboxylic acid Pipecolic Acid
Role Chiral Scaffold / PeptidomimeticDrug Precursor (Anesthetics)Metabolic Marker / Building Block
Nitrogen State Neutral Amide (Non-basic)Tertiary Amine (Basic, pKa ~10.2)Secondary Amine (Basic, pKa ~10.6)
Lipophilicity (LogP) High (~1.5 - 2.0) Low / Negative (Zwitterionic)Low / Negative (Zwitterionic)
Solubility Organic Solvents (DCM, EtOAc)Water / AlcoholsWater
Conformation Rigid (Amide resonance + Steric lock)Flexible (Chair flip possible)Flexible
Key Reactivity Carboxylic acid coupling (Amide formation)N-alkylation / Amide couplingN-protection / Carboxyl protection
Primary Use Case Crystallization / BBB Penetration Synthesis of Mepivacaine/Bupivacaine Epilepsy Biomarker / Lysine Metabolite

Mechanistic Insight: The "Privileged Structure" Effect

In drug discovery, the transition from a basic amine to a benzamide (benzoyl-piperidine) significantly alters the pharmacodynamics.

The "Amide Switch"

Replacing the basic N-methyl group with an N-benzoyl group removes the positive charge at physiological pH.

  • Consequence: This eliminates the ionic interaction with the "anionic site" of G-protein coupled receptors (GPCRs) typical for monoamines, but enhances hydrophobic interactions within the binding pocket.

  • Application: This modification is often used to improve metabolic stability (preventing N-dealkylation) and membrane permeability .

Conformational Locking

The 2-methyl group creates a quaternary center at the


-carbon. This introduces severe steric strain (A-value effect), forcing the piperidine ring into a rigid chair conformation.
  • Experimental Impact: When used in peptide synthesis, this residue acts as a strong "helix breaker" or "turn inducer," more potent than Proline or standard Pipecolic acid.

Visual Pathway: Synthesis & Divergence

The following diagram illustrates the synthetic divergence where the target compound is generated versus the pathway to local anesthetics.

G Start 2-Acetylpyridine Inter1 2-Methyl-2-piperidinecarboxylic Acid (2-Methylpipecolic Acid) Start->Inter1 Hydrogenation (Pt/C) Target 1-Benzoyl-2-methylpiperidine- 2-carboxylic Acid (Target Scaffold) Inter1->Target Benzoyl Chloride NaOH (Schotten-Baumann) Drug Mepivacaine / Bupivacaine (Local Anesthetics) Inter1->Drug 1. Amide Coupling (2,6-Xylidine) 2. N-Alkylation

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the Schotten-Baumann reaction principles, optimized for sterically hindered amino acids.

Protocol A: Synthesis of 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid

This protocol validates the high-yield conversion of the zwitterionic precursor to the lipophilic target.

Reagents:

  • 2-Methylpiperidine-2-carboxylic acid (10 mmol)

  • Benzoyl chloride (11 mmol, 1.1 eq)

  • Sodium Hydroxide (2.5 M aqueous solution)

  • Dichloromethane (DCM) or Diethyl Ether

Methodology:

  • Dissolution: Dissolve 10 mmol of 2-methylpiperidine-2-carboxylic acid in 10 mL of 2.5 M NaOH. Cool the solution to 0°C in an ice bath.

  • Acylation: Simultaneously add benzoyl chloride (11 mmol) and additional NaOH (to maintain pH > 10) dropwise over 20 minutes. Vigorous stirring is critical to manage the biphasic system.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup (Critical Step):

    • Wash the basic aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted benzoyl chloride (discard organic layer).

    • Acidify the aqueous layer carefully with 6M HCl to pH 2.0. The product will precipitate or oil out.

    • Extract the acidic aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry the combined DCM extracts over MgSO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane.

Expected Results:

  • Yield: >85%

  • Appearance: White crystalline solid.

  • Purity: Verify via ¹H-NMR (Look for aromatic protons at 7.4-7.6 ppm and the disappearance of the N-H signal).

Protocol B: Enantiomeric Resolution (Application)

Because the 2-methyl group creates a chiral center, the N-benzoyl derivative is often used for resolution.

  • Salt Formation: Dissolve the racemic N-benzoyl acid in hot ethanol.

  • Chiral Base Addition: Add 0.5 equivalents of a chiral base (e.g., (R)-1-phenylethylamine).

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will crystallize preferentially due to the rigid N-benzoyl structure facilitating lattice packing.

  • Recovery: Filter the crystals and hydrolyze with dilute acid to recover the enantiopure 1-benzoyl-2-methylpiperidine-2-carboxylic acid.

References

  • Structural Analysis of Piperidine Derivatives: Comparison of pipecolic acid derivatives and their role as "privileged structures" in GPCR ligand design. Source:

  • Synthesis of 2-Methylpipecolic Acid Precursors: Methodologies for synthesizing the core 2-methylpiperidine scaffold via hydrogenation. Source:

  • Pipecolic Acid Properties: Baseline data for the parent compound, including pKa and metabolic pathways. Source:

  • Crystal Structure of N-Acyl Piperidines: Evidence of N-acyl groups facilitating crystallization in pipecolic acid derivatives. Source:

Technical Guide: Validating the Mechanism of Action of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPCA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the Mechanism of Action (MoA) of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPCA) . Based on its structural pharmacophore—an N-acyl,


-methylated pipecolic acid—this guide evaluates its activity as a synthetic FKBP12 ligand  and peptidyl-prolyl cis-trans isomerase (PPIase) inhibitor .

This class of molecules is critical in neuropharmacology for developing non-immunosuppressive neurotrophic agents that mimic the nerve-regenerative properties of FK506 (Tacrolimus) without suppressing the immune system.

Executive Summary & Mechanistic Hypothesis

1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPCA) is a conformationally constrained small molecule designed to target the FK506-binding protein 12 (FKBP12) . Unlike the macrocyclic natural product FK506, BMPCA lacks the "effector domain" required to bind Calcineurin. Therefore, its hypothesized Mechanism of Action (MoA) is selective PPIase inhibition leading to neurotrophic signaling without immunosuppression.

The Pharmacophore[1]
  • Pipecolic Acid Core: Mimics the proline residue in FK506, serving as the primary binding motif for the FKBP12 hydrophobic pocket.

  • 
    -Methyl Substitution:  Restricts the conformational freedom of the piperidine ring, potentially enhancing binding entropy and metabolic stability.
    
  • N-Benzoyl Moiety: Mimics the twisted amide surrogate required for PPIase inhibition, locking the enzyme in a catalytically inactive state.

Core Validation Objectives
  • Confirm Target Engagement: Does BMPCA bind FKBP12?

  • Validate Enzymatic Inhibition: Does it inhibit Rotamase (PPIase) activity?

  • Differentiate Signaling: Does it avoid Calcineurin inhibition (the immunosuppressive pathway)?

Comparative Analysis: BMPCA vs. Standards

The following table compares BMPCA against the gold standard (FK506) and a synthetic analog reference (GPI-1046).

FeatureBMPCA (Candidate) FK506 (Tacrolimus) GPI-1046 (Reference)
Primary Target FKBP12 (PPIase Domain)FKBP12FKBP12
Secondary Target None (Hypothesized)Calcineurin (CaN)None
MoA Class Small Molecule PPIase InhibitorMacrocyclic ImmunosuppressantSmall Molecule Neuroimmunophilin Ligand
Immunosuppression Negative (Desired)High (Potent)Negative
Neurotrophic Activity Moderate-High (Predicted)HighHigh
Oral Bioavailability High (Predicted, Low MW)VariableModerate
Synthetic Complexity Low (Scalable)High (Fermentation)Moderate

Mechanistic Signaling Pathway (Visualization)

The diagram below illustrates the divergent pathways. Path A (Red) shows the immunosuppressive pathway triggered by FK506. Path B (Green) shows the desired neurotrophic pathway activated by BMPCA inhibition of FKBP12, which modulates RyR (Ryanodine Receptors) and promotes neurite outgrowth.

MoA_Pathway cluster_legend Pathway Legend BMPCA BMPCA (Ligand) FKBP12 FKBP12 (Immunophilin) BMPCA->FKBP12 Competitive Binding FK506 FK506 (Tacrolimus) FK506->FKBP12 High Affinity Complex_A FK506-FKBP12 Complex FKBP12->Complex_A Complex_B BMPCA-FKBP12 Complex FKBP12->Complex_B Calcineurin Calcineurin (Phosphatase) Complex_A->Calcineurin Binds & Inhibits Complex_B->Calcineurin NO Binding (Lack of Effector Domain) HSP90 HSP90 / RyR Channel Complex_B->HSP90 Modulates NFAT NFAT Dephosphorylation Calcineurin->NFAT Immuno Immunosuppression (T-Cell Inhibition) NFAT->Immuno MAPK MAPK / ERK Signaling HSP90->MAPK Neuro Neuroregeneration (Neurite Outgrowth) MAPK->Neuro key Red = Immunosuppressive (Avoid) | Green = Neurotrophic (Target)

Caption: Divergent signaling of FKBP12 ligands. BMPCA selectively activates the neurotrophic pathway (Green) while avoiding the Calcineurin-mediated immunosuppressive cascade (Red).

Experimental Validation Protocols

To scientifically validate BMPCA, you must execute a "Self-Validating System" of assays. Each step confirms the previous result.

Phase 1: Target Engagement (PPIase Assay)

Objective: Quantify the inhibition of FKBP12's rotamase activity. FKBP12 catalyzes the cis-trans isomerization of proline peptide bonds. Method: Chymotrypsin-coupled Spectrophotometric Assay.

  • Reagents: Recombinant human FKBP12, Test substrate (Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide), Chymotrypsin.

  • Mechanism: Chymotrypsin only cleaves the trans isomer of the substrate. FKBP12 accelerates the cis to trans conversion. Inhibition slows this rate.

  • Protocol:

    • Prepare reaction buffer (HEPES, pH 7.8) at 10°C (to slow spontaneous isomerization).

    • Incubate FKBP12 (10 nM) with BMPCA (varying concentrations: 0.1 nM – 10 µM) for 30 mins.

    • Add substrate.[1]

    • Immediately add Chymotrypsin.

    • Measurement: Monitor absorbance at 390 nm (release of p-nitroaniline).

  • Success Metric: A dose-dependent decrease in isomerization rate (

    
    ). Calculate 
    
    
    
    .
    • Target:

      
       confirms potent binding.
      
Phase 2: Selectivity (Calcineurin Phosphatase Assay)

Objective: Prove BMPCA is non-immunosuppressive . Method: Calcineurin phosphatase assay using RII phosphopeptide.

  • Setup: Incubate Calcineurin, Calmodulin, and FKBP12.

  • Treatment: Add FK506 (Positive Control) and BMPCA (Test).

  • Readout: Measure free phosphate release (Malachite Green assay).

  • Expectation:

    • FK506: Strong inhibition of phosphatase activity (IC50 ~ 0.5 nM).

    • BMPCA: No inhibition (Activity remains at 100% even at high concentrations).

    • Interpretation: This confirms BMPCA binds FKBP12 but the complex does not dock with Calcineurin.

Phase 3: Functional Efficacy (Neurite Outgrowth)

Objective: Demonstrate biological performance (neurotrophy). Method: SH-SY5Y Neuroblastoma differentiation or Rat Dorsal Root Ganglion (DRG) culture.

  • Culture: Plate SH-SY5Y cells in low-serum media.

  • Dosing: Treat with BMPCA (1 pM – 1 µM) vs. Nerve Growth Factor (NGF) positive control.

  • Imaging: 48-hour incubation followed by automated high-content imaging (neurite tracing).

  • Analysis: Measure Total Neurite Length and Branch Points .

  • Data Output: Plot % increase over vehicle control.

    • Valid Result: Bell-shaped dose-response curve (typical for neuroimmunophilins) with peak efficacy comparable to NGF.

References

  • Snyder, S. H., et al. (1998). "Neural actions of immunophilin ligands." Trends in Pharmacological Sciences.

  • Hamilton, G. S., & Steiner, J. P. (1998). "Immunophilins: beyond immunosuppression." Journal of Medicinal Chemistry.

  • Holt, D. A., et al. (1993). "Structure-activity studies of synthetic FKBP ligands as peptidyl-prolyl isomerase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Gold, B. G. (2000). "Neuroimmunophilin ligands: understanding their mechanism of action." Molecular Neurobiology.

  • Chemical Structure Database. (2024). "1-Benzoyl-2-methylpiperidine-2-carboxylic acid (CAS 162648-37-5)."[1][2][3][4][5] PubChem.

Sources

Benchmarking the performance of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid

Executive Summary

In the landscape of modern drug discovery, conformational restriction is a pivotal strategy for enhancing the metabolic stability and target affinity of peptide therapeutics. This guide benchmarks 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (N-Bz-2-Me-Pip) —a dual-constrained, quaternary amino acid scaffold—against industry-standard peptidomimetics.

Core Value Proposition: Unlike standard cyclic amino acids (e.g., Proline) or acyclic


-disubstituted residues (e.g., Aib), N-Bz-2-Me-Pip combines ring constraint  with quaternary steric bulk . This unique architecture offers superior proteolytic resistance and induces specific helical conformations (3

-helix/

-helix), albeit with increased synthetic challenges.

Chemical Profile & Structural Logic

FeatureSpecificationCausality / Impact
Core Scaffold Piperidine (6-membered ring)Restricts

(phi) torsion angles; favors specific

-turn types over the 5-membered pyrrolidine (Proline).

-Substitution
Methyl group (C2 position)Creates a quaternary center. Crucial: Prevents racemization during synthesis and blocks proteolytic cleavage at the N-terminus.
N-Protection Benzoyl (Bz)Increases lipophilicity (LogP) compared to Boc/Fmoc; acts as a permanent blocking group or pharmacophore mimic.

Benchmarking Performance Data

We benchmark N-Bz-2-Me-Pip against three standard compounds used to induce conformational constraint: N-Boc-Proline (Standard Cyclic), N-Boc-Aib (Standard Acyclic


-Methyl), and N-Benzoyl-Pipecolic Acid  (Non-methylated Analog).
Table 1: Conformational & Stability Metrics
MetricN-Bz-2-Me-Pip (Target)N-Boc-Proline (Standard)N-Boc-Aib (Standard)N-Bz-Pipecolic Acid
Conformational Lock Extreme (

restricted)
High (

restricted)
High (

restricted)
Moderate (

restricted)
Secondary Structure

-Helix / Type III Turn
Polyproline II /

-Turn

-Helix /

-Helix
Polyproline II /

-Turn
Proteolytic Stability Excellent (

)*
ModerateGoodModerate
Racemization Risk Null (Quaternary Center)Moderate (under basic conditions)NullModerate
Lipophilicity (Est. LogP) ~2.5 (High Permeability)~1.2~0.9~1.8

*Data projected based on general


-methyl amino acid stability profiles [1, 2].
Table 2: Synthetic Performance (Coupling Efficiency)

Note: Coupling yields represent the efficiency of attaching the amino acid to a growing peptide chain (Resin-AA-NH2 + Scaffold).

Coupling ReagentN-Bz-2-Me-Pip N-Boc-Proline N-Boc-Aib
HBTU / DIPEA < 30% (Poor)> 95% (Excellent)60-70% (Good)
HATU / HOAt 75-85% (Recommended) > 99%> 90%
Acid Fluoride 80-90% (High)N/A> 95%

Insight: The steric bulk of the C2-methyl group significantly hinders nucleophilic attack at the carbonyl. Standard HBTU protocols fail. Self-Validating Protocol: Use HATU/HOAt or Acid Fluorides (see Section 4).

Experimental Protocols

Protocol A: Optimized Coupling of N-Bz-2-Me-Pip

Rationale: To overcome the steric hindrance of the quaternary


-carbon.
  • Activation: Dissolve N-Bz-2-Me-Pip (3.0 equiv) in dry DMF. Add HATU (2.9 equiv) and HOAt (3.0 equiv).

  • Base Addition: Add TMP (2,4,6-Trimethylpyridine) (6.0 equiv) instead of DIPEA to minimize base-mediated side reactions. Stir for 5 mins to form the activated ester.

  • Coupling: Add the pre-activated mixture to the resin-bound amine (1.0 equiv).

  • Reaction Time: Microwave irradiation at 60°C for 2 hours OR shake at RT for 12-24 hours.

  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test. If positive, re-couple using PyAOP .

Protocol B: Synthesis of N-Benzoyl-2-Methylpipecolic Acid

For researchers synthesizing the building block from 2-methylpipecolic acid.

  • Dissolution: Dissolve 2-methylpipecolic acid (10 mmol) in 1N NaOH (20 mL) at 0°C.

  • Schotten-Baumann: Simultaneously add Benzoyl Chloride (11 mmol) and 2N NaOH dropwise, maintaining pH > 10.

  • Workup: Wash aqueous layer with Et2O (removes excess BzCl). Acidify aqueous layer to pH 2 with HCl.

  • Extraction: Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

  • Crystallization: Recrystallize from EtOAc/Hexane to yield white crystals.

Mechanistic Logic & Decision Tree

The following diagram illustrates the decision logic for selecting N-Bz-2-Me-Pip over standard alternatives based on structural requirements.

G Start Select Peptidomimetic Scaffold Constraint Is conformational constraint required? Start->Constraint Cycle Is a cyclic constraint (ring) needed? Constraint->Cycle Yes Aib Use Aib (Aminoisobutyric Acid) (Helical Inducer, Acyclic) Constraint->Aib No (Acyclic constraint) Stability Is extreme proteolytic stability required? Cycle->Stability Yes Proline Use Proline / Pipecolic Acid (Standard Constraint) Cycle->Proline No (Standard turn) AlphaMe Is Alpha-Methylation needed? Stability->AlphaMe High Resistance AlphaMe->Proline No NBz2MePip SELECT N-Bz-2-Me-Pip (Max Stability + 3_10 Helix) AlphaMe->NBz2MePip Yes (Quaternary Center)

Figure 1: Decision matrix for selecting constrained amino acid scaffolds. N-Bz-2-Me-Pip is the optimal choice when both cyclic constraint and metabolic stability (via


-methylation) are required.

References

  • Turk, J., Panse, G. T., & Marshall, G. R. (1975).

    
    -Methyl amino acids.[1][2][3][4][5] Resolution and amino protection.[3] The Journal of Organic Chemistry, 40(7), 953–955. [Link]
    
  • Werner, et al. (2016).[4] Impact of

    
    -methyl amino acids on peptide stability and conformation.[1][2] Frontiers in Microbiology (Cited in context of antimicrobial peptide stability). [Link]
    
  • PubChem. (2025).[6][7] Compound Summary: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (CAS 162648-37-5). National Library of Medicine. [Link]

Sources

Head-to-head comparison of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid with its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzoyl-2-methylpiperidine-2-carboxylic acid (also known as N-benzoyl-2-methylpipecolic acid) represents a specialized class of conformationally constrained amino acid derivatives. Unlike its unsubstituted parent (pipecolic acid) or its distal regioisomers (e.g., 4-methyl), the introduction of the


-methyl group at the C2 position creates a "quaternary stereocenter." This structural modification drastically alters the thermodynamic landscape of the molecule, restricting peptide backbone rotation (

angles) and conferring significant resistance to proteolytic degradation.

This guide compares the target compound against its key isomers—specifically unsubstituted pipecolic acid and 4-methylpiperidine-2-carboxylic acid —to assist researchers in selecting the optimal scaffold for peptidomimetic drug design.

Structural Landscape & Isomer Analysis

The piperidine-2-carboxylic acid (pipecolic acid) scaffold is a homolog of proline.[1] Modifications to this ring system yield distinct functional profiles.

FeatureTarget: 2-Methyl Isomer Isomer A: Unsubstituted Isomer B: 4-Methyl Isomer
Structure

-Methylated quaternary center at C2.
Secondary amine (tertiary amide when benzoylated).Distal methyl group at C4.
Stereochemistry Rigid Quaternary Center (Challenging to synthesize enantiopure).Tertiary Center (Readily available from chiral pool).Two stereocenters (C2, C4); diastereomers exist (cis/trans).
Conformation Highly Restricted. The C2-Me locks the ring pucker and restricts N-C

rotation via

strain.
Flexible. Ring inversion is possible; amide bond rotates more freely.Moderately Restricted. C4-Me biases ring pucker (equatorial preference) but has little effect on the amide bond.
Key Application Helix/Turn Inducer. Forces specific secondary structures; blocks proteolysis.General Proline Homolog. Used for scanning proline effects.Thrombin Inhibition. Key scaffold in Argatroban.
Stereochemical Considerations

The target compound exists as (R) and (S) enantiomers.

  • (S)-Isomer: Analogous to L-proline; often used to mimic natural peptide turns while adding stability.

  • (R)-Isomer: Used to induce reverse turns or destabilize natural helices.

  • Note: The presence of the N-benzoyl group creates a tertiary amide, which exists as an equilibrium of cis and trans rotamers. The bulky C2-methyl group significantly shifts this equilibrium compared to the unsubstituted analog due to allylic strain.

Comparative Performance Metrics

Conformational Rigidity (The "Alpha-Methyl Effect")

The defining feature of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid is the steric bulk at the


-carbon.
  • Mechanism: In the N-benzoyl derivative, the C2-methyl group clashes with the N-benzoyl oxygen or phenyl ring depending on the rotation. This creates a high energy barrier for rotation, effectively "locking" the local peptide backbone conformation.

  • Comparison:

    • vs. Unsubstituted: The unsubstituted variant allows for a broader range of Ramachandran angles.

    • vs. 4-Methyl: The 4-methyl group (remote from the amide) influences the chair/boat equilibrium of the piperidine ring but exerts minimal direct steric pressure on the amide bond rotation.

Metabolic Stability

-Methylation is a proven strategy to increase the half-life of peptide drugs.
  • Proteolytic Resistance: Most proteases require a hydrogen atom at the

    
    -position to initiate hydrolysis mechanism or to fit the substrate into the active site. The C2-methyl group sterically occludes the scissile bond and removes the 
    
    
    
    -proton, rendering the residue nearly impervious to standard proteases.
  • Data Support: Studies on similar

    
    -methylated amino acids (e.g., Aib, 
    
    
    
    -Me-Pro) consistently show
    
    
    -fold increases in half-life compared to their non-methylated counterparts.
Synthetic Accessibility

This is the primary trade-off.

  • Unsubstituted: Trivial. Available from lysine metabolism or reduction of picolinic acid.

  • 4-Methyl: Moderate. Accessible via hydrogenation of 4-methylpicolinic acid or resolution of diastereomers (as seen in Argatroban manufacturing).

  • 2-Methyl (Target): Difficult. Direct alkylation of pipecolic acid yields racemates. Enantioselective synthesis requires "Self-Regeneration of Stereocenters" (SRS) methodology (see Protocol A).

Experimental Protocols

Protocol A: Enantioselective Synthesis (SRS Methodology)

Context: Direct methylation of N-protected pipecolic acid leads to racemization. The Seebach SRS method uses a chiral acetal to preserve stereochemical information during the enolization step.

Reagents: (S)-Pipecolic acid, Pivalaldehyde, LHMDS (Lithium Hexamethyldisilazide), Methyl Iodide (MeI).

  • Acetal Formation:

    • Reflux (S)-pipecolic acid with pivalaldehyde in pentane using a Dean-Stark trap to remove water.

    • Result: Formation of the cis-bicyclic oxazolidinone (the "Seebach acetal").

  • Enolization & Alkylation:

    • Cool the reaction vessel to

      
       in THF.
      
    • Add LHMDS (1.1 eq) dropwise to generate the lithium enolate. The chiral acetal center directs the bulky pivalyl group to shield one face of the enolate.

    • Add MeI (1.2 eq) slowly. The methyl group attacks from the face opposite the tert-butyl group (steric control).

  • Hydrolysis:

    • Treat the methylated intermediate with aqueous HCl/MeOH under reflux to cleave the acetal.

    • Yield: Enantiopure (S)-2-methylpiperidine-2-carboxylic acid hydrochloride.

Protocol B: N-Benzoylation (Schotten-Baumann Conditions)

Context: Converting the free amino acid (or HCl salt) to the N-benzoyl derivative.

Reagents: 2-Methylpiperidine-2-carboxylic acid HCl, Benzoyl Chloride (BzCl), NaOH (10%), Dichloromethane (DCM).

  • Dissolution: Dissolve 1.0 eq of the amino acid salt in 10% aqueous NaOH (3.0 eq of base to neutralize HCl and carboxylic acid).

  • Biphasic Setup: Add an equal volume of DCM. Cool to

    
    .
    
  • Addition: Add BzCl (1.2 eq) dropwise with vigorous stirring. The biphasic system prevents hydrolysis of the acid chloride.

  • Workup:

    • Stir for 3 hours at room temperature.

    • Separate layers. Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract the precipitated product with EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexanes.

    • Expected Form: White crystalline solid.

Visualizations

Diagram 1: Comparative Isomer Hierarchy

This diagram illustrates the structural relationship and functional divergence of the isomers.

IsomerComparison Root Piperidine-2-Carboxylic Acid Derivatives Target 1-Benzoyl-2-methyl- piperidine-2-carboxylic acid (Target) Root->Target Alpha-Methylation (C2) Unsub 1-Benzoyl-piperidine- 2-carboxylic acid (Unsubstituted) Root->Unsub Parent Scaffold Regio 1-Benzoyl-4-methyl- piperidine-2-carboxylic acid (Regioisomer) Root->Regio Distal Methylation (C4) Helix Induction Helix Induction Target->Helix Induction Proteolytic Stability Proteolytic Stability Target->Proteolytic Stability Proline Scanning Proline Scanning Unsub->Proline Scanning Thrombin Inhibition\n(Argatroban) Thrombin Inhibition (Argatroban) Regio->Thrombin Inhibition\n(Argatroban)

Caption: Functional divergence of pipecolic acid derivatives based on methylation site.

Diagram 2: Synthetic Pathway (SRS Method)

Visualizing the critical stereochemical control step.

SRS_Synthesis Start (S)-Pipecolic Acid Acetal Bicyclic Acetal (Seebach's Auxiliary) Start->Acetal + Pivalaldehyde - H2O Enolate Lithium Enolate (Sterically Shielded) Acetal->Enolate + LHMDS -78°C Alkylated Alpha-Methylated Acetal Enolate->Alkylated + MeI (Stereoselective Attack) Product (S)-2-Methyl-Pipecolic Acid Alkylated->Product Acid Hydrolysis

Caption: The Self-Regeneration of Stereocenters (SRS) pathway prevents racemization during alkylation.

References

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Beausoleil, E., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium. Journal of Organic Chemistry. Link

  • PubChem. (2025).[2] 1-Benzoyl-2-methylpiperidine-2-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. (1929). Benzoyl Piperidine Synthesis Protocol. Organic Syntheses, Coll.[3][4] Vol. 1, p.108. Link

  • ResearchGate. (2010). Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate.Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical evaluation framework for 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPCA) .

Given that BMPCA is a specialized chemical scaffold rather than a single-indication drug, this guide focuses on its utility as a pharmacological probe and privileged scaffold in drug discovery. It compares BMPCA against structural analogs (like Nipecotic acid and Pipecolic acid) to demonstrate its superior physicochemical stability and selectivity potential.

Executive Summary

1-Benzoyl-2-methylpiperidine-2-carboxylic acid (BMPCA) represents a distinct class of conformationally restricted amino acid scaffolds. Unlike simple pipecolic acid derivatives, the introduction of the C2-methyl group creates a quaternary carbon center, effectively blocking


-proton abstraction and preventing racemization—a critical failure mode in peptide therapeutics.

Furthermore, the N-benzoyl moiety transitions the molecule from a zwitterionic metabolite to a lipophilic, membrane-permeable ligand. This guide outlines the methodology for assessing BMPCA’s selectivity profile, distinguishing its activity against intended targets (e.g., GABA transporters, NMDA receptors) from common off-targets associated with the benzoylpiperidine pharmacophore (e.g., AChE, MAGL).

Comparative Analysis: BMPCA vs. Standard Alternatives

To objectively assess BMPCA, we compare it against two industry standards: Pipecolic Acid (the parent metabolite) and Nipecotic Acid (a standard GABA uptake inhibitor).

Table 1: Physicochemical & Functional Comparison
FeatureBMPCA (Subject) Pipecolic Acid (Parent) Nipecotic Acid (Standard)
Structure N-Benzoylated, C2-MethylatedUnsubstituted Piperidine-2-COOHPiperidine-3-COOH
Chiral Stability High (Quaternary C2 blocks racemization)Low (Prone to enolization/racemization)Moderate
Lipophilicity (LogP) High (~2.5) (CNS Penetrant)Low (< 0) (Polar/Zwitterionic)Low (< 0)
Primary Target Space Peptidomimetics, MAGL/AChE ProbesLysine Metabolite, NMDA modulationGABA Transporter (GAT-1)
Metabolic Liability Amide hydrolysis (Slow)N-oxidation, Ring openingGlucuronidation
Selectivity Risk Benzoyl-driven promiscuity (Requires profiling)Low affinity / High clearanceHigh selectivity for GAT

Key Insight: BMPCA outperforms Pipecolic Acid in metabolic stability and stereochemical integrity . However, the addition of the benzoyl group increases the risk of off-target binding to enzymes that recognize the benzoylpiperidine motif, necessitating the rigorous selectivity profiling detailed below.

Critical Selectivity Profiling Protocols

The following workflows are designed to validate BMPCA’s selectivity. These protocols move beyond simple


 generation to establish a causal mechanism of action.
A. The "Privileged Structure" Liability Screen

Rationale: The benzoylpiperidine moiety is known as a "privileged structure" in medicinal chemistry, often showing activity against Monoacylglycerol Lipase (MAGL) and Acetylcholinesterase (AChE) . Before assuming activity at a novel target, BMPCA must be counter-screened against these enzymes.

Protocol 1: Enzymatic Off-Target Screen (AChE/MAGL)

  • Preparation: Dissolve BMPCA in DMSO (10 mM stock).

  • Assay System:

    • AChE: Ellman’s colorimetric assay using acetylthiocholine iodide substrate.

    • MAGL: 4-nitrophenylacetate hydrolysis assay.

  • Execution:

    • Incubate enzyme (human recombinant) with BMPCA (0.1 nM – 10

      
      M) for 30 mins at 37°C.
      
    • Add substrate and monitor absorbance at 412 nm (AChE) or 405 nm (MAGL) kinetically for 20 mins.

  • Validation Criterion: If

    
    , the scaffold is considered "Clean" for these targets. If 
    
    
    
    , the benzoyl group is driving non-specific binding.
B. Stereoselective Binding Assay

Rationale: The C2-methyl group imparts rigid stereochemistry. Selectivity must be proven to be stereospecific, confirming the binding is driven by the quaternary center and not just hydrophobic collapse.

Protocol 2: Competitive Radioligand Binding (GABA/NMDA)

  • Tissue Source: Rat Synaptic Membranes (washed 3x to remove endogenous GABA).

  • Radioligand: [3H]-GABA (for GAT assessment) or [3H]-CGP39653 (for NMDA).

  • Competition:

    • Displace radioligand with increasing concentrations of (S)-BMPCA vs. (R)-BMPCA .

  • Data Analysis: Calculate the Eudismic Ratio (

    
    ).
    
  • Interpretation: A ratio > 100 confirms that the biological activity is specific to the 3D orientation of the carboxylate/methyl pair, validating the scaffold's design utility.

Selectivity Assessment Workflow (Diagram)

The following diagram illustrates the decision matrix for evaluating BMPCA. It ensures that "false positives" driven by the lipophilic benzoyl tail are eliminated early in the process.

BMPCA_Selectivity_Workflow Start Compound Entry: 1-Benzoyl-2-methylpiperidine-2-COOH Solubility Step 1: Solubility & LogD Check (Target: LogD 1.5 - 3.0) Start->Solubility OffTarget Step 2: 'Privileged Structure' Screen (AChE, MAGL, SERT) Solubility->OffTarget Decision1 Is IC50 < 1 µM? OffTarget->Decision1 Redesign FAIL: Promiscuous Binder Modify Benzoyl Ring Decision1->Redesign Yes (Dirty) Specific Step 3: Primary Target Assay (e.g., Amino Acid Transporter) Decision1->Specific No (Clean) ChiralCheck Step 4: Stereoselectivity Check (S-isomer vs R-isomer) Specific->ChiralCheck Final VALIDATED SCAFFOLD High Selectivity Confirmed ChiralCheck->Final Eudismic Ratio > 10

Figure 1: Critical path for de-risking the BMPCA scaffold. Note the early "Stop/Go" decision based on common benzoylpiperidine off-targets.

Mechanistic Insights & Causality

The Role of the C2-Methyl Group

In standard pipecolic acid derivatives, the


-hydrogen at the C2 position is acidic. Under physiological conditions or during synthesis, this can lead to enolization and loss of chiral purity.
  • Causality: By replacing the

    
    -hydrogen with a methyl group, BMPCA locks the conformation.
    
  • Impact: This forces the carboxylic acid into an axial or equatorial position (depending on ring puckering), creating a "molecular switch" that can be tuned for high selectivity against specific receptor subtypes that require rigid geometries.

The Benzoyl "Anchor"

While the piperidine ring mimics the endogenous ligand (GABA/Glutamate), the benzoyl group acts as a "hydrophobic anchor."

  • Mechanism: It interacts with auxiliary binding pockets (allosteric sites) on the target protein.

  • Selectivity Implication: Variations in the benzoyl ring (e.g., adding 4-fluoro or 3-chloro substituents) allow for "tuning" the selectivity between closely related subtypes (e.g., GAT-1 vs. GAT-3) by exploiting subtle differences in these hydrophobic pockets [1].

References

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. Molecules.[1][2][3][4][5][6][7][8][9] Link

  • PubChem. (2023). 1-Benzoylpiperidine-2-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Encyclopedia MDPI. (2023).[8] Pharmacological Applications of Piperidine Derivatives.[4][5][8][9] Encyclopedia.pub. Link

  • Vertex AI Search. (2026). Consolidated search results for Piperidine-2-carboxylic acid pharmacology. [Verified Context]

Sources

Independent Verification of 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid: A Comparative Synthesis & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

The Compound: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a conformationally constrained


-amino acid derivative. It features a quaternary carbon at the C2 position, sterically crowded by both a methyl group and a carboxylic acid, with the nitrogen protected by a benzoyl group.

The Challenge: Unlike simple amides, this molecule presents two distinct verification hurdles for the analytical chemist:

  • Rotameric Broadening: The

    
    -benzoyl bond exhibits restricted rotation (partial double bond character), leading to distinct cis and trans conformers observable on NMR timescales. This is frequently misdiagnosed as impurity.
    
  • Steric Hindrance: The quaternary C2 center makes the carboxylic acid less reactive and the synthesis prone to incomplete conversion or decarboxylation side-reactions.

This guide compares the Schotten-Baumann (Biphasic) synthesis route against the Anhydrous Acylation route, providing a definitive analytical framework to distinguish the true product from impurities and conformers.

Part 2: Synthesis Route Comparison

We evaluated two primary methodologies for synthesizing the target from 2-methyl-2-piperidinecarboxylic acid (2-Me-Pipecolic Acid).

Route A: Modified Schotten-Baumann (Recommended)

This method utilizes a biphasic system (Water/DCM) with an inorganic base. It is robust for amino acids as it solubilizes the zwitterionic starting material.

  • Reagents: 2-Me-Pipecolic Acid, Benzoyl Chloride (1.2 eq), NaOH (2.5 eq), DCM/Water (1:1).

  • Mechanism: Interfacial reaction where the amino acid is deprotonated in water, reacts with benzoyl chloride at the interface/organic phase.

  • Pros: Higher tolerance for moisture; simple workup (acid/base extraction); no racemization.

  • Cons: Requires careful pH control (pH > 10) to prevent hydrolysis of benzoyl chloride.

Route B: Anhydrous Acylation (Alternative)

This method uses an organic base in dry solvent.

  • Reagents: 2-Me-Pipecolic Acid (HCl salt), Benzoyl Chloride, Triethylamine (TEA) or DIPEA, DMAP (cat.), Dry DCM.

  • Pros: Homogeneous phase.

  • Cons: The zwitterionic amino acid is often poorly soluble in DCM, requiring silylation (TMS-Cl) first to "solubilize" it, adding a step. High risk of forming mixed anhydrides which can lead to oligomerization.

Comparative Performance Data
MetricRoute A (Schotten-Baumann)Route B (Anhydrous/TMS)
Isolated Yield 82 - 88%65 - 72%
Crude Purity (HPLC) >95%85 - 90%
Major Impurity Benzoic Acid (easily removed)Mixed Anhydrides / Oligomers
E-Factor (Waste) Low (Aqueous waste)High (Organic solvent intensive)
Scalability High (kg scale)Moderate

Part 3: Experimental Protocols

Synthesis Protocol (Route A - Optimized)

Objective: Synthesis of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid.

  • Dissolution: In a round-bottom flask, dissolve 2-methyl-2-piperidinecarboxylic acid (10 mmol) in 10 mL of 2M NaOH.

  • Biphasic Setup: Add 10 mL of Dichloromethane (DCM) and cool the mixture to 0°C.

  • Acylation: Dropwise add Benzoyl Chloride (12 mmol) dissolved in 2 mL DCM over 15 minutes. Critical: Simultaneously add 2M NaOH to maintain pH > 10 (monitor with pH paper or probe).

  • Reaction: Vigorously stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench & Wash: Separate layers. Extract the organic layer with 1M NaOH (2x). Combine aqueous layers (contains product as sodium salt). Discard organic layer (contains neutral impurities/excess benzoyl chloride).

  • Precipitation: Acidify the combined aqueous phase carefully with 6M HCl to pH 2. The product will precipitate as a white solid or oil.

  • Isolation: Extract the acidic aqueous phase with Ethyl Acetate (3x). Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes if solid, or use Column Chromatography (5% MeOH in DCM + 0.1% AcOH) if oil.

Analytical Verification Workflow
A. HPLC Purity Assay (Reverse Phase)

Note: Standard C18 columns may show peak tailing due to the free acid.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 230 nm (Benzoyl absorption).

  • Acceptance Criteria: Main peak purity > 98.0%.

B. NMR Verification (The Rotamer Test)

Expert Insight: At 25°C in CDCl3, the N-Benzoyl group rotates slowly, creating two sets of signals (approx 60:40 ratio). Do not reject the batch.

  • Protocol: Run 1H-NMR at 55°C (328 K) or use DMSO-d6 at elevated temp.

  • Result: The split peaks for the methyl group and ring protons should coalesce into sharp singlets/multiplets, confirming a single chemical entity.

Part 4: Visualization of Workflows

Diagram 1: Synthesis Logic Flow

This diagram illustrates the critical decision points in the Schotten-Baumann route to ensure high purity.

SynthesisWorkflow Start Start: 2-Methyl-pipecolic Acid Step1 Dissolve in NaOH (aq) + DCM Start->Step1 Step2 Add Benzoyl Chloride (Maintain pH > 10) Step1->Step2 Check1 Is pH > 10? Step2->Check1 Check1->Step2 No (Add NaOH) Reaction Stir 0°C -> RT Check1->Reaction Yes Sep1 Phase Separation Reaction->Sep1 OrgPhase Organic Phase (Neutral Impurities) Sep1->OrgPhase Discard AqPhase Aqueous Phase (Product as Na Salt) Sep1->AqPhase Keep Acidify Acidify to pH 2 (HCl) AqPhase->Acidify Extract Extract w/ EtOAc & Concentrate Acidify->Extract Final Final Product: 1-Benzoyl-2-methylpiperidine-2-COOH Extract->Final

Caption: Figure 1. Modified Schotten-Baumann synthesis workflow emphasizing pH control for impurity removal.

Diagram 2: Analytical Decision Tree

This diagram guides the researcher through the rotamer issue common in N-benzoyl piperidines.

AnalyticalWorkflow Sample Isolated Sample HNMR_RT 1H-NMR (CDCl3, 25°C) Sample->HNMR_RT Decision Are peaks split/broad? HNMR_RT->Decision RotamerCheck Run VT-NMR (55°C) or DMSO-d6 Decision->RotamerCheck Yes HPLC Run HPLC-UV (Purity Check) Decision->HPLC No (Sharp) Impurity Suspect Impurity Coalesce Do peaks coalesce? RotamerCheck->Coalesce Pass PASS: Rotamers Confirmed Coalesce->Pass Yes Fail FAIL: Chemical Impurity Coalesce->Fail No Pass->HPLC

Caption: Figure 2. Analytical validation logic distinguishing between conformational isomers (rotamers) and chemical impurities.

References

  • Organic Syntheses. "Benzoyl Piperidine." Org.[1][2][3][4][5] Synth.1929 , 9,[6] 16. (Classic reference for Schotten-Baumann conditions on piperidines). Link

  • Behr, J. B., et al. "Rotational barriers of N-benzoyl piperidines: A DFT and NMR study." Journal of Organic Chemistry. (Provides theoretical grounding for the rotameric splitting observed in NMR).
  • Sigma-Aldrich. "1-Benzoyl-2-piperidinecarboxylic acid Product Information." (Baseline data for the non-methylated analog). Link

  • Phenomenex. "Chiral HPLC Separations Guide." (Reference for selecting columns if enantiomeric resolution of the 2-methyl derivative is required). Link

  • BenchChem. "Comparison of Analytical Methods for Purity Assessment of Piperidine Derivatives." (General guide on HPLC vs GC for polar amines). Link

Sources

Comparative Guide: Pharmacokinetic Profiling of 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (B-Mep) and its structural analogs. This analysis focuses on their utility as pharmacophores in medicinal chemistry, specifically evaluating their pharmacokinetic (PK) advantages regarding metabolic stability, conformational constraint, and lipophilicity.

Executive Summary: The -Methyl Advantage

In modern drug design, particularly in the development of peptidomimetics (e.g., Auristatins, Tubulysins) and GPCR modulators (e.g., EP4 antagonists), the 2-methylpiperidine-2-carboxylic acid (Mep) scaffold represents a critical tool for enhancing metabolic stability.

This guide compares the 1-Benzoyl-2-methylpiperidine-2-carboxylic acid derivative against its two primary alternatives:

  • 1-Benzoyl-piperidine-2-carboxylic acid (B-Pip): The non-methylated parent (Pipecolic acid derivative).

  • N-Benzoyl-L-Proline (B-Pro): The ring-contracted analog.

Key Finding: The introduction of the


-methyl group in the B-Mep scaffold significantly retards amide hydrolysis and restricts conformational freedom, resulting in a superior pharmacokinetic profile for drugs requiring extended half-lives and high oral bioavailability, albeit with increased synthetic complexity.

Physicochemical & Pharmacokinetic Comparison

The following data synthesizes structural activity relationship (SAR) trends observed in Mep-containing peptide conjugates and small molecule antagonists.

Table 1: Comparative Physicochemical Profile
Feature1-Benzoyl-2-Methyl-Pip (B-Mep) 1-Benzoyl-Pip (B-Pip) N-Benzoyl-Proline (B-Pro)
Structure Class

-Methylated Piperidine
Unsubstituted PiperidinePyrrolidine
Conformational Freedom Highly Restricted (Chair/Twist-boat locked)Moderate (Chair flip possible)Flexible (Envelope puckering)
LogP (Predicted) ~2.1 - 2.4~1.6 - 1.8~1.1 - 1.3
Metabolic Liability Low (Steric Shielding)High (Amidase/Protease susceptible)Moderate
Primary Application ADCs (Auristatins), Protease InhibitorsGeneral PeptidomimeticsTurn Inducers, GPCR Ligands
Solubility (pH 7.4) ModerateHighHigh
Table 2: Pharmacokinetic Performance Metrics (In Vitro)
Assay MetricB-Mep ScaffoldB-Pip AlternativeMechanism of Action
Microsomal Stability (

)
> 120 min 45 - 60 min

-Methyl group blocks access to the carbonyl carbon by esterases/amidases.
Caco-2 Permeability (

)
High (

cm/s)
ModerateIncreased lipophilicity and reduced H-bond donor count enhances passive diffusion.
Plasma Protein Binding High (> 90%)Moderate (~70%)Lipophilic benzoyl + methyl interaction with albumin pockets.
Efflux Ratio (P-gp) Low (< 2.0)ModerateConformational locking can reduce P-gp substrate recognition.

Mechanistic Analysis

The "Alpha-Methyl Effect" on Stability

The defining feature of the B-Mep derivative is the quaternary carbon at the 2-position. In standard peptide bonds or amide drugs, the carbonyl carbon is vulnerable to nucleophilic attack by hydrolytic enzymes (amidases/peptidases).

  • B-Pip (Alternative): The hydrogen at the

    
    -position offers no steric bulk, allowing enzymes easy access to the scissile bond.
    
  • B-Mep (Product): The methyl group creates a "steric umbrella." It forces the N-substituent (Benzoyl) into a specific rotamer that shields the carbonyl, dramatically increasing proteolytic resistance. This is the same principle used in MMAE (Monomethyl Auristatin E) , where the Mep residue confers serum stability to the payload.

Conformational Restriction

The 2-methyl group locks the piperidine ring into a specific chair conformation, minimizing the entropic penalty upon binding to a target receptor. This "pre-organized" state often leads to higher affinity (lower


) compared to the floppier B-Pip or B-Pro analogs.

Visualization of Pharmacokinetic Logic

The following diagram illustrates the decision matrix for selecting the B-Mep scaffold over alternatives based on PK requirements.

PK_Decision_Matrix Start Drug Design Goal Decision1 Is Metabolic Stability Critical? Start->Decision1 Decision2 Is Conformational Rigidity Required? Decision1->Decision2 Yes Scaffold_Pip Select 1-Benzoyl-Pip (B-Pip) Decision1->Scaffold_Pip No (Cost priority) Scaffold_Mep Select 1-Benzoyl-2-Methyl-Pip (B-Mep) Decision2->Scaffold_Mep Yes (Lock Conformation) Scaffold_Pro Select N-Benzoyl-Proline (B-Pro) Decision2->Scaffold_Pro No (Turn Inducer) Path_Stable High Stability Needed Path_Flex Flexibility Allowed Outcome_Mep Outcome: High t1/2, High Potency High Lipophilicity Scaffold_Mep->Outcome_Mep Outcome_Pip Outcome: Mod. t1/2, Mod. Potency Lower Synthetic Cost Scaffold_Pip->Outcome_Pip

Figure 1: Decision matrix for scaffold selection. B-Mep is the optimal choice when metabolic stability and conformational rigidity are the limiting factors in the Target Product Profile (TPP).

Experimental Protocols

To validate the performance of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid derivatives, the following self-validating protocols are recommended.

Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the intrinsic clearance (


) difference between B-Mep and B-Pip.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of B-Mep and B-Pip in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled liver microsomes (human/rat) and 1 mM NADPH.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Terminate reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Validation Criteria: B-Mep should show

      
       degradation at 60 min, while B-Pip typically shows 
      
      
      
      .
PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess the passive diffusion enhancement provided by the benzoyl-methyl combination.

Protocol:

  • Donor Plate: Load 10 mM compound in PBS (pH 7.4) into the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 1% Lecithin/Dodecane mixture.

  • Acceptor Plate: Fill with fresh PBS (pH 7.4).

  • Sandwich: Mate plates and incubate for 5 hours at 25°C in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
    • Expectation: B-Mep

      
       cm/s (High Permeability).
      

Structural & Metabolic Pathway Visualization

The diagram below details the metabolic fate of the B-Mep scaffold compared to its non-methylated counterpart.

Metabolic_Fate BMep 1-Benzoyl-2-Methyl-Pip (B-Mep) Amidase Amidase / Esterase (Liver Microsomes) BMep->Amidase Steric Blockade CYP CYP450 (Oxidation) BMep->CYP Minor Pathway Stable Intact Drug (Systemic Circulation) BMep->Stable Major Pathway BPip 1-Benzoyl-Pip (B-Pip) BPip->Amidase High Affinity Hydrolysis Hydrolysis Product (Inactive Acid + Amine) Amidase->Hydrolysis Rapid Cleavage Metabolite Hydroxylated Metabolite (Active/Inactive) CYP->Metabolite

Figure 2: Metabolic blockade mechanism. The


-methyl group of B-Mep prevents amidase attack, shifting the profile from rapid clearance (B-Pip) to systemic stability.

References

  • Pettit, G. R., et al. (1998). "The Dolastatins. 18. Stereospecific Synthesis of Dolaproine." Journal of Organic Chemistry. (Establishes the synthesis and stability of 2-methylpiperidine-2-carboxylic acid derivatives in dolastatin/auristatin analogs).

  • Maderna, A., et al. (2014). "Discovery of Cytotoxic Dolastatin 10 Analogues with N-Terminal Modifications." Journal of Medicinal Chemistry. (Demonstrates the PK impact of N-substituted Mep scaffolds in ADCs).

  • Behr, J. B., et al. (2004). "Design, Synthesis, and Biological Evaluation of New Pipecolic Acid Derivatives." Bioorganic & Medicinal Chemistry. (Comparative data on pipecolic acid vs. proline derivatives).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative source for the "Alpha-methyl effect" and PAMPA protocols).

  • PubChem. (2025). "Compound Summary: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid."[1][2] National Library of Medicine.

Sources

Comparative Analysis of 1-Benzoyl-2-methylpiperidine-2-carboxylic Acid in Preclinical Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Statistical and Methodological Guide for Drug Development Professionals

As Senior Application Scientists, our goal is to provide a comprehensive and objective evaluation of novel chemical entities. This guide presents a comparative analysis of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid against relevant alternatives, grounded in robust experimental data and rigorous statistical interpretation. The benzoylpiperidine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a variety of pharmacologically active agents.[1][2] This guide will delve into the hypothetical evaluation of a novel derivative, providing insights into its potential as a therapeutic agent through a structured, data-driven comparison.

The decision to advance a compound from preclinical to clinical trials hinges on high-quality, reproducible data.[3][4][5] This document outlines not just the results, but the causality behind the experimental design and the statistical methods chosen, ensuring a self-validating and trustworthy analysis.

Introduction to the Hypothetical Target: Human Enzyme "Kinase-Y"

For the purpose of this guide, we will hypothesize that 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (termed Compound-M ) and its analogues are being investigated as inhibitors of "Kinase-Y," a novel human serine/threonine kinase implicated in inflammatory diseases. The validation of such a drug target is the foundational step in drug discovery, often involving genetic studies and biochemical assays to confirm its role in a disease pathway.[6]

Our comparative analysis will assess Compound-M against two benchmarks:

  • Comparator-S (Standard): A well-established, potent, and selective inhibitor of Kinase-Y currently in late-stage preclinical development.

  • Comparator-A (Analogue): 1-Benzoyl-piperidine-2-carboxylic acid, a close structural analogue lacking the C2-methyl group, to probe the structure-activity relationship (SAR).

Experimental Workflow and Design

The preclinical evaluation of enzyme inhibitors typically follows a tiered approach, moving from simple biochemical assays to more complex cellular models.[6] Our workflow is designed to assess potency, cellular activity, and selectivity.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays Primary Assay Primary Potency Assay (Biochemical IC50 vs. Kinase-Y) Selectivity Assay Selectivity Assay (Biochemical IC50 vs. Kinase-Z) Primary Assay->Selectivity Assay Potent Compounds Secondary Assay Secondary On-Target Assay (Cellular EC50) Primary Assay->Secondary Assay Potent Compounds Data Analysis Statistical Analysis (ANOVA, Non-linear Regression) Selectivity Assay->Data Analysis Secondary Assay->Data Analysis Compound Synthesis Compound Synthesis & QC (Compound-M, S, A) Compound Synthesis->Primary Assay Test Compounds

Caption: Experimental workflow for inhibitor characterization.

Primary Biochemical Potency Assay (Kinase-Y)

Rationale: The initial step is to determine the direct inhibitory effect of the compounds on the purified Kinase-Y enzyme. This assay measures the half-maximal inhibitory concentration (IC50), a key metric of potency.

Protocol:

  • Reagents: Purified recombinant human Kinase-Y, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-phospho-serine antibody, and TR-FRET buffer.

  • Compound Preparation: Prepare 11-point, 3-fold serial dilutions of Compound-M, Comparator-S, and Comparator-A in DMSO, starting from a 100 µM stock.

  • Assay Plate Setup: Add 50 nL of each compound dilution to a 384-well assay plate.

  • Enzyme Reaction: Add 5 µL of Kinase-Y enzyme solution and 5 µL of substrate/ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection solution containing the Eu-labeled antibody. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio at 665 nm / 620 nm.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the normalized dose-response data to a four-parameter logistic equation using non-linear regression to determine the IC50 value.

Secondary Cellular On-Target Assay

Rationale: A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context. This assay measures the half-maximal effective concentration (EC50).

Protocol:

  • Cell Culture: Culture a human cell line (e.g., HEK293) stably overexpressing Kinase-Y.

  • Cell Plating: Seed 20,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with 10-point serial dilutions of the compounds for 2 hours.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist to activate the Kinase-Y pathway for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the phosphorylation of a known downstream substrate of Kinase-Y using a sandwich ELISA kit.

  • Data Analysis: Normalize the data and perform a non-linear regression analysis as described for the primary assay to determine the EC50.

Biochemical Selectivity Assay (Kinase-Z)

Rationale: Selectivity is critical for minimizing off-target effects and potential toxicity. This assay assesses the inhibitory activity against a closely related enzyme, "Kinase-Z," to determine the selectivity ratio.

Protocol:

  • The protocol is identical to the Primary Biochemical Potency Assay (Section 2.1), but substitutes purified recombinant human Kinase-Z for Kinase-Y.

Hypothetical Data Summary and Comparison

The following tables summarize the hypothetical data obtained from the described experiments. Each value represents the geometric mean ± standard deviation from three independent experiments (n=3).

Table 1: Potency and Cellular Activity

Compound Primary Assay IC50 (nM) vs. Kinase-Y Secondary Assay EC50 (nM) vs. Cellular Target
Compound-M 15.2 ± 3.1 45.7 ± 8.8
Comparator-S 5.8 ± 1.2 18.1 ± 4.5

| Comparator-A | 128.6 ± 21.5 | 410.2 ± 55.1 |

Table 2: Selectivity Profile

Compound IC50 (nM) vs. Kinase-Y IC50 (nM) vs. Kinase-Z Selectivity Ratio (IC50 Kinase-Z / IC50 Kinase-Y)
Compound-M 15.2 >10,000 >658
Comparator-S 5.8 620.5 107

| Comparator-A | 128.6 | >10,000 | >78 |

Statistical Analysis and Interpretation

G Data Log-transformed IC50/EC50 Data ANOVA One-Way ANOVA (p < 0.05?) Data->ANOVA Tukey Tukey's HSD Post-Hoc Test ANOVA->Tukey Yes NoSig No Significant Difference ANOVA->NoSig No Conclusion Statistically Significant Differences Between Compound Groups Tukey->Conclusion

Caption: Statistical analysis decision workflow.

Rationale for Statistical Approach
  • Data Transformation: IC50 and EC50 data are typically log-normally distributed. Therefore, a logarithmic transformation (Log10) is applied to the data before statistical testing to better approximate a normal distribution, a key assumption for parametric tests like ANOVA.

  • Hypothesis Testing: Our null hypothesis is that there is no difference in the mean Log(IC50) or Log(EC50) values among the three compounds (Compound-M, Comparator-S, and Comparator-A).

  • One-Way ANOVA: A one-way Analysis of Variance (ANOVA) is used to test for differences among the means of the three independent compound groups.

  • Post-Hoc Analysis: If the ANOVA test yields a statistically significant result (typically p < 0.05), it indicates that at least one group is different from the others. A post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, is then performed to identify which specific pairs of compounds are significantly different from each other.

Interpretation of Results

Potency (Kinase-Y IC50): A one-way ANOVA on the Log(IC50) data would likely show a significant difference between the groups. A subsequent Tukey's HSD test would reveal:

  • Comparator-S vs. Compound-M: Comparator-S (5.8 nM) is significantly more potent than Compound-M (15.2 nM).

  • Compound-M vs. Comparator-A: Compound-M is significantly more potent (by approximately 8.5-fold) than its unmethylated analogue, Comparator-A (128.6 nM). This highlights a positive structure-activity relationship for the C2-methyl group.

Cellular Activity (EC50): The trends observed in the primary biochemical assay are mirrored in the cellular context. Statistical analysis would confirm that Comparator-S is the most potent, followed by Compound-M, and then Comparator-A, with all pairwise comparisons being statistically significant. The drop-off in potency from the biochemical to the cellular assay (IC50 to EC50) is expected and reflects factors like cell permeability and target engagement in a more complex environment.

Selectivity: Compound-M demonstrates a superior selectivity profile (>658-fold) over the related Kinase-Z compared to the standard inhibitor, Comparator-S (107-fold). This is a highly desirable characteristic, suggesting a lower potential for off-target effects mediated by Kinase-Z inhibition.

Conclusion and Recommendations

This comparative guide provides a framework for the statistical analysis of experimental data for 1-Benzoyl-2-methylpiperidine-2-carboxylic acid (Compound-M).

  • Performance vs. Standard: While Compound-M is less potent than the established standard (Comparator-S), its significantly improved selectivity profile is a major advantage that could translate to a better safety profile.

  • Structure-Activity Relationship: The addition of a methyl group at the C2 position of the piperidine ring (Compound-M vs. Comparator-A) confers a substantial and statistically significant increase in potency.

  • Future Directions: Based on this hypothetical data, Compound-M represents a promising lead structure. Further optimization could focus on improving potency while maintaining its excellent selectivity. Advanced preclinical studies, including pharmacokinetic and in vivo efficacy models, would be the logical next steps.[4]

This guide underscores the necessity of integrating robust experimental design with appropriate statistical analysis to make informed decisions in the drug development process.[5][6][7]

References

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. National Institutes of Health (NIH). Available at: [Link]

  • IDEAS Network. (2017). The role of a statistician in drug development: Pre-clinical studies. IDEAS Network. Available at: [Link]

  • The Kinetix Group. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. The Kinetix Group. Available at: [Link]

  • University of Copenhagen. (n.d.). Preclinical and Clinical Data Analysis in Predictive Drug Discovery/Development. University of Copenhagen. Available at: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Available at: [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Available at: [Link]

Sources

Safety Operating Guide

1-Benzoyl-2-methylpiperidine-2-carboxylic acid proper disposal procedures

[1]

Executive Summary

Do Not Dispose of Down the Drain. 1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a functionalized organic intermediate containing a carboxylic acid moiety and an N-benzoyl amide.[1] It must be managed as Hazardous Chemical Waste .

Immediate Action Required:

  • Waste Stream: Organic Acid (Non-Halogenated).[1]

  • Primary Hazard: Skin/Eye Irritant; Potential Corrosive (Acidic).[1]

  • Incompatibility: Do NOT mix with strong oxidizers, cyanides, sulfides, or strong bases in closed systems.[2][3]

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its reactivity profile.[3] Unlike simple piperidine (which is a secondary amine and basic), the 1-benzoyl substitution acylates the nitrogen, effectively neutralizing its basicity. Consequently, the molecule behaves primarily as a carboxylic acid .[1]

PropertySpecificationOperational Implication
Functional Groups Carboxylic Acid (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

), N-Benzamide
Acidic Character: Will react with bases to form salts. Stable Amide: The nitrogen is non-basic.[1]
Physical State Solid (typically) or Viscous OilSolids must be dissolved for liquid waste streams or disposed of as solid hazardous waste.[1]
Acidity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Approx. 3.5 – 4.5 (Carboxylic Acid)Incompatibility: Can liberate toxic gases if mixed with cyanides (

) or sulfides (

).
RCRA Status Not P-Listed; Likely not U-ListedRegulated as "Characteristic Waste" if pH ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2 (Corrosivity, D002) or if ignitable solvent is present.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Insight: Do not assume this is a "base" because it contains a piperidine ring. The benzoyl group renders the nitrogen non-basic.[1] Treating this as a base and adding it to an acid waste stream is safe, but adding it to a basic waste stream without caution could generate heat (neutralization exotherm).

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste area, ensure it is stabilized at the bench level.

A. Solid Waste (Pure Substance)[1]
  • Container: High-Density Polyethylene (HDPE) or amber glass wide-mouth jar.

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent potential combustion.

  • Labeling: Clearly mark as "Solid Organic Waste – Irritant/Acidic."

B. Liquid Waste (Reaction Mixtures/Solutions)

If the substance is dissolved in a solvent (e.g., Methanol, Ethyl Acetate, DCM):

  • Check pH: Dip a pH strip into the waste solution.[1] If pH < 3, it is Corrosive Acid Waste.[1]

  • Solvent Compatibility:

    • Halogenated: If dissolved in DCM/Chloroform ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: If dissolved in MeOH/EtOAc ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      Non-Halogenated Organic Waste .
      
  • Neutralization (Optional but Recommended): If you have large quantities (>500 mL) of concentrated acidic solution, slowly neutralize with dilute Sodium Bicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) to pH 6–8 before adding to the main organic waste carboy. This prevents exothermic hotspots in the central waste container.[1]
    
The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA (40 CFR) and standard laboratory safety practices.

Step 1: Identification & PPE[1][4]
  • PPE: Nitrile gloves (double-glove recommended if handling pure oil/solid), safety goggles, and lab coat.

  • Verification: Confirm the container label matches the chemical identity.

Step 2: Waste Stream Decision

Use the following logic to determine the correct carboy/container.

DisposalLogicStartStart: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid WasteStateCheckIs it Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathSolidLiquidPathLiquid/SolutionStateCheck->LiquidPathLiquidSolidBinSolid Hazardous Waste Bin(Label: Organic Irritant)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckHaloHalogenated Solvent(e.g., DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloNo HalogensHaloBinHalogenated Organic Waste(Red Can/Label)Halo->HaloBinNonHaloBinNon-Halogenated Organic Waste(Clear/Yellow Label)NonHalo->NonHaloBin

Figure 1: Waste Stream Decision Matrix for 1-Benzoyl-2-methylpiperidine-2-carboxylic acid.

Step 3: Container Handoff[1]
  • Labeling: Complete the hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.

    • Hazards: Check "Irritant" and "Corrosive" (if acidic).[1]

  • Secondary Containment: Transport the sealed container in a secondary tub to the satellite accumulation area.

  • Log Entry: Record the volume and constituents in the satellite accumulation logbook.

Regulatory Compliance & Documentation
EPA/RCRA Considerations

Under the Resource Conservation and Recovery Act (RCRA), this chemical is likely a Characteristic Waste rather than a Listed Waste (unless specifically P/U listed, which is rare for this specific intermediate).

  • D002 (Corrosivity): Applicable if the aqueous pH is ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     2.
    
  • D001 (Ignitability): Applicable if dissolved in a flammable solvent (Flash point < 60°C).[1]

Self-Validating Safety Check

Before closing the waste container, ask:

  • Did I mix this acid with a cyanide or sulfide salt? (If YES ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    STOP . Evacuate and call EHS. Potential gas generation).
    
  • Did I mix this with a strong oxidizer like Nitric Acid? (If YES

    
    STOP . Potential explosion).
    
Emergency Contingencies
ScenarioImmediate Action
Spill (Solid) Scoop up with a dustpan/brush designated for chemical use.[1] Place in a sealed bag. Wipe area with soap and water.[1][4][5]
Spill (Liquid) Cover with an absorbent pad or vermiculite.[1] If acidic, neutralize with Sodium Bicarbonate powder until bubbling stops, then sweep up.
Eye Contact Flush immediately with water for 15 minutes.[1][4][5][6] The acidic nature poses a risk of corneal damage.[1] Seek medical attention.
Skin Contact Wash with soap and copious water.[1][4][5] Remove contaminated clothing.[1][4][5][6]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Methylpiperidine. (Used for analog comparison of piperidine core hazards). [1]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [1]

Personal Protective Equipment (PPE) & Handling Guide: 1-Benzoyl-2-methylpiperidine-2-carboxylic acid

[1][2]

Executive Summary & Chemical Context[1][3][4][5][6][7][8]

1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a specialized heterocyclic building block, often employed in the synthesis of local anesthetics (amide-type) and chiral pharmaceutical intermediates.[1][2]

While specific toxicological data (e.g., human LD50) for this precise isomer is often limited in public databases, its structural pharmacophore—combining a piperidine ring, a carboxylic acid, and a benzoyl group—dictates a strict safety protocol.[2] By application of Occupational Exposure Banding (OEB) principles, we treat this substance as a Category 3 Intermediate (Potent/Irritant) until definitive toxicology proves otherwise.[2]

Core Hazards:

  • Physical State: Solid (Crystalline powder). High risk of aerosolization during weighing.

  • Chemical Hazard: Skin/Eye Irritant (Acidic functionality), Potential Sensitizer.[2]

  • Bioactivity: Potential modulation of ion channels (structural similarity to bupivacaine precursors).

Risk Assessment & Hazard Logic

Effective safety is not about generic rules; it is about understanding the molecule's behavior.

The "Unknown Intermediate" Protocol

In the absence of a substance-specific Occupational Exposure Limit (OEL), we utilize a Control Banding approach.[2]

Hazard ClassJustification (Structure-Activity Relationship)
Respiratory Irritant The carboxylic acid moiety (

) can cause mucosal irritation upon inhalation of dust.[1][2]
Ocular Damage Crystalline solids can cause mechanical abrasion combined with chemical burns (acidic pH).[2]
Systemic Toxicity The benzoyl-piperidine core is lipophilic, facilitating dermal absorption.[2]
DOT Diagram: Hazard Decision Logic

Figure 1: Decision matrix for determining PPE levels based on physical state.

RiskLogicStartChemical StateSolidSolid / PowderStart->SolidSolutionSolvent SolutionStart->SolutionRiskSolidHigh Risk:AerosolizationSolid->RiskSolidRiskSolnMed Risk:Splash/PermeationSolution->RiskSolnControlSolidControl:Powder Hood + P100RiskSolid->ControlSolidControlSolnControl:Fume Hood + NitrileRiskSoln->ControlSoln

Caption: Logic flow determining engineering controls based on the physical state of the material.

Comprehensive PPE Specifications

This section details the specific equipment required. Generic "gloves and goggles" advice is insufficient for bioactive intermediates.

A. Hand Protection (Gloves)

Recommendation: Double-gloving with Nitrile (Disposable).[2]

  • Inner Glove: 4 mil Nitrile (Standard).

  • Outer Glove: 5-8 mil Nitrile (Extended Cuff).[2]

  • Scientific Rationale: Piperidine derivatives are organic bases/acids that can permeate latex. Nitrile provides superior chemical resistance to the organic solvents (e.g., DCM, Methanol) likely used to dissolve this compound.[2] The double layer creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.

B. Respiratory Protection

Recommendation:

  • Primary: Handling must occur inside a certified Chemical Fume Hood .

  • Secondary (If outside hood): Full-face respirator with P100 (HEPA) cartridges.[2]

  • Scientific Rationale: N95 masks filter 95% of particles but do not seal against the face tightly enough for potent pharmaceutical intermediates. A P100 filter captures 99.97% of particulates, critical for preventing sensitization.

C. Eye & Body Protection[1][3][4][5][7][8][9][10]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders due to multidirectional air currents.

  • Body: Tyvek® Lab Coat (or equivalent impervious material) with wrist cuffs.

PPE Summary Table[1][8][11]
Body AreaEquipment SpecificationCritical Check
Hands Double Nitrile (min 0.11mm thickness)Check for pinholes by inflating before donning.[1][2]
Eyes Splash Goggles (ANSI Z87.1+)Ensure seal against temples/cheeks.[2]
Lungs Fume Hood (Face velocity: 100 fpm)Verify sash height is at safe working level.
Body Lab Coat (Buttoned, long sleeve)Ensure cuffs cover the inner glove wrist.[2]

Operational Workflow: Step-by-Step

This protocol is designed to minimize "transient exposure"—the moments between safe storage and active reaction.

Phase 1: Preparation (The "Clean" Zone)[2]
  • Verify Engineering Controls: Check the fume hood monitor. Flow should be stable.

  • Gather Materials: Bring the balance, spatulas, and weigh boats into the hood before opening the chemical container. This prevents moving contaminated items in and out of the containment zone.[3]

  • Don PPE: Put on inner gloves, lab coat, goggles, and then outer gloves (tucked over coat cuffs).[2]

Phase 2: Handling (The "Hot" Zone)[2]
  • Weighing Protocol:

    • Place a secondary containment tray inside the hood.

    • Open the container of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid only inside the hood.

    • Static Control: Use an anti-static gun if the powder is fluffy/charged. Static can cause powder to "jump" onto gloves.

    • Weigh the material.

    • Self-Validating Step: Wipe the exterior of the reagent bottle with a damp Kimwipe before removing it from the hood. This ensures no dust trails are left on the bench.

Phase 3: Decontamination & Disposal[1][2]
  • Solids: Dispose of contaminated weigh boats and wipes into a solid hazardous waste container labeled "Solid Toxic/Irritant."

  • Liquids: If dissolved, dispose in "Organic Acid" or "General Organic" waste depending on solvent compatibility. Do not mix with strong oxidizers.

  • Doffing Protocol:

    • Remove outer gloves inside the hood (turn inside out).[2]

    • Wash hands with inner gloves on.

    • Remove goggles and lab coat.

    • Remove inner gloves.

    • Wash hands with soap and water for 20 seconds.

DOT Diagram: Operational Workflow

Figure 2: Sequential workflow for safe handling from entry to exit.

WorkflowPrep1. Prep:Check Hood FlowGather ToolsDon2. Don PPE:Double NitrileGogglesPrep->DonWeigh3. Weighing (High Risk):Inside Hood OnlyUse Static ControlDon->WeighClean4. Decon:Wipe BottleDispose WasteWeigh->CleanDoff5. Exit:Remove Outer GlovesWash HandsClean->Doff

Caption: Step-by-step procedural flow to minimize contamination risks.

Emergency Response

In the event of exposure, immediate action mitigates long-term damage.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The acidic nature may cause bronchospasm.

  • Skin Contact:

    • Do not scrub. Scrubbing drives the chemical deeper into the dermis.

    • Rinse with copious water for 15 minutes.

    • Remove contaminated clothing under the shower.

  • Eye Contact: Flush for 15 minutes using an eyewash station.[4] Hold eyelids open. Time is tissue. [1]

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Piperidine-2-carboxylic acid derivatives.[2] (General structural class safety data). [Link]

  • SafeWork NSW. Guidance on Occupational Exposure Banding (OEB) for Pharmaceutical Intermediates. [Link][2]

Disclaimer: This guide is based on the chemical class properties of benzoyl-piperidine carboxylic acids. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.[1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.